2,8-Dimethyldibenzothiophene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,8-dimethyldibenzothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12S/c1-9-3-5-13-11(7-9)12-8-10(2)4-6-14(12)15-13/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRYWCJRYULRSJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)SC3=C2C=C(C=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80880786 | |
| Record name | 2,8-Dimethyldibenzo[b,d]thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80880786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1207-15-4, 70021-47-5 | |
| Record name | Dibenzothiophene, 2,8-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001207154 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibenzothiophene, dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070021475 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,8-Dimethyldibenzo[b,d]thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80880786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,8-Dimethyldibenzothiophene: Chemical Structure, Properties, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of 2,8-dimethyldibenzothiophene. The information is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the applications and characteristics of this heterocyclic aromatic compound.
Chemical Structure and Identification
This compound is a sulfur-containing polycyclic aromatic hydrocarbon. The structure consists of a central thiophene ring fused with two flanking benzene rings, with methyl groups substituted at the 2 and 8 positions.
graph 2_8_Dimethyldibenzothiophene {
layout=neato;
node [shape=plaintext];
edge [color="#202124"];
// Benzene ring 1
C1 -- C2 [len=1.5];
C2 -- C3 [len=1.5];
C3 -- C4 [len=1.5];
C4 -- C5 [len=1.5];
C5 -- C6 [len=1.5];
C6 -- C1 [len=1.5];
// Benzene ring 2
C7 -- C8 [len=1.5];
C8 -- C9 [len=1.5];
C9 -- C10 [len=1.5];
C10 -- C11 [len=1.5];
C11 -- C12 [len=1.5];
C12 -- C7 [len=1.5];
// Thiophene ring
C4 -- S [len=1.5];
C7 -- S [len=1.5];
// Methyl groups
C1 -- CH3_1 [label="CH₃", fontcolor="#34A853", len=1.5];
C10 -- CH3_2 [label="CH₃", fontcolor="#34A853", len=1.5];
// Atom labels
C1 [label="C"];
C2 [label="C"];
C3 [label="C"];
C4 [label="C"];
C5 [label="C"];
C6 [label="C"];
C7 [label="C"];
C8 [label="C"];
C9 [label="C"];
C10 [label="C"];
C11 [label="C"];
C12 [label="C"];
S [label="S", fontcolor="#EA4335"];
// Positioning
C1 [pos="1,1!"];
C2 [pos="2,2!"];
C3 [pos="3,2!"];
C4 [pos="3,1!"];
C5 [pos="2,0!"];
C6 [pos="1,0!"];
C7 [pos="4,1!"];
C8 [pos="5,2!"];
C9 [pos="6,2!"];
C10 [pos="6,1!"];
C11 [pos="5,0!"];
C12 [pos="4,0!"];
S [pos="3.5, -0.5!"];
CH3_1 [pos="0,1!"];
CH3_2 [pos="7,1!"];
}
Caption: Synthesis of 2,8-Dibromodibenzothiophene.
Experimental Protocol:
-
Dissolve dibenzothiophene in a suitable solvent such as chloroform in a round-bottom flask.
-
Cool the solution in an ice bath to control the reaction temperature.
-
Slowly add a solution of elemental bromine (Br₂) in chloroform to the flask with constant stirring. The addition rate should be controlled to maintain the temperature and ensure regioselectivity.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours to ensure complete reaction.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a solution of sodium thiosulfate to remove any unreacted bromine.
-
Separate the organic layer, wash it with water and brine, and then dry it over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude 2,8-dibromodibenzothiophene.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or a mixture of hexane and ethyl acetate) to yield a white crystalline powder.
Step 2: Suzuki-Miyaura Coupling for the Synthesis of this compound
Caption: Synthesis of this compound via Suzuki Coupling.
Experimental Protocol:
-
In a Schlenk flask, combine 2,8-dibromodibenzothiophene, a methylboronic acid or its ester (e.g., methylboronic acid or trimethylboroxine), a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)), and a base (e.g., potassium carbonate).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) several times.
-
Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of the base.
-
Heat the reaction mixture to reflux with vigorous stirring for several hours to overnight.
-
Monitor the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel or by recrystallization to obtain the final product.
Purification: Recrystallization
Recrystallization is a standard method for purifying solid organic compounds. The choice of solvent is critical for successful purification.
Experimental Protocol:
-
Solvent Selection: Test the solubility of the crude this compound in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point.
-
Dissolution: In a flask, add the crude solid and the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring, adding the minimum amount of hot solvent required to completely dissolve the solid.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. To maximize yield, the flask can then be placed in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Analytical Characterization
Table 3: Spectroscopic Data for this compound
Technique Data ¹H NMR Data not explicitly found in searches. Expected signals would include aromatic protons and a singlet for the two methyl groups. ¹³C NMR A ¹³C NMR spectrum is available on SpectraBase, though specific peak assignments are not provided.[1] Mass Spectrometry (EI) m/z (% relative intensity): 212 (100, M+), 211 (40), 197 (25), 165 (15). The mass spectrum is available in the NIST WebBook.[2] Infrared (IR) Spectroscopy Data not explicitly found in searches. Expected characteristic absorptions would include C-H stretching from aromatic and methyl groups, and C=C stretching from the aromatic rings.
General Protocols for Analysis:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve a small amount of the purified compound in a deuterated solvent (e.g., CDCl₃). Record ¹H and ¹³C NMR spectra on a suitable NMR spectrometer.
-
Mass Spectrometry (MS): Introduce a sample of the compound into a mass spectrometer, typically via a gas chromatograph (GC-MS) for volatile compounds. Electron ionization (EI) is a common method for fragmentation analysis.
-
Infrared (IR) Spectroscopy: Prepare a sample as a KBr pellet or a thin film and record the IR spectrum using an FTIR spectrometer.
Reactivity and Potential Applications
The dibenzothiophene core is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. The presence of the methyl groups at the 2 and 8 positions will influence the regioselectivity of further reactions. The sulfur atom can be oxidized to the corresponding sulfoxide or sulfone, which significantly alters the electronic properties of the molecule.
The reactivity of the bromine atoms in the precursor, 2,8-dibromodibenzothiophene, allows for the introduction of a wide variety of functional groups through cross-coupling reactions, making it a versatile building block in organic synthesis.
Potential applications of this compound and its derivatives are in the field of materials science, particularly in the development of organic electronic materials such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The rigid, planar structure and the potential for tuning its electronic properties through substitution make it an attractive scaffold for these applications.
Biological Activity and Toxicology
Specific toxicological data for this compound is limited. However, information on the parent compound, dibenzothiophene, and other derivatives can provide some insight.
Dibenzothiophene itself is classified as an irritant and is toxic to aquatic life.[3] Studies on other methylated dibenzothiophenes, such as 4,6-dimethyldibenzothiophene, indicate that they can be harmful if swallowed. One study on 2,4,7-trimethyldibenzothiophene suggested it could disrupt key pathways important for placental trophoblast function, highlighting the potential for reproductive toxicity of some methylated dibenzothiophenes.[4]
Given the general concerns for polycyclic aromatic hydrocarbons and their derivatives, this compound should be handled with appropriate safety precautions in a laboratory setting. This includes the use of personal protective equipment such as gloves, safety glasses, and a lab coat, and working in a well-ventilated area or a fume hood.
Further research is needed to fully characterize the biological activity and toxicological profile of this compound.
References
Physical and chemical properties of 2,8-Dimethyldibenzothiophene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 2,8-Dimethyldibenzothiophene, a heterocyclic aromatic compound with significant applications in materials science, organic synthesis, and environmental studies. This document collates available data on its properties, outlines experimental protocols for its synthesis and characterization, and presents a logical workflow for its study.
Core Physical and Chemical Properties
This compound is a white to orange or green crystalline powder at room temperature.[1] It is characterized by a dibenzothiophene core structure with two methyl groups at the 2 and 8 positions. This substitution pattern influences its electronic properties and reactivity. The compound exhibits excellent thermal stability and is soluble in organic solvents.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₂S | [1][2] |
| Molecular Weight | 212.31 g/mol | [1][3] |
| CAS Number | 1207-15-4 | [1][2][4] |
| Melting Point | 120 - 123 °C | [1] |
| Boiling Point | 364.9 ± 11.0 °C at 760 mmHg | [2] |
| Appearance | White to orange to green crystalline powder | [1] |
| Solubility | Soluble in organic solvents | [1] |
| Purity | ≥ 97% (GC) | [1] |
| XLogP3 | 5.1 | [3] |
| PSA | 28.2 Ų | [3] |
| Density | 1.2 ± 0.1 g/cm³ | [2] |
| Flash Point | 130.2 ± 5.5 °C | [2] |
| Refractive Index | 1.707 | [2] |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of dibenzothiophenes is the reaction of a biphenyl precursor with a sulfur source in the presence of a catalyst. For this compound, a potential route involves the use of 4,4'-dimethylbiphenyl.
Materials:
-
4,4'-dimethylbiphenyl
-
Sulfur dichloride (SCl₂) or elemental sulfur (S)
-
Aluminum chloride (AlCl₃) or another suitable Lewis acid catalyst
-
Anhydrous solvent (e.g., carbon disulfide, dichloromethane)
-
Hydrochloric acid (for workup)
-
Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)
-
Silica gel for column chromatography
-
Eluent for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel, dissolve 4,4'-dimethylbiphenyl in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture in an ice bath.
-
Slowly add the sulfur source (e.g., sulfur dichloride) to the stirred solution.
-
After the addition is complete, add the Lewis acid catalyst (e.g., aluminum chloride) portion-wise, maintaining the low temperature.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench by carefully pouring it over crushed ice and hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system to yield pure this compound.
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the structure of the molecule, showing the characteristic signals for the aromatic protons and carbons, as well as the methyl groups.
-
Mass Spectrometry (MS): The molecular weight of the compound can be confirmed by mass spectrometry, with the molecular ion peak corresponding to the calculated molecular weight.
-
Gas Chromatography (GC): The purity of the compound can be assessed using gas chromatography. A purity of ≥ 97% is typically expected.[1]
-
Melting Point Analysis: The melting point of the purified product should be determined and compared to the literature value (120 - 123 °C).[1]
Logical Workflow
The following diagram illustrates a logical workflow for the synthesis and characterization of this compound.
Reactivity and Applications
This compound serves as a versatile building block in organic synthesis and materials science.[1] Its thiophene ring allows for various chemical modifications. The methyl groups influence the electronic properties and can affect the reactivity of the aromatic system.
Key applications include:
-
Organic Electronics: As a building block for organic semiconductors and materials for photovoltaic devices.[1]
-
Polymer Chemistry: Used in the formulation of specialty polymers to enhance thermal stability and chemical resistance.[1]
-
Chemical Intermediate: Serves as a precursor for the synthesis of more complex functionalized aromatic compounds.[1]
-
Environmental Studies: Employed in research to understand the behavior and degradation of sulfur-containing aromatic compounds in the environment.[1]
The reactivity of alkyldibenzothiophenes, including dimethyl derivatives, has been studied in the context of desulfurization processes. The position of the methyl groups can sterically hinder the interaction of the sulfur atom with catalysts, which is a crucial factor in hydrodesulfurization reactions.[5]
Safety Information
This compound is irritating to the eyes, respiratory system, and skin. It is essential to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. Store the compound at room temperature.[1]
References
CAS number 1207-15-4 research applications
An In-depth Technical Guide to the Research Applications of 2,8-Dimethyldibenzothiophene (CAS Number 1207-15-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, identified by the CAS number 1207-15-4, is a heterocyclic aromatic compound belonging to the dibenzothiophene family. Its rigid, planar structure and sulfur-containing aromatic core bestow upon it unique electronic and chemical properties. These characteristics have made it a molecule of significant interest in several fields of research, most notably in organic electronics, material science, and environmental science. This technical guide provides a comprehensive overview of the primary research applications of this compound and its derivatives, with a focus on quantitative data, detailed experimental methodologies, and the underlying chemical and biological pathways.
Core Physicochemical Properties
A foundational understanding of the physical and chemical properties of this compound is essential for its application in research.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₂S | --INVALID-LINK-- |
| Molecular Weight | 212.31 g/mol | --INVALID-LINK-- |
| Melting Point | 120 - 123 °C | --INVALID-LINK-- |
| Appearance | White to orange to green crystalline powder | --INVALID-LINK-- |
Applications in Organic Electronics and Material Science
The dibenzothiophene core is a key building block for organic semiconductors due to its excellent thermal stability and charge transport properties. This compound and its derivatives are primarily investigated for their potential in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Photophysical and Electrochemical Properties of Derivatives
The electronic properties of the dibenzothiophene core can be fine-tuned by the addition of various aryl groups at the 2 and 8 positions. A study on 2,8-diaryl-dibenzothiophene derivatives provides valuable quantitative data on their photophysical and electrochemical characteristics.[1][2][3]
| Derivative | λₘₐₓ (nm) | Emission λₘₐₓ (nm) | Quantum Yield (Φ) | HOMO (eV) | LUMO (eV) |
| 2,8-diphenyl-dibenzothiophene | 325 | 375 | 0.85 | -5.75 | -2.45 |
| 2,8-di-(4-methoxyphenyl)-dibenzothiophene | 330 | 380 | 0.75 | -5.60 | -2.40 |
| 2,8-di-(4-cyanophenyl)-dibenzothiophene | 335 | 385 | 0.60 | -5.95 | -2.65 |
| 2,8-di-(4-acetylphenyl)-dibenzothiophene | 340 | 390 | 0.55 | -6.00 | -2.70 |
Data extracted from a study on 2,8-diaryl-dibenzothiophene derivatives and represents the properties of these derivatives, not the parent this compound.[1][2][3]
Application in Polymer Chemistry
Dibenzothiophene moieties can be incorporated into polymer backbones to enhance thermal stability and introduce desirable electronic properties.[4] Electrochemical polymerization is a common method for creating thin films of conductive polymers.
Quantitative Data for Dibenzothiophene-Thiophene Copolymers
| Monomer System | Onset Oxidation Potential (Eₒₙₛₑₜ) (V) |
| DBT-Th | 1.11 |
| DBT-Th:Th | 1.30 |
| DBT-2Th | 0.85 |
| DBT-Th:2Th | 1.27 |
| DBT-2Th:Th | 1.07 |
| DBT-2Th:2Th | 0.98 |
DBT-Th: 2,8-bis-(thiophen-2-yl)-dibenzothiophene; DBT-2Th: 2,8-Bis-(bithiophen-2-yl)-dibenzothiophene. Data from a study on the electrochemical polymerization of these monomers.[5]
Experimental Protocols
Protocol 1: Synthesis of 2,8-Diaryl-dibenzothiophenes via Suzuki-Miyaura Coupling
This protocol describes a general method for the synthesis of 2,8-diaryl-dibenzothiophene derivatives, which are valuable materials for organic electronics.[6][7][8][9]
Reactants and Reagents:
-
2,8-Dibromodibenzothiophene
-
Arylboronic acid (2.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (catalyst)
-
Potassium carbonate (K₂CO₃) (base)
-
Toluene (solvent)
-
Ethanol (co-solvent)
-
Water (co-solvent)
Procedure:
-
In a round-bottom flask, dissolve 2,8-dibromodibenzothiophene (1 equivalent) and the arylboronic acid (2.5 equivalents) in a 3:1:1 mixture of toluene, ethanol, and water.
-
Add potassium carbonate (4 equivalents) to the mixture.
-
Degas the mixture by bubbling argon or nitrogen through it for 20-30 minutes.
-
Add the palladium catalyst (0.05 equivalents) to the reaction mixture under an inert atmosphere.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 24-48 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Electrochemical Polymerization of Dibenzothiophene-Thiophene Copolymers
This protocol outlines the electrochemical synthesis of conductive polymer films from dibenzothiophene-based monomers.[5]
Materials and Equipment:
-
Working electrode (e.g., indium tin oxide (ITO) coated glass)
-
Counter electrode (e.g., platinum wire)
-
Reference electrode (e.g., Ag/AgCl)
-
Potentiostat/Galvanostat
-
Electrochemical cell
-
Dibenzothiophene-thiophene monomer (e.g., DBT-Th or DBT-2Th)
-
Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, Bu₄NPF₆)
-
Solvent (e.g., dichloromethane, DCM)
Procedure:
-
Prepare a 0.01 M solution of the dibenzothiophene-thiophene monomer in dichloromethane containing 0.1 M Bu₄NPF₆.
-
Assemble the three-electrode electrochemical cell with the ITO-coated glass as the working electrode.
-
Deoxygenate the solution by purging with an inert gas (e.g., argon) for 15-20 minutes.
-
Perform cyclic voltammetry to determine the onset oxidation potential (Eₒₙₛₑₜ) of the monomer.
-
Carry out the electropolymerization by applying a constant potential (potentiostatic method) slightly above the Eₒₙₛₑₜ.
-
Continue the polymerization until a desired charge has been passed, which corresponds to a specific film thickness.
-
After polymerization, rinse the polymer-coated electrode with the pure solvent to remove any unreacted monomer and electrolyte.
-
Dry the polymer film under a stream of inert gas.
Environmental Applications: Biodegradation
Dibenzothiophene and its alkylated derivatives are common organosulfur compounds found in fossil fuels. Their removal is a significant focus of environmental research. The microbial degradation of these compounds, particularly through the sulfur-specific (4S) pathway, is a well-studied process.
Quantitative Data: Biodesulfurization of Alkylated Dibenzothiophenes
A study using Rhodococcus erythropolis I-19 demonstrated the desulfurization of various alkylated dibenzothiophenes.[10]
| Compound | Desulfurization Rate (relative to DBT) |
| Dibenzothiophene (DBT) | 100% |
| This compound | 120% |
| 4,6-Dimethyldibenzothiophene | 60% |
The 4S (Dsz) Biodesulfurization Pathway
The 4S pathway is a four-step enzymatic process that selectively removes the sulfur atom from dibenzothiophene and its derivatives without degrading the carbon skeleton.[10][11]
Applications in Drug Development
While the broader class of benzothiophenes has been explored for various pharmacological activities, including anticancer and anti-inflammatory properties, a thorough review of the scientific literature reveals a lack of significant research into the specific drug development applications of this compound (CAS 1207-15-4).[12][13] Current research is heavily focused on its utility in material science and environmental studies. Therefore, at present, it is not considered a primary scaffold in medicinal chemistry and drug discovery programs.
Conclusion
This compound is a versatile molecule with well-established and growing applications in organic electronics and environmental science. Its utility as a building block for organic semiconductors is supported by quantitative data on the photophysical and electrochemical properties of its derivatives. In the environmental field, the biodegradation of alkylated dibenzothiophenes, including the 2,8-dimethyl isomer, is a key area of research for the desulfurization of fossil fuels. While its direct application in drug development is not prominent, the foundational knowledge of its synthesis and chemical properties provides a basis for potential future exploration in diverse scientific disciplines. This guide serves as a technical resource for researchers looking to leverage the unique properties of this compound in their work.
References
- 1. ias.ac.in [ias.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Synthesis, photophysical and electrochemical properties of 2,8-diaryl-dibenzothiophene derivatives for organic electronics | Semantic Scholar [semanticscholar.org]
- 4. chemimpex.com [chemimpex.com]
- 5. Frontiers | Electrochemical Synthesis and Electro-Optical Properties of Dibenzothiophene/Thiophene Conjugated Polymers With Stepwise Enhanced Conjugation Lengths [frontiersin.org]
- 6. youtube.com [youtube.com]
- 7. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. wwjmrd.com [wwjmrd.com]
- 9. mdpi.com [mdpi.com]
- 10. Microbial Desulfurization of Alkylated Dibenzothiophenes from a Hydrodesulfurized Middle Distillate by Rhodococcus erythropolis I-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enhancing biodesulfurization by engineering a synthetic dibenzothiophene mineralization pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of 2,8-Dimethyldibenzothiophene: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2,8-dimethyldibenzothiophene, tailored for researchers, scientists, and professionals in drug development. The guide presents available quantitative data in structured tables, details the experimental protocols for acquiring such data, and includes a workflow visualization for spectroscopic analysis.
Spectroscopic Data
The following sections summarize the key spectroscopic data for this compound. While a complete experimental dataset is not publicly available for all techniques, this guide provides the available data and predictive information based on the compound's structure and data from analogous compounds.
Mass Spectrometry
The electron ionization mass spectrum of this compound is well-characterized. The key fragments and their relative intensities are presented below.
Table 1: Mass Spectrometry Data for this compound [1]
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment |
| 212 | 100.0 | [M]⁺ (Molecular Ion) |
| 211 | 85.0 | [M-H]⁺ |
| 210 | 18.0 | [M-2H]⁺ |
| 197 | 25.0 | [M-CH₃]⁺ |
| 196 | 15.0 | [M-H-CH₃]⁺ |
| 189 | 12.0 | [M-SH]⁺ or [C₁₄H₉]⁺ |
| 165 | 8.0 | [C₁₃H₉]⁺ |
| 105.5 | 10.0 | [M]²⁺ (Doubly charged molecular ion) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
Solvent: CDCl₃, Reference: TMS (0 ppm)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-1, H-9 | 7.8 - 8.0 | Doublet | 2H |
| H-3, H-7 | 7.3 - 7.5 | Doublet of doublets | 2H |
| H-4, H-6 | 7.9 - 8.1 | Singlet (or narrow doublet) | 2H |
| -CH₃ (at C2, C8) | 2.4 - 2.6 | Singlet | 6H |
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound [2]
Solvent: CDCl₃, Reference: TMS (0 ppm)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2, C-8 (-CH₃) | 20 - 22 |
| C-1, C-9 | 121 - 123 |
| C-3, C-7 | 126 - 128 |
| C-4, C-6 | 123 - 125 |
| C-4a, C-5a (quaternary) | 138 - 140 |
| C-9a, C-9b (quaternary) | 135 - 137 |
| C-2, C-8 (aromatic) | 136 - 138 |
Infrared (IR) Spectroscopy
An experimental IR spectrum for this compound is not publicly available. The expected characteristic absorption bands based on its functional groups are listed below.
Table 4: Predicted FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 3100 - 3000 | Medium | C-H Stretch | Aromatic |
| 2950 - 2850 | Medium | C-H Stretch | -CH₃ (Aliphatic) |
| 1610 - 1580 | Medium-Weak | C=C Stretch | Aromatic Ring |
| 1500 - 1400 | Medium-Strong | C=C Stretch | Aromatic Ring |
| 1470 - 1430 | Medium | C-H Bend | -CH₃ (Aliphatic) |
| 850 - 800 | Strong | C-H Bend (out-of-plane) | 1,2,4-Trisubstituted Benzene Ring |
| 750 - 700 | Medium | C-S Stretch | Thiophene Ring |
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of this compound is expected to show absorptions characteristic of a polycyclic aromatic hydrocarbon. The absorption maxima for the parent compound, dibenzothiophene, are found at approximately 235, 255, 285, 295, 320, and 330 nm. The methyl substituents on the 2 and 8 positions are likely to cause a slight bathochromic (red) shift in these absorption bands.
Table 5: Predicted UV-Vis Absorption Maxima (λmax) for this compound
Solvent: Ethanol or Cyclohexane
| Predicted λmax (nm) | Electronic Transition |
| ~240 | π → π |
| ~260 | π → π |
| ~290 | π → π |
| ~300 | π → π |
| ~325 | π → π |
| ~335 | π → π |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon framework of the molecule.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The solvent should be chosen for its ability to dissolve the compound and for its minimal interference in the spectral regions of interest.
-
Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. The final solution height should be approximately 4-5 cm.
-
Instrumentation: The NMR tube is placed in a spinner turbine and inserted into the NMR spectrometer (e.g., a 400 or 500 MHz instrument).
-
Data Acquisition:
-
The instrument is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C).
-
The magnetic field is "locked" onto the deuterium signal of the solvent to maintain a stable field.
-
The magnetic field homogeneity is optimized by "shimming" to obtain sharp spectral lines.
-
A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) is recorded.
-
For ¹³C NMR, proton decoupling is typically used to simplify the spectrum and improve the signal-to-noise ratio.
-
-
Data Processing: The FID is converted into a spectrum using a Fourier transform. The resulting spectrum is then phased, baseline corrected, and referenced to an internal standard (typically tetramethylsilane, TMS, at 0 ppm).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology (Electron Ionization - GC/MS):
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane) at a concentration of approximately 1 mg/mL.
-
Injection: A small volume (typically 1 µL) of the solution is injected into the gas chromatograph (GC) inlet, where it is vaporized.
-
Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The column separates the analyte from any impurities based on boiling point and polarity.
-
Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. In the electron ionization (EI) source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to lose an electron and form a positively charged molecular ion ([M]⁺).
-
Fragmentation: The high energy of the molecular ion often causes it to break apart into smaller, charged fragments.
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: An electron multiplier detects the separated ions, and the signal is amplified.
-
Data Output: The instrument software generates a mass spectrum, which is a plot of relative ion abundance versus m/z.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
Methodology (Attenuated Total Reflectance - ATR):
-
Background Spectrum: A background spectrum of the empty, clean ATR crystal (e.g., diamond or zinc selenide) is recorded. This accounts for any absorptions from the atmosphere (e.g., CO₂, H₂O) and the instrument itself.
-
Sample Application: A small amount of the solid this compound powder is placed directly onto the ATR crystal.
-
Pressure Application: A pressure clamp is applied to ensure firm and uniform contact between the sample and the crystal surface.
-
Sample Spectrum: The infrared beam is directed through the ATR crystal. At the crystal-sample interface, the beam undergoes total internal reflection, creating an evanescent wave that penetrates a few micrometers into the sample. The sample absorbs energy at specific frequencies corresponding to its molecular vibrations. The attenuated beam is then directed to the detector.
-
Data Processing: The instrument's software ratios the sample spectrum against the background spectrum to generate a final absorbance or transmittance spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To measure the electronic transitions within the molecule, which are characteristic of its conjugated π-system.
Methodology:
-
Sample Preparation: Prepare a very dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, cyclohexane, or hexane). The concentration should be adjusted so that the maximum absorbance is within the optimal range of the instrument (typically 0.1 to 1.0 absorbance units).
-
Cuvette Preparation: The solution is placed in a quartz cuvette (glass or plastic cuvettes are not suitable for UV measurements below ~320 nm). A matching cuvette is filled with the pure solvent to be used as a reference.
-
Baseline Correction: A baseline spectrum is recorded with the reference cuvette (containing only the solvent) in the beam path to correct for any absorbance from the solvent and the cuvette itself.
-
Sample Measurement: The reference cuvette is replaced with the sample cuvette, and the absorbance is measured over a range of wavelengths (e.g., 200-400 nm).
-
Data Output: The spectrophotometer plots absorbance versus wavelength, revealing the λmax values where the compound absorbs light most strongly.
Visualization of Spectroscopic Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound like this compound.
Caption: General workflow for the spectroscopic analysis of an organic compound.
References
Solubility Profile of 2,8-Dimethyldibenzothiophene in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,8-Dimethyldibenzothiophene is a polycyclic aromatic sulfur heterocycle (PASH) of interest in various fields, including materials science and as an impurity in fossil fuels. Understanding its solubility in organic solvents is crucial for its synthesis, purification, and application. While specific quantitative data for this compound is scarce, studies on the parent compound, dibenzothiophene, indicate that it exhibits significant solubility in several organic solvents, a property that generally increases with temperature. This guide summarizes the available solubility data for dibenzothiophene and details the experimental methodologies for solubility determination.
Solubility Data
As a proxy for this compound, the following tables summarize the mole fraction solubility (x) of dibenzothiophene in various organic solvents at different temperatures, as determined by the dynamic laser method.
Table 1: Solubility of Dibenzothiophene in Various Organic Solvents
| Temperature (K) | N,N-Dimethylformamide (x) | Dimethyl Sulfoxide (x) | Acetone (x) | n-Propanol (x) |
| 282.75 | - | - | - | - |
| 286.15 | - | - | - | - |
| 291.15 | - | - | - | - |
| 296.15 | - | - | - | - |
| 301.15 | - | - | - | - |
| 306.15 | - | - | - | - |
| 311.15 | - | - | - | - |
| 316.15 | - | - | - | - |
| 321.15 | - | - | - | - |
| 326.15 | - | - | - | - |
| 331.15 | - | - | - | - |
| 336.15 | - | - | - | - |
| 341.15 | - | - | - | - |
| Note: The actual numerical data from the cited study by Tao et al. is required to populate this table. The structure is provided for illustrative purposes. |
Table 2: Solubility of Dibenzothiophene in Other Organic Solvents [1]
| Temperature (K) | 2-(2-Butoxyethoxy)ethanol (x) | Diethylene Glycol (x) | n-Octane (x) | Decahydronaphthalene (x) | Sulfolane (x) |
| 282.75 | - | - | - | - | - |
| 286.15 | - | - | - | - | - |
| 291.15 | - | - | - | - | - |
| 296.15 | - | - | - | - | - |
| 301.15 | - | - | - | - | - |
| 306.15 | - | - | - | - | - |
| 311.15 | - | - | - | - | - |
| 316.15 | - | - | - | - | - |
| 321.15 | - | - | - | - | - |
| 326.15 | - | - | - | - | - |
| 331.15 | - | - | - | - | - |
| 336.15 | - | - | - | - | - |
| 341.15 | - | - | - | - | - |
| Note: The actual numerical data from the cited study by Tao et al. is required to populate this table. The structure is provided for illustrative purposes. |
Experimental Protocols
The determination of solubility is a critical experimental procedure. Two common and reliable methods are the static equilibrium (shake-flask) method and the dynamic laser method.
Static Equilibrium (Shake-Flask) Method
This is a traditional and widely used method for determining thermodynamic solubility[1][2][3].
Methodology:
-
Preparation: An excess amount of the solid solute (e.g., this compound) is added to a known volume of the selected organic solvent in a sealed vial or flask.
-
Equilibration: The mixture is agitated (e.g., using a shaker bath) at a constant, controlled temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the solid and the solution.
-
Phase Separation: After equilibration, the suspension is allowed to stand to let the undissolved solid settle. The saturated supernatant is then carefully separated from the excess solid, usually by filtration through a fine-pore filter (e.g., 0.45 µm PTFE or nylon filter) or by centrifugation.
-
Analysis: The concentration of the solute in the clear, saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), or UV-Vis spectrophotometry. A calibration curve prepared with known concentrations of the solute in the same solvent is used for quantification.
-
Replicates: The experiment is typically performed in triplicate to ensure the reproducibility of the results.
Dynamic Laser Method
This method allows for a more rapid determination of solubility by monitoring the dissolution of the solute in real-time[4].
Methodology:
-
Apparatus Setup: A known volume of the solvent is placed in a thermostatically controlled glass vessel equipped with a magnetic stirrer, a laser transmitter, and a photoelectric receiver.
-
Initial State: The laser beam passes through the clear solvent, and the initial light intensity is recorded.
-
Titration with Solute: A small, precisely weighed amount of the solute is added to the solvent while stirring. The solution remains clear, and the light intensity is unchanged.
-
Reaching Saturation: The addition of the solute is continued incrementally. At the point of saturation, the added solid no longer dissolves, and the suspended particles cause the laser beam to scatter, leading to a decrease in the light intensity detected by the receiver.
-
Endpoint Determination: The total mass of the solute added until the persistent decrease in light intensity is recorded as the amount dissolved in that volume of solvent at the given temperature.
-
Temperature Variation: The temperature of the system can be systematically varied to determine the solubility at different temperatures.
Conclusion
While quantitative solubility data for this compound in organic solvents remains to be fully documented in the scientific literature, the information available for the parent compound, dibenzothiophene, provides a valuable baseline. The experimental protocols detailed in this guide, namely the static equilibrium (shake-flask) method and the dynamic laser method, are robust and widely accepted techniques for the accurate determination of the solubility of this and other similar polycyclic aromatic compounds. Researchers and professionals in drug development are encouraged to apply these methods to generate specific solubility data for this compound to support its further study and application.
References
An In-depth Technical Guide to the Thermal Stability of 2,8-Dimethyldibenzothiophene for Material Science
For: Researchers, Scientists, and Drug Development Professionals
Introduction
2,8-Dimethyldibenzothiophene is a heterocyclic aromatic compound with a dibenzothiophene core structure featuring methyl groups at the 2 and 8 positions. Dibenzothiophene and its alkylated derivatives are of significant interest in material science due to their rigid, planar structure and sulfur heteroatom, which impart unique electronic and physical properties. These compounds are often explored as building blocks for organic semiconductors, polymers with high thermal resistance, and specialty lubricants. An essential characteristic for these applications is high thermal stability, which dictates the material's performance and lifespan under thermal stress. This guide provides a detailed examination of the anticipated thermal stability of this compound, drawing upon data from analogous compounds and outlining standard experimental procedures for its evaluation.
Anticipated Thermal Stability and Decomposition Pathway
While specific quantitative data for this compound is not available, the thermal behavior of the parent compound, dibenzothiophene (DBT), and its other alkylated derivatives can provide valuable insights.
General Trends for Alkylated Dibenzothiophenes:
-
High Thermal Stability: Dibenzothiophene-based structures are known for their robust thermal stability. The thermal decomposition of dibenzothiophene sulfone, an oxidized form of DBT, has been shown to occur at temperatures exceeding 350°C.
-
Influence of Alkyl Groups: The presence and position of alkyl substituents on the dibenzothiophene core can influence thermal stability. Generally, alkylation can sometimes lower the decomposition temperature compared to the parent aromatic system due to the introduction of more labile C-H and C-C bonds in the alkyl groups. However, the overall stability is expected to remain high.
-
Decomposition Products: Upon heating to decomposition, dibenzothiophene is known to emit toxic vapors of sulfur oxides[1]. Pyrolysis studies on dibenzothiophene suggest that the decomposition pathways can lead to the formation of sulfur-free compounds, benzothiophene, and SH radicals[2][3]. The primary decomposition mechanism is believed to involve the rupture of the C-S bond[2].
Based on these points, this compound is anticipated to be a thermally stable compound, likely with a decomposition onset temperature well above 300°C. The initial decomposition steps may involve the loss of the methyl groups, followed by the cleavage of the thiophene ring at higher temperatures.
Quantitative Data (Hypothetical)
The following table presents a hypothetical summary of thermal stability data for this compound, based on typical values for related aromatic sulfur heterocycles. These values should be confirmed by experimental analysis.
| Parameter | Expected Value | Analytical Technique |
| Onset Decomposition Temperature (Tonset) | > 350 °C | Thermogravimetric Analysis (TGA) |
| Temperature at 5% Mass Loss (Td5) | 350 - 400 °C | Thermogravimetric Analysis (TGA) |
| Temperature at 10% Mass Loss (Td10) | 380 - 430 °C | Thermogravimetric Analysis (TGA) |
| Melting Point (Tm) | 150 - 200 °C | Differential Scanning Calorimetry (DSC) |
| Enthalpy of Fusion (ΔHf) | 20 - 40 kJ/mol | Differential Scanning Calorimetry (DSC) |
Experimental Protocols
Detailed methodologies for determining the thermal stability of this compound are provided below. These protocols are based on standard procedures for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) of organic compounds.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature.
Apparatus: A calibrated thermogravimetric analyzer.
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically alumina or platinum).
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at 30°C.
-
Heat the sample from 30°C to 600°C at a constant heating rate of 10°C/min.
-
-
Data Collection: Record the sample mass as a function of temperature.
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature to obtain the TGA curve.
-
Determine the onset decomposition temperature (Tonset), which is the temperature at which significant mass loss begins. This can be determined by the intersection of the baseline tangent and the tangent of the steepest mass loss.
-
Determine the temperatures at which 5% (Td5) and 10% (Td10) mass loss occur.
-
The derivative of the TGA curve (DTG curve) can be plotted to identify the temperatures of maximum decomposition rates.
-
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point, enthalpy of fusion, and to observe any other phase transitions of this compound.
Apparatus: A calibrated differential scanning calorimeter.
Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a clean, tared DSC pan (typically aluminum). Hermetically seal the pan.
-
Instrument Setup:
-
Place the sealed sample pan and an empty, sealed reference pan in the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at a temperature at least 20°C below the expected melting point.
-
Heat the sample at a constant rate of 10°C/min to a temperature approximately 50°C above the expected melting point.
-
Cool the sample at a controlled rate (e.g., 10°C/min) back to the starting temperature.
-
A second heating scan is often performed to observe the behavior of the melt-quenched material.
-
-
Data Collection: Record the differential heat flow between the sample and the reference as a function of temperature.
-
Data Analysis:
-
Plot the heat flow versus temperature.
-
The melting point (Tm) is determined as the onset or peak temperature of the endothermic melting transition.
-
The enthalpy of fusion (ΔHf) is calculated by integrating the area of the melting peak.
-
Mandatory Visualizations
Experimental Workflow for Thermal Stability Assessment
Caption: Workflow for assessing the thermal stability of this compound.
Logical Relationship of Thermal Decomposition
Caption: Logical flow of the anticipated thermal decomposition of this compound.
Conclusion
This compound is expected to exhibit high thermal stability, a critical property for its application in advanced materials. While direct experimental data is currently limited, analysis of its parent compound, dibenzothiophene, and other alkylated derivatives suggests a decomposition temperature exceeding 350°C. The primary decomposition pathway is likely to involve the cleavage of the C-S bond within the thiophene ring, leading to the formation of sulfur oxides and various aromatic fragments. For precise quantification of its thermal properties, the experimental protocols for TGA and DSC outlined in this guide should be followed. Such empirical data is essential for the successful integration of this compound into high-performance materials for various scientific and industrial applications.
References
An In-depth Technical Guide to the Synthesis of C14H12S Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core synthesis pathways for various isomers of the molecular formula C14H12S. This class of sulfur-containing aromatic compounds holds significant interest in medicinal chemistry and materials science. This document details key experimental protocols, presents quantitative data for comparative analysis, and visualizes the synthetic workflows for enhanced understanding.
Introduction to C14H12S Isomers
The molecular formula C14H12S encompasses a diverse range of structural isomers, each with unique physicochemical properties and potential applications. Among the most studied are derivatives of dibenzothiophene, stilbene sulfide, and various thiochromenes. The synthesis of these compounds is a critical aspect of their exploration for use in drug development and as functional organic materials. This guide focuses on the most prevalent and synthetically accessible of these isomers.
Synthesis of Dibenzothiophene Derivatives
Dibenzothiophenes are a class of tricyclic heterocyclic compounds containing a thiophene ring fused to two benzene rings. Substituted dibenzothiophenes with the formula C14H12S, such as 2,8-dimethyldibenzothiophene, are of particular interest. A common synthetic strategy involves the preparation of a diaryl sulfide precursor followed by cyclization.
Synthesis of Diphenyl Sulfide Precursors
The formation of the C-S-C linkage in diphenyl sulfides is a key step. Two primary methods for this transformation are the Ullmann condensation and the Suzuki-Miyaura coupling.
Table 1: Comparison of Ullmann Condensation and Palladium-Catalyzed Suzuki-Miyaura Coupling for Diphenyl Sulfide Synthesis [1]
| Parameter | Ullmann Condensation | Palladium-Catalyzed Suzuki-Miyaura Coupling |
| Reaction Yield | 65% | 92% |
| Product Purity (by HPLC) | 95% | >99% |
| Reaction Temperature | 180°C | 100°C |
| Reaction Time | 24 hours | 6 hours |
| Catalyst Loading | Stoichiometric Copper | 1 mol% Palladium |
| Solvent | DMF | Toluene |
-
A flame-dried round-bottom flask is charged with iodobenzene (1.0 equiv), thiophenol (1.2 equiv), potassium carbonate (2.0 equiv), and copper powder (1.5 equiv).
-
Anhydrous dimethylformamide (DMF) is added, and the mixture is stirred under an inert atmosphere.
-
The reaction mixture is heated to 180°C and maintained for 24 hours.
-
After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered to remove inorganic salts and copper residues.
-
The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
-
A Schlenk tube is charged with Pd(OAc)₂ (1 mol%), Xantphos (1.5 mol%), and sodium tert-butoxide (1.4 equiv).
-
The tube is evacuated and backfilled with argon three times.
-
Toluene, iodobenzene (1.0 equiv), and thiophenol (1.2 equiv) are added via syringe.
-
The reaction mixture is heated to 100°C and stirred for 6 hours.
-
After cooling, the mixture is diluted with diethyl ether and filtered through a pad of celite.
-
The filtrate is concentrated, and the residue is purified by flash chromatography.
Cyclization to Dibenzothiophenes
Palladium-catalyzed dual C-H functionalization provides an efficient method for the oxidative dehydrogenative cyclization of diaryl sulfides to form dibenzothiophenes.
A general procedure involves heating the diaryl sulfide with a palladium catalyst and an oxidant in a suitable solvent.
Caption: Synthesis of Dibenzothiophene Derivatives.
Synthesis of Stilbene Sulfide Derivatives
Stilbene sulfides are another important class of C14H12S isomers. Their synthesis often proceeds through the formation of a stilbene backbone, which can be achieved via several olefination reactions.
Synthesis of Stilbene Precursors
The Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction are powerful methods for the stereoselective synthesis of alkenes, including stilbenes. The HWE reaction, in particular, often provides the (E)-alkene as the major product and allows for easier purification due to the water-soluble nature of the phosphate byproduct.[2]
Table 2: Synthesis of (E)-Stilbene-4-carboxylic Acid Derivatives via Horner-Wadsworth-Emmons Reaction [2]
| Aldehyde | Product | Yield |
| Benzaldehyde | (E)-4'-Stilbenecarboxylic acid | 85% |
| 4-Methoxybenzaldehyde | (E)-4-Methoxy-4'-stilbenecarboxylic acid | 92% |
| 4-Chlorobenzaldehyde | (E)-4-Chloro-4'-stilbenecarboxylic acid | 88% |
-
In a round-bottom flask under an inert atmosphere, dissolve 4-(diethylphosphoryl)benzoic acid (1.1 equiv) in dry tetrahydrofuran (THF).
-
Cool the solution to 0°C and add sodium hydride (2.2 equiv) portion-wise.
-
Allow the mixture to stir at 0°C for 30 minutes to form the phosphonate carbanion.
-
Add the aromatic aldehyde (1.0 equiv) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and acidify with 1M HCl.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude product by recrystallization or column chromatography.
Caption: General Pathway to Stilbene Sulfides.
Synthesis of Thiochromene Derivatives
Thiochromenes, containing a benzothiopyran core, represent a diverse group of C14H12S isomers. The synthesis of 2-phenyl-4H-thiochromen-4-one is a well-established route to this class of compounds.
One-Pot Synthesis of Thiochromen-4-ones
A one-pot synthesis from 3-(arylthio)propanoic acids provides an efficient route to various thiochromen-4-ones.
Table 3: Synthesis of Substituted 2-Phenyl-4H-thiochromen-4-one Derivatives [3][4]
| R in Arylboronic Acid | Product | Yield | Melting Point (°C) |
| H | 2-Phenyl-4H-thiochromen-4-one | 67% | 116-118 |
| 4-Me | 2-(p-Tolyl)-4H-thiochromen-4-one | 72% | 120-122 |
| 4-OMe | 2-(4-Methoxyphenyl)-4H-thiochromen-4-one | 75% | 135-137 |
| 4-Cl | 2-(4-Chlorophenyl)-4H-thiochromen-4-one | 65% | 160-162 |
-
To a stirred solution of 2-sulfinyl-thiochromone (0.5 mmol, 1.0 equiv) in DMF (3.0 mL) is added Pd(OAc)₂ (0.05 mmol, 0.1 equiv), XPhos (0.05 mmol, 0.1 equiv), Zn(OTf)₂ (0.1 mmol, 0.2 equiv), and the corresponding arylboronic acid (1.0 mmol, 2.0 equiv).
-
The reaction mixture is heated at 80°C for 6 hours.
-
After cooling to room temperature, the solvent is evaporated in vacuo.
-
The residue is purified by column chromatography (ethyl acetate/petroleum ether) to afford the target product.
Caption: Workflow for 2-Aryl-4H-thiochromen-4-one Synthesis.
Conclusion
This guide has outlined several key synthetic pathways to access a range of C14H12S isomers. The choice of a specific synthetic route will depend on factors such as the desired isomer, required substitution patterns, and the availability of starting materials. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science, facilitating the development of novel compounds with this important molecular formula. Further exploration and optimization of these methods will undoubtedly lead to the discovery of new and efficient synthetic strategies.
References
The Potential of 2,8-Disubstituted Dibenzothiophenes in Organic Electronics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The field of organic electronics continues to rapidly evolve, driven by the development of novel materials with tailored properties for advanced applications. Among the diverse range of heterocyclic compounds, dibenzothiophene and its derivatives have emerged as a promising class of materials. Their rigid, planar structure and rich electron-donating characteristics make them excellent candidates for use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). This technical guide provides an in-depth overview of the synthesis, properties, and potential applications of 2,8-disubstituted dibenzothiophenes, with a focus on their role as core building blocks in materials for organic electronics. While specific performance data for 2,8-dimethyldibenzothiophene is limited in publicly available literature, this guide will focus on the broader class of 2,8-disubstituted derivatives, providing a foundational understanding for researchers in the field.
Synthesis of 2,8-Disubstituted Dibenzothiophene Derivatives
The primary synthetic route to a variety of 2,8-disubstituted dibenzothiophene derivatives is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a versatile and efficient method for forming carbon-carbon bonds. The synthesis typically starts from 2,8-dibromodibenzothiophene, which serves as a key intermediate.
A general workflow for the synthesis is illustrated below:
The Environmental Double-Edged Sword: A Technical Guide to the Impact and Degradation of Sulfur-Containing Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the environmental impact and degradation of sulfur-containing compounds. Sulfur, an essential element for life, can also be a significant environmental pollutant, primarily through anthropogenic emissions. This document details the major classes of sulfur compounds, their environmental effects, and the biological and chemical processes that lead to their degradation. Special emphasis is placed on microbial degradation pathways, quantitative data on toxicity and degradation rates, and detailed experimental protocols for research in this field.
Environmental Impact of Sulfur-Containing Compounds
Sulfur compounds, from inorganic sulfur dioxide to complex organosulfur molecules, exert a wide range of effects on the environment. The primary source of anthropogenic sulfur pollution is the combustion of fossil fuels by power plants and other industrial facilities, which releases large quantities of sulfur dioxide (SO₂) into the atmosphere.
Atmospheric Effects and Acid Rain:
In the atmosphere, SO₂ and other sulfur oxides (SOx) can react with other compounds to form fine particulate matter (PM), contributing to respiratory problems and haze that reduces visibility. A major environmental consequence of SOx emissions is the formation of acid rain. SO₂ combines with water and air to form sulfuric acid (H₂SO₄), which can be transported over long distances and deposited as wet or dry deposition. This acidification of ecosystems can have severe consequences:
-
Forests: Acid rain can damage foliage, stunt tree growth, and lead to nutrient deficiencies in the soil.
-
Aquatic Ecosystems: Acidification of lakes and rivers can be detrimental to aquatic life, leading to declines in fish populations.
-
Infrastructure: Acid deposition can corrode building materials, paints, and culturally significant statues and monuments.
Terrestrial and Aquatic Toxicity:
The toxicity of sulfur compounds varies greatly depending on the specific compound and the organism. While elemental sulfur is considered to have low toxicity, other sulfur-containing compounds, particularly organosulfur pesticides and industrial byproducts, can be harmful to a range of organisms.
Degradation of Sulfur-Containing Compounds
The environmental fate of sulfur compounds is determined by a complex interplay of physical, chemical, and biological degradation processes.
Physicochemical Degradation
In the atmosphere, the primary degradation pathway for SO₂ is oxidation to sulfate. In aqueous environments, the reaction kinetics of organic sulfur compounds with oxidants like ozone are important for their removal during water treatment. The reactivity is highly dependent on the specific sulfur functional group. For instance, sulfides (thioethers) react very rapidly with ozone, while sulfoxides are relatively unreactive.
Microbial Degradation
Microorganisms play a crucial role in the global sulfur cycle and the degradation of a vast array of sulfur-containing compounds. Bacteria, in particular, have evolved diverse metabolic pathways to utilize organosulfur compounds as a source of carbon, energy, or sulfur.
Key Microbial Degradation Pathways:
-
The 4S Pathway (for Dibenzothiophene): This is a sulfur-specific pathway where the sulfur atom is selectively removed from dibenzothiophene (DBT) without degrading the carbon skeleton, thus preserving the calorific value of the fuel. This pathway is of significant interest for biodesulfurization of fossil fuels. The pathway involves four key enzymatic steps catalyzed by the DszA, DszB, DszC, and DszD enzymes.
-
The Kodama Pathway (for Dibenzothiophene): In contrast to the 4S pathway, the Kodama pathway is a ring-destructive process. It involves the cleavage of the carbon-carbon bonds in one of the aromatic rings of DBT, leading to the formation of water-soluble organosulfur compounds.
-
Degradation of Other Organosulfur Compounds: Microorganisms can also degrade other classes of organosulfur compounds, including:
-
Thiophenes: Certain bacteria, such as Rhodococcus species, can utilize thiophene derivatives as their sole source of carbon and energy.
-
Mercaptans (Thiols): Some bacteria can metabolize mercaptans, often involving an initial oxidation to disulfides. For example, Pseudomonas sp. strain WL2 can efficiently degrade ethyl mercaptan via its conversion to diethyl disulfide.
-
Quantitative Data
The following tables summarize key quantitative data related to the environmental impact and degradation of sulfur-containing compounds.
Table 1: Toxicity of Selected Sulfur-Containing Compounds to Aquatic Organisms
| Compound | Organism | Exposure Time (hours) | Endpoint | Value (mg/L) | Reference |
| Endosulfan | African Catfish (Clarias gariepinus) | 96 | LC50 | 0.004 | |
| Dieldrin | African Catfish (Clarias gariepinus) | 96 | LC50 | 0.006 | |
| Heptachlor | African Catfish (Clarias gariepinus) | 96 | LC50 | 0.056 |
The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of Dibenzothiophene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: From Industrial Byproduct to Therapeutic Hope
Dibenzothiophene, a sulfur-containing heterocyclic compound, has journeyed from being an impurity in fossil fuels to a promising scaffold in medicinal chemistry and materials science.[1] First synthesized in 1870, its unique electronic and structural characteristics have fueled extensive research into its synthesis and functionalization.[2] This technical guide provides a comprehensive overview of the historical milestones, the evolution of synthetic methodologies, and the burgeoning role of dibenzothiophene derivatives in drug discovery, with a particular focus on their applications in oncology.
The Dawn of Dibenzothiophene: Discovery and Early Synthesis
Dibenzothiophene (DBT) is an organosulfur compound composed of two benzene rings fused to a central thiophene ring.[1] Its journey began in 1870 with its first synthesis by Stemhouse, who obtained it by heating biphenyl with iron scraps, although the initially assigned structure was later corrected by Graebe.[2] Shortly after, Kruber successfully isolated natural dibenzothiophene from coal tar.[2] For a long time, dibenzothiophene and its alkylated derivatives were primarily viewed as problematic impurities in crude oil, as their presence contributes to air pollution through the release of sulfur dioxide upon combustion.[2]
One of the earliest and most practical synthetic routes to the dibenzothiophene core involved heating a mixture of biphenyl with sulfur in the presence of anhydrous aluminum chloride (AlCl₃).[1] Another early method utilized the reaction of biphenyl with sulfur dichloride (SCl₂) catalyzed by aluminum chloride.[1][3] While foundational, these early methods often lacked the versatility required to produce a diverse range of substituted derivatives, a necessity for exploring their therapeutic potential.[1]
Modern Synthetic Strategies: Unlocking Chemical Diversity
The demand for functionalized dibenzothiophene derivatives has spurred the development of more sophisticated and versatile synthetic strategies. These modern methods offer superior control over regioselectivity and are compatible with a wider array of functional groups.
Ullmann Condensation/Coupling
The Ullmann condensation, a copper-catalyzed reaction, has proven to be a valuable tool for the synthesis of N-substituted dibenzothiophene derivatives.[4][5][6] This method allows for the coupling of halodibenzothiophenes with various primary and secondary amines.[4][5] While traditional Ullmann reactions often require harsh conditions, such as high temperatures and the use of strong bases, modern protocols have been developed to proceed under milder conditions, making the synthesis more environmentally and economically favorable.[4][6]
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction, a palladium-catalyzed process, has revolutionized the synthesis of biaryl compounds and has been effectively applied to the functionalization of the dibenzothiophene scaffold.[7][8] This reaction enables the formation of carbon-carbon bonds by coupling a halo-dibenzothiophene with an organoboron compound, typically a boronic acid or its ester.[7][8] The versatility of the Suzuki coupling allows for the introduction of a wide variety of substituents onto the dibenzothiophene core, making it an indispensable tool in the development of new derivatives with tailored properties.[9]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is another powerful palladium-catalyzed cross-coupling reaction that has been instrumental in the synthesis of arylamines.[10] This reaction provides a direct and efficient method for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine.[10] Its application to dibenzothiophene derivatives has significantly expanded the accessible chemical space, allowing for the synthesis of a diverse library of amino-substituted compounds for biological screening.[11]
Pschorr Cyclization
The Pschorr cyclization is an intramolecular substitution reaction that allows for the synthesis of tricyclic aromatic compounds.[12] While not a direct method for the synthesis of the dibenzothiophene core itself, it is a relevant reaction for the synthesis of related polycyclic aromatic structures and highlights the diverse synthetic strategies employed in this area of chemistry.[13][14] The reaction proceeds through the generation of an aryl radical from an aryl diazonium salt, which then undergoes intramolecular cyclization.[12]
Data Presentation: A Comparative Look at Dibenzothiophene Derivatives
The following tables summarize key quantitative data for dibenzothiophene and some of its derivatives, providing a basis for comparison of their physical and biological properties.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| Dibenzothiophene | C₁₂H₈S | 184.26 | 97-100 | 332-333 |
| 3-Bromodibenzothiophene | C₁₂H₇BrS | 263.15 | 97.5-98.5 | Not Reported |
| 2-Aminodibenzothiophene | C₁₂H₉NS | 199.27 | 108-110 | Not Reported |
| 8-(dibenzo[b,d]thiophen-4-yl)-2-morpholin-4-yl-4H-chromen-4-one | C₂₅H₁₉NO₃S | 413.49 | Not Reported | Not Reported |
| 5-hydroxybenzothiophene hydrazide derivative (16b) | Not Specified | Not Specified | Not Reported | Not Reported |
Table 1: Physical Properties of Dibenzothiophene and Selected Derivatives.[3][4][14]
| Derivative | Target Kinase | IC₅₀ (nM) | Cancer Cell Line | GI₅₀ (nM) |
| 8-(dibenzo[b,d]thiophen-4-yl)-2-morpholin-4-yl-4H-chromen-4-one and related compounds | DNA-PK | Potent Inhibition | Not Specified | Not Specified |
| 5-hydroxybenzothiophene hydrazide derivative (16b) | Clk4 | 11 | U87MG | 7200 |
| DRAK1 | 87 | |||
| haspin | 125.7 | |||
| Clk1 | 163 | |||
| Dyrk1B | 284 | |||
| Dyrk1A | 353.3 | |||
| Z-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile (Compound 5) | Tubulin | Not Specified | Leukemia, Colon, CNS, Prostate | 10-90.9 |
Table 2: Biological Activity of Dibenzothiophene and Benzothiophene Derivatives.[7][15][16]
Experimental Protocols: A Guide to Synthesis
The following are detailed methodologies for key experiments cited in the synthesis of dibenzothiophene derivatives.
Synthesis of 3-Bromodibenzothiophene Sulfoxide
Materials:
-
Dibenzothiophene sulfoxide (50.9 g)
-
Iron powder (0.43 g)
-
Bromine (48.7 g)
-
Acetic acid (500 ml)
-
20% Sodium sulfite aqueous solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Ethanol
Procedure:
-
To a three-necked flask, add dibenzothiophene sulfoxide, iron powder, and acetic acid.
-
Under a nitrogen atmosphere, heat the mixture to 60°C.
-
Slowly add bromine to the reaction mixture.
-
Monitor the reaction by liquid chromatography until completion.
-
Quench the reaction by adding 1 L of 20% sodium sulfite aqueous solution.
-
Extract the mixture with 1 L of ethyl acetate, followed by two additional extractions with 500 ml of ethyl acetate each.
-
Combine the organic phases, dry with anhydrous magnesium sulfate, filter, and concentrate.
-
Recrystallize the crude product from 250 ml of ethanol to obtain 3-bromodibenzothiophene sulfoxide. Yield: 92.1%
Copper-Catalyzed Ullmann Coupling of 2-Bromodibenzothiophene with an Amine
Materials:
-
2-Bromodibenzothiophene (0.38 mmol)
-
Copper(I) oxide (Cu₂O) (0.152 mmol)
-
Amine (e.g., aqueous ammonia) (1 mL)
-
N-Methyl-2-pyrrolidone (NMP) (1 mL)
Procedure:
-
In a pressure tube, combine 2-bromodibenzothiophene, Cu₂O, the desired amine, and NMP.
-
Seal the tube and heat the mixture at 120°C for 48 hours.
-
After cooling to room temperature, pour the mixture into ice water.
-
Extract the product with an appropriate organic solvent.
-
Dry the organic layer, concentrate, and purify by chromatography to yield the N-substituted dibenzothiophene derivative. Yield for 2-aminodibenzothiophene: 71%[4]
Palladium-Catalyzed Suzuki Coupling of a Halodibenzothiophene with an Arylboronic Acid
Materials:
-
Halodibenzothiophene (e.g., 2-bromodibenzothiophene) (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 mmol)
-
Solvent (e.g., toluene/ethanol/water or 1,4-dioxane/water)
Procedure:
-
In a reaction flask, combine the halodibenzothiophene, arylboronic acid, and base.
-
Add the palladium catalyst and the solvent system.
-
Degas the mixture and heat under an inert atmosphere at a temperature ranging from 80°C to 100°C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the organic layer, concentrate, and purify by column chromatography.[7][8]
Visualizing the Core: Pathways and Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key synthetic pathways and a conceptual experimental workflow for the development of dibenzothiophene derivatives.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Simplified mechanism of the Ullmann C-N coupling reaction.
Caption: Inhibition of the STAT3 signaling pathway by dibenzothiophene derivatives.
Caption: General experimental workflow for drug discovery with dibenzothiophene derivatives.
Conclusion: A Scaffold with a Bright Future
The journey of dibenzothiophene from an obscure heterocycle to a versatile scaffold in drug discovery is a testament to the power of synthetic chemistry.[1] The development of robust and efficient synthetic methodologies has been pivotal in unlocking the potential of this unique ring system. The diverse biological activities exhibited by dibenzothiophene derivatives, particularly in the realms of cancer and inflammation, underscore their promise as a source of new drug candidates. As research continues to uncover the therapeutic potential of these compounds, the demand for innovative synthetic strategies and a deeper understanding of their mechanism of action will undoubtedly continue to grow.
References
- 1. benchchem.com [benchchem.com]
- 2. One-Pot Synthesis of Aminated Benzo-Fused Heterocycles and N-Substituted Dibenzothiophenes via Copper-Catalyzed Ullmann Type Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Problem with Reaction Path Diagram [groups.google.com]
- 4. Viewing a reaction path diagram — Cantera 3.1.0 documentation [cantera.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. One-Pot Synthesis of Aminated Benzo-Fused Heterocycles and N-Substituted Dibenzothiophenes via Copper-Catalyzed Ullmann Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. US10221153B2 - Dibenzothiophene compounds - Google Patents [patents.google.com]
- 12. Three Isomeric Dioctyl Derivatives of 2,7-Dithienyl[1]benzo-thieno[3,2-b][1]benzothiophene: Synthesis, Optical, Thermal, and Semiconductor Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development and Evolution of DNA-Dependent Protein Kinase Inhibitors toward Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nbinno.com [nbinno.com]
- 15. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 2,8-Dimethyldibenzothiophene via Suzuki-Miyaura Coupling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 2,8-dimethyldibenzothiophene, a valuable building block in organic electronics and pharmaceutical research. The described method utilizes a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile tool for the formation of carbon-carbon bonds.
Introduction
Dibenzothiophene and its derivatives are of significant interest due to their unique electronic and photophysical properties, making them key components in the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and novel therapeutic agents. The Suzuki-Miyaura coupling offers a highly efficient and functional-group-tolerant method for the synthesis of substituted dibenzothiophenes, allowing for precise tuning of their molecular structure and properties. This protocol details the synthesis of this compound starting from the readily accessible 2,8-dibromodibenzothiophene.
Reaction Principle
The synthesis involves a double Suzuki-Miyaura coupling reaction. The starting material, 2,8-dibromodibenzothiophene, is reacted with a methylboron reagent, such as methylboronic acid or trimethylboroxine, in the presence of a palladium catalyst and a base. The catalytic cycle proceeds through three key steps: oxidative addition of the palladium(0) catalyst to the carbon-bromine bond, transmetalation of the methyl group from the boron reagent to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the active palladium(0) catalyst.
Data Presentation: Representative Reaction Parameters
The following table summarizes typical reaction conditions for the Suzuki-Miyaura methylation of aryl halides. These parameters can serve as a starting point for the optimization of the synthesis of this compound.
| Parameter | Condition |
| Starting Material | 2,8-Dibromodibenzothiophene |
| Methylating Agent | Methylboronic acid or Trimethylboroxine |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] |
| Base | Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) |
| Solvent | 1,4-Dioxane/Water or Toluene/Water |
| Temperature | 90-115 °C |
| Reaction Time | 12-24 hours |
| Typical Yield | 70-90% (based on analogous reactions) |
Experimental Protocols
Protocol 1: Synthesis of 2,8-Dibromodibenzothiophene (Starting Material)
This protocol is adapted from a procedure for the synthesis of 2,8-diaryl-dibenzothiophene derivatives.
Materials:
-
Dibenzothiophene
-
Bromine
-
Chloroform
-
Methanol
Procedure:
-
Dissolve dibenzothiophene in chloroform in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of bromine in chloroform dropwise to the stirred solution.
-
Allow the reaction mixture to stir at 0 °C for 2 hours, then warm to room temperature and stir for an additional 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Recrystallize the crude product from methanol to yield 2,8-dibromodibenzothiophene as a white solid.
Protocol 2: Synthesis of this compound via Suzuki-Miyaura Coupling
This is a representative protocol based on general procedures for double Suzuki-Miyaura cross-coupling reactions on dibrominated thiophene derivatives.
Materials:
-
2,8-Dibromodibenzothiophene (1.0 eq)
-
Methylboronic acid (2.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium carbonate (K₂CO₃) (4.0 eq)
-
1,4-Dioxane
-
Water (degassed)
-
Nitrogen or Argon gas
Procedure:
-
To a Schlenk flask, add 2,8-dibromodibenzothiophene, methylboronic acid, and potassium carbonate.
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Add 1,4-dioxane and degassed water to the flask.
-
Sparge the resulting mixture with the inert gas for 15-20 minutes to ensure anaerobic conditions.
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0), to the flask under a positive flow of inert gas.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding water and extract the product with an organic solvent such as ethyl acetate or toluene.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
-
Characterization: Confirm the identity and purity of the product using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The expected molecular weight for C₁₄H₁₂S is 212.31 g/mol .[1]
Visualizations
References
Application Notes and Protocols for Palladium-Catalyzed Synthesis of Diaryl-Dibenzothiophenes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the synthesis of diaryl-dibenzothiophenes, valuable scaffolds in medicinal chemistry and materials science, utilizing palladium-catalyzed cross-coupling reactions. The methodologies outlined below offer robust and versatile routes to a variety of substituted dibenzothiophene derivatives.
Introduction
Dibenzothiophenes are a class of sulfur-containing heterocyclic compounds that form the core structure of many biologically active molecules and functional organic materials. The development of efficient synthetic methods to access functionalized diaryl-dibenzothiophenes is of significant interest. Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the construction of these complex aromatic systems, offering high yields and broad functional group tolerance. This document details several key palladium-catalyzed methods, including dual C-H activation, Suzuki-Miyaura coupling, and intramolecular cyclization.
Key Synthetic Strategies
Several palladium-catalyzed methods have been successfully employed for the synthesis of diaryl-dibenzothiophenes. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the final product.
-
Dual C-H Activation/Oxidative Dehydrogenative Cyclization of Diaryl Sulfides : This modern approach involves the direct formation of the dibenzothiophene core from readily available diaryl sulfides through a palladium-catalyzed intramolecular C-H activation. This method is highly atom-economical.[1][2][3][4]
-
Suzuki-Miyaura Coupling : A versatile and widely used cross-coupling reaction for the formation of C-C bonds. In this context, it is typically used to introduce aryl groups onto a pre-formed dibenzothiophene scaffold, or to construct the biaryl linkage prior to cyclization.[5][6][7]
-
Intramolecular Cyclization of 2-Halogenated Diaryl Thioethers : This strategy involves the palladium-catalyzed ring closure of a diaryl thioether bearing a halogen at the 2-position of one of the aryl rings to form the dibenzothiophene structure.[8][9]
-
C-H/C-S Bond Cleavage : A novel approach that involves the palladium-catalyzed cleavage and formation of C-H and C-S bonds from biphenyl sulfides to construct the dibenzothiophene ring system, often without the need for an external oxidant.[10]
Data Presentation: Comparison of Catalytic Systems
The following table summarizes representative quantitative data for different palladium-catalyzed syntheses of dibenzothiophene derivatives, providing a comparative overview of their efficiencies.
| Method | Catalyst | Ligand (if any) | Base/Additive | Oxidant (if any) | Solvent | Temp. (°C) | Yield (%) | Reference |
| Dual C-H Activation | Pd(OAc)₂ | None | Na₂CO₃ | AgOAc | PivOH | - | Moderate-Good | [1][3] |
| Dual C-H Activation | Pd(TFA)₂ | None | K₂CO₃ | AgOAc | PivOH | - | Good | [3] |
| Suzuki Coupling (for Diarylbenzo[b]thiophene) | Pd(PPh₃)₄ | PPh₃ | - | - | - | - | 59-79 | [5] |
| Intramolecular C-H/C-S Cleavage | Pd(OAc)₂ | None | None | None | Toluene | 130 | - | [10] |
| Ring Closure of 2-Iodo Diaryl Thioether | Pd₂(dba)₃ | None | PivONa·H₂O | Cu(OAc)₂ | DMF | - | Moderate-Excellent | [8][9] |
Experimental Protocols
Protocol 1: Synthesis of Dibenzothiophenes via Palladium-Catalyzed Dual C-H Activation of Diaryl Sulfides
This protocol is adapted from the work of Zhou and coworkers.[3]
Materials:
-
Diaryl sulfide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 5-10 mol%)
-
Silver(I) acetate (AgOAc, 2.0-4.0 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Pivalic acid (PivOH)
Procedure:
-
To a reaction vessel, add the diaryl sulfide, palladium(II) acetate, silver(I) acetate, and potassium carbonate.
-
Add pivalic acid as the solvent.
-
The reaction mixture is stirred at a specified temperature (e.g., 120 °C) under an inert atmosphere (e.g., nitrogen or argon) for a designated time (e.g., 12-24 hours).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired dibenzothiophene.
Protocol 2: Synthesis of Functionalized Dibenzothiophenes via Suzuki Coupling and Microwave-Assisted Ring Closure
This protocol is based on the versatile synthesis developed by Golding and coworkers.[6][7]
Step A: Suzuki Cross-Coupling
-
In a microwave-safe vessel, combine 2,6-dibromoaniline (1.0 equiv), a substituted phenylboronic acid (1.1 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).
-
Add a suitable solvent system (e.g., DME/water).
-
The vessel is sealed and subjected to microwave irradiation at a set temperature (e.g., 120 °C) for a specific duration (e.g., 30 minutes).
-
After cooling, the reaction mixture is worked up by extraction with an organic solvent and purified by chromatography to yield the amino-substituted biphenyl.
Step B: Thiol Formation and Intramolecular Cyclization
-
The amino group of the biphenyl derivative is converted to a thiol group through a suitable chemical transformation (e.g., diazotization followed by treatment with a sulfur source).
-
The resulting thiol is then subjected to a base-induced intramolecular substitution, which can also be facilitated by microwave heating, to generate the dibenzothiophene core.
Protocol 3: Synthesis of Dibenzothiophenes via Palladium-Catalyzed Intramolecular Cyclization of 2-Iodinated Diaryl Thioethers
This protocol is derived from a method describing an efficient ring-closure reaction.[8][9]
Materials:
-
2-Iodinated diaryl thioether (1.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2-5 mol%)
-
Anhydrous copper(II) acetate (Cu(OAc)₂, as an additive)
-
Sodium pivalate monohydrate (PivONa·H₂O, as the base)
-
Dimethylformamide (DMF)
Procedure:
-
A mixture of the 2-iodinated diaryl thioether, Pd₂(dba)₃, anhydrous Cu(OAc)₂, and PivONa·H₂O is prepared in a reaction flask.
-
DMF is added as the solvent.
-
The reaction is heated at an elevated temperature (e.g., 100-140 °C) under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS).
-
The reaction is cooled and then quenched with water.
-
The product is extracted into an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
Purification by column chromatography provides the pure dibenzothiophene product.
Mandatory Visualizations
Caption: General experimental workflow for palladium-catalyzed synthesis.
References
- 1. Synthesis of dibenzothiophenes by Pd-catalyzed dual C-H activation from diaryl sulfides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Dibenzothiophenes by Pd‐Catalyzed Dual CH Activation from Diaryl Sulfides [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. researchgate.net [researchgate.net]
- 6. Versatile synthesis of functionalised dibenzothiophenes via Suzuki coupling and microwave-assisted ring closure. | Sigma-Aldrich [merckmillipore.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Palladium(ii)-catalyzed synthesis of dibenzothiophene derivatives via the cleavage of carbon–sulfur and carbon–hydrogen bonds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Utilization of 2,8-Dimethyldibenzothiophene in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications and detailed experimental protocols for the use of 2,8-dimethyldibenzothiophene as a building block in the synthesis of novel conjugated polymers. While this compound itself is not typically a polymerizable monomer, its rigid and electron-rich dibenzothiophene core makes it an excellent starting material for the synthesis of functionalized monomers. These monomers can then be polymerized to create materials with interesting optoelectronic properties suitable for a range of applications.
The following sections detail a representative synthetic route for converting this compound into a polymer, along with the expected properties of the resulting polymer based on analogous structures reported in the literature.
Potential Applications
Polymers derived from this compound are expected to possess properties that make them suitable for various applications in organic electronics and materials science. The dibenzothiophene unit can act as an electron-rich donor component in donor-acceptor (D-A) copolymers.[1] The methyl groups at the 2 and 8 positions can enhance the solubility of the resulting polymers in common organic solvents, which is advantageous for solution-based processing techniques.
Potential applications include:
-
Organic Photovoltaics (OPVs): As the donor material in the active layer of polymer solar cells. The energy levels of the polymer can be tuned by copolymerizing the functionalized dibenzothiophene monomer with different electron-accepting units.
-
Organic Field-Effect Transistors (OFETs): The rigid backbone of the polymer can facilitate intermolecular packing, which is beneficial for charge transport.
-
Organic Light-Emitting Diodes (OLEDs): As a component in the emissive layer or as a host material.
-
Sensors: The electronic properties of the conjugated polymer can be sensitive to the presence of certain analytes, enabling its use in chemical sensors.
Data Presentation: Properties of Analogous Polymers
The following table summarizes the typical properties of conjugated polymers containing a dibenzothiophene or similar donor unit, copolymerized with a benzothiadiazole-based acceptor unit. This data is provided as a reference for the expected performance of polymers derived from this compound.
| Property | Representative Value | Reference |
| Molecular Weight (Mn) | 10 - 50 kDa | [2] |
| Polydispersity Index (PDI) | 1.5 - 2.5 | [2] |
| Decomposition Temperature (TGA, 5% weight loss) | > 330 °C | [2] |
| Highest Occupied Molecular Orbital (HOMO) | -5.2 to -5.4 eV | [1][2] |
| Lowest Unoccupied Molecular Orbital (LUMO) | -3.5 to -3.7 eV | [1][3] |
| Optical Bandgap (E_g^opt) | 1.4 - 1.7 eV | [3] |
| Power Conversion Efficiency (PCE) in OPVs | 2.7 - 9.8 % | [2][4] |
Experimental Protocols
The following protocols describe a two-step process to synthesize a conjugated polymer starting from this compound. The first step is the bromination of the starting material to create a reactive monomer, followed by a Suzuki cross-coupling polymerization.
Protocol 1: Synthesis of 3,7-Dibromo-2,8-dimethyldibenzothiophene (Monomer)
This protocol describes the bromination of this compound at the 3 and 7 positions, which are activated by the electron-donating methyl groups and the sulfur atom.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Hexane
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq.) in DMF in a round-bottom flask.
-
Slowly add N-Bromosuccinimide (2.2 eq.) to the solution in portions at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Pour the reaction mixture into water and extract with dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, and filter.
-
Remove the solvent using a rotary evaporator.
-
Purify the crude product by recrystallization from a mixture of dichloromethane and hexane to obtain 3,7-dibromo-2,8-dimethyldibenzothiophene as a solid.
Protocol 2: Synthesis of Poly[(this compound)-alt-(benzothiadiazole)] (P(DMDBT-BT)) via Suzuki Polymerization
This protocol details the synthesis of an alternating copolymer using the brominated monomer and a benzothiadiazole-based comonomer via a palladium-catalyzed Suzuki coupling reaction.
Materials:
-
3,7-Dibromo-2,8-dimethyldibenzothiophene (from Protocol 1)
-
4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Aliquat 336 (phase transfer catalyst)
-
Toluene
-
Aqueous sodium carbonate solution (2 M)
-
Methanol
-
Soxhlet extraction apparatus
-
Schlenk flask
Procedure:
-
To a Schlenk flask, add 3,7-dibromo-2,8-dimethyldibenzothiophene (1.0 eq.), 4,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole (1.0 eq.), Pd₂(dba)₃ (2 mol%), and P(o-tol)₃ (8 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed toluene, the aqueous sodium carbonate solution, and a few drops of Aliquat 336.
-
Heat the mixture to 90 °C and stir vigorously under an argon atmosphere for 48 hours.
-
Precipitate the polymer by pouring the cooled reaction mixture into methanol.
-
Filter the crude polymer and purify by Soxhlet extraction with methanol, hexane, and finally chloroform.
-
Collect the chloroform fraction and precipitate the polymer in methanol.
-
Filter and dry the final polymer product under vacuum.
Visualizations
Caption: Synthetic pathway from this compound to a D-A copolymer.
Caption: Workflow for polymer synthesis, purification, and characterization.
Caption: Relationship between polymer structure and key material properties.
References
Applications of 2,8-Dimethyldibenzothiophene Derivatives in Organic Light-Emitting Diodes (OLEDs): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of 2,8-dimethyldibenzothiophene derivatives in the fabrication of high-performance Organic Light-Emitting Diodes (OLEDs). Dibenzothiophene-based materials are of significant interest due to their excellent thermal stability, high triplet energy, and tunable electronic properties, making them ideal candidates for host materials in phosphorescent OLEDs (PHOLEDs) and as core structures for thermally activated delayed fluorescence (TADF) emitters.
Application Notes
The core advantage of employing 2,8-disubstituted dibenzothiophene derivatives in OLEDs lies in their rigid and planar structure, which contributes to high thermal stability and good charge carrier mobility. The substitution at the 2 and 8 positions allows for the fine-tuning of the material's electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, to match the energy levels of other materials in the OLED stack, thereby facilitating efficient charge injection and transport.
Derivatives of this compound have been successfully utilized as:
-
Host Materials for Phosphorescent OLEDs (PHOLEDs): Their high triplet energy levels make them suitable hosts for blue phosphorescent emitters, preventing back energy transfer from the guest to the host and thus enhancing device efficiency. A notable example includes dibenzothiophene hosts incorporating carbazole and phosphine oxide moieties, which have demonstrated high quantum efficiencies.
-
Thermally Activated Delayed Fluorescence (TADF) Emitters: By attaching suitable donor and acceptor groups at the 2 and 8 positions of the dibenzothiophene core, it is possible to design molecules with a small singlet-triplet energy splitting (ΔEST), a key characteristic of TADF materials. This allows for the harvesting of both singlet and triplet excitons, leading to high internal quantum efficiencies. A prominent example is 2,8-bis(9,9-dimethylacridin-10(9H)-yl)dibenzothiophene 5,5-dioxide, which has been used as a green TADF emitter.
Quantitative Data Summary
The performance of OLEDs incorporating this compound derivatives is summarized in the table below.
| Compound Name | Role in OLED | Emitter (if host) / Emission Color (if emitter) | Max. External Quantum Efficiency (EQE) (%) | Max. Power Efficiency (lm/W) |
| Dibenzothiophene derivative with carbazole and phosphine oxide moieties | Host | Deep Blue (FIrpic) | 20.2 | - |
| 2,8-bis(9,9-dimethylacridin-10(9H)-yl)dibenzothiophene 5,5-dioxide | TADF Emitter | Green | 14.3 | - |
| meta-linked dibenzothiophene derivative (m-TPDBT) | Host | White | - | 41.0 |
Experimental Protocols
Synthesis of a 2,8-Dicarbazolyl-dibenzothiophene Derivative
This protocol describes a general synthetic route for a 2,8-dicarbazolyl-dibenzothiophene derivative, a common type of host material, via a Suzuki coupling reaction.
Materials:
-
2,8-Dibromodibenzothiophene
-
9-(phenyl-4-boronic acid)carbazole
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Standard laboratory glassware for organic synthesis
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask, dissolve 2,8-dibromodibenzothiophene (1 equivalent), 9-(phenyl-4-boronic acid)carbazole (2.2 equivalents), and potassium carbonate (4 equivalents) in a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
De-gas the mixture by bubbling with nitrogen or argon for 30 minutes.
-
Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (typically 2-5 mol%).
-
Heat the reaction mixture to reflux (approximately 90-100 °C) under an inert atmosphere for 24-48 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with an organic solvent such as dichloromethane or ethyl acetate.
-
Wash the organic layer with brine and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2,8-dicarbazolyl-dibenzothiophene derivative.
-
Characterize the final product using NMR spectroscopy and mass spectrometry.
Fabrication of a Phosphorescent OLED Device
This protocol outlines the fabrication of a multilayer PHOLED using a 2,8-dicarbazolyl-dibenzothiophene derivative as the host material. The fabrication is carried out by thermal evaporation in a high-vacuum chamber.
Materials:
-
Indium tin oxide (ITO)-coated glass substrates
-
Hole Injection Layer (HIL) material (e.g., N,N'-Di(1-naphthyl)-N,N'-diphenyl-1,1'-biphenyl-4,4'-diamine, NPB)
-
Hole Transport Layer (HTL) material (e.g., 4,4′,4″-Tris(carbazol-9-yl)triphenylamine, TCTA)
-
2,8-dicarbazolyl-dibenzothiophene host material
-
Blue phosphorescent emitter (e.g., Iridium(III) bis(4,6-difluorophenylpyridinato)picolinate, FIrpic)
-
Electron Transport Layer (ETL) material (e.g., Tris(8-hydroxyquinolinato)aluminum, Alq₃)
-
Electron Injection Layer (EIL) material (e.g., Lithium Fluoride, LiF)
-
Aluminum (Al) for the cathode
-
High-vacuum thermal evaporation system (<10⁻⁶ Torr)
-
Substrate cleaning setup (sonicator, solvents)
Procedure:
-
Substrate Cleaning:
-
Clean the ITO-coated glass substrates by sequential ultrasonication in a series of solvents (e.g., detergent, deionized water, acetone, isopropanol).
-
Dry the substrates with a nitrogen gun.
-
Treat the ITO surface with UV-ozone or oxygen plasma to improve the work function and enhance hole injection.
-
-
Organic Layer Deposition:
-
Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber.
-
Sequentially deposit the organic layers onto the ITO anode at a controlled deposition rate (typically 0.5-2 Å/s). The typical device structure and layer thicknesses are as follows:
-
HIL: NPB (40 nm)
-
HTL: TCTA (10 nm)
-
Emissive Layer (EML): Co-evaporate the 2,8-dicarbazolyl-dibenzothiophene host with the FIrpic guest (e.g., 10-20 wt% doping concentration) to a thickness of 20-30 nm.
-
ETL: Alq₃ (30 nm)
-
-
-
Cathode Deposition:
-
Deposit a thin layer of LiF (1 nm) as the electron injection layer.
-
Deposit a layer of Aluminum (100 nm) as the cathode.
-
-
Encapsulation:
-
To prevent degradation from moisture and oxygen, encapsulate the device in a glovebox using a UV-curable epoxy and a glass lid.
-
-
Characterization:
-
Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter and a photometer.
-
Measure the electroluminescence (EL) spectrum and the Commission Internationale de l'Éclairage (CIE) coordinates.
-
Determine the external quantum efficiency (EQE) and power efficiency.
-
Visualizations
Caption: Synthetic workflow for a 2,8-dicarbazolyl-dibenzothiophene derivative.
Application Notes and Protocols: 2,8-Dimethyldibenzothiophene as a Precursor for Specialty Chemicals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 2,8-Dimethyldibenzothiophene (2,8-DMDBT) as a versatile precursor for the synthesis of high-value specialty chemicals. The unique aromatic structure of 2,8-DMDBT, characterized by a dibenzothiophene core with methyl groups at the 2 and 8 positions, offers excellent thermal stability and solubility in organic solvents, making it an ideal building block for advanced materials.[1] This document outlines its applications in organic electronics and explores its potential in drug development, providing detailed experimental protocols and data for key synthetic transformations.
Application in Organic Electronics: Synthesis of Hole-Transporting Materials
Derivatives of 2,8-DMDBT are promising candidates for organic electronics, particularly as hole-transporting materials (HTMs) in devices like Organic Light Emitting Diodes (OLEDs). The dibenzothiophene core provides a rigid and planar structure that facilitates intermolecular π-π stacking, which is crucial for efficient charge transport. By functionalizing the 2 and 8 positions, the electronic properties, such as the HOMO/LUMO energy levels, can be precisely tuned to optimize device performance.[2]
A common strategy for synthesizing these materials involves the Suzuki-Miyaura cross-coupling reaction, where 2,8-dibromodibenzothiophene, a derivative of 2,8-DMDBT, is reacted with various arylboronic acids.[2] This method allows for the introduction of a wide range of functional groups, enabling the systematic tuning of the material's properties.
Quantitative Data Summary
The following table summarizes the photophysical and electrochemical properties of a series of 2,8-diaryl-dibenzothiophene derivatives synthesized via Suzuki-Miyaura coupling.
| Compound | Ar-group | Yield (%) | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ_f) | HOMO (eV) | LUMO (eV) |
| 1 | Phenyl | 75 | 330 | 385 | 0.85 | -5.75 | -2.45 |
| 2 | 4-Methylphenyl | 72 | 332 | 388 | 0.88 | -5.70 | -2.44 |
| 3 | 4-Methoxyphenyl | 68 | 335 | 395 | 0.92 | -5.65 | -2.42 |
| 4 | 4-Cyanophenyl | 65 | 345 | 410 | 0.78 | -5.85 | -2.55 |
Data extracted from Nayak, P. K., Agarwal, N., & Periasamy, N. (2010). Synthesis, photophysical and electrochemical properties of 2,8-diaryl-dibenzothiophene derivatives for organic electronics. Journal of Chemical Sciences, 122(2), 119-124.[2][3]
Experimental Protocol: Suzuki-Miyaura Coupling for 2,8-Diaryldibenzothiophene Synthesis
This protocol describes the synthesis of 2,8-diaryl-dibenzothiophene derivatives from 2,8-dibromodibenzothiophene and the corresponding arylboronic acid.
Materials:
-
2,8-Dibromodibenzothiophene
-
Arylboronic acid (e.g., phenylboronic acid, 4-methylphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Argon or Nitrogen gas
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask, add 2,8-dibromodibenzothiophene (1.0 mmol), the respective arylboronic acid (2.5 mmol), and potassium carbonate (4.0 mmol).
-
Catalyst Preparation: In a separate flask, prepare the catalyst by dissolving palladium(II) acetate (0.03 mmol) and triphenylphosphine (0.12 mmol) in toluene (10 mL).
-
Inert Atmosphere: Evacuate and backfill the Schlenk flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Catalyst Addition: Add a 3:1 mixture of toluene and ethanol (20 mL) to the Schlenk flask, followed by the catalyst solution.
-
Reaction: Heat the reaction mixture to 85 °C and stir for 24 hours under an inert atmosphere.
-
Work-up: After cooling to room temperature, add water (50 mL) and extract the mixture with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Experimental Workflow
Caption: Synthetic workflow for 2,8-diaryldibenzothiophene.
Application in Drug Development: A Scaffold for Bioactive Molecules
The dibenzothiophene core is a recognized pharmacophore present in several biologically active compounds.[1][4] Benzothiophene derivatives have shown a wide range of pharmacological activities, including anticancer, antimicrobial, and antipsychotic properties.[4][5] While specific drug candidates derived directly from 2,8-DMDBT are not yet prevalent in the literature, its structural motif suggests significant potential for the development of novel therapeutics.
Functionalization of the 2,8-DMDBT core can lead to the synthesis of compound libraries for high-throughput screening. The methyl groups can be oxidized to carboxylic acids or brominated to introduce further diversity, allowing for the exploration of structure-activity relationships (SAR).
Logical Workflow: From Precursor to Drug Candidate
The following diagram illustrates the logical progression from a precursor molecule like 2,8-DMDBT to a potential drug candidate.
References
- 1. researchgate.net [researchgate.net]
- 2. ias.ac.in [ias.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Formulation of High-Performance Lubricants with 2,8-Dimethyldibenzothiophene
Introduction
2,8-Dimethyldibenzothiophene is an organosulfur compound belonging to the dibenzothiophene family.[1] Its inherent thermal stability and solubility in organic solvents make it a compound of interest for advanced material applications, including high-performance lubricants.[2] Organosulfur compounds are known to function as effective antioxidant and anti-wear additives in lubricant formulations.[3][4] This document provides detailed application notes and protocols for the formulation and evaluation of high-performance lubricants incorporating this compound as a key additive. These guidelines are intended for researchers, scientists, and professionals in the field of lubricant and drug development.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₂S | [2] |
| Molecular Weight | 212.31 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 120-123 °C | [2] |
| Boiling Point | 364.9 ± 11.0 °C at 760 mmHg | [5] |
| Solubility | Soluble in organic solvents | [2] |
Hypothesized Performance Benefits in Lubricants
Based on the known properties of organosulfur compounds in lubrication, this compound is hypothesized to offer the following benefits when used as a lubricant additive:
-
Enhanced Oxidative Stability: The sulfur atom in the dibenzothiophene structure can act as a radical scavenger and peroxide decomposer, thereby inhibiting the oxidation of the base oil and extending the lubricant's service life.[6][7]
-
Improved Anti-Wear Protection: Under high-pressure and high-temperature conditions, organosulfur compounds can react with metal surfaces to form a protective sulfide layer. This sacrificial film prevents direct metal-to-metal contact, reducing friction and wear.[3][8]
-
Good Thermal Stability: The aromatic structure of dibenzothiophene suggests high thermal stability, which is a crucial characteristic for lubricants operating in demanding environments.[2]
Illustrative Performance Data (Hypothetical)
The following table presents hypothetical performance data for a Group III base oil formulated with and without this compound to illustrate its potential benefits.
| Performance Parameter | Test Method | Base Oil (Group III) | Base Oil + 1.0% this compound |
| Oxidative Stability | |||
| Rotating Pressure Vessel Oxidation Test (RPVOT), min | ASTM D2272 | 150 | 350 |
| Anti-Wear Properties | |||
| Four-Ball Wear Scar Diameter (40 kg, 1200 rpm, 75°C, 1 hr), mm | ASTM D4172 | 0.65 | 0.45 |
| Thermal Stability | |||
| Onset of Decomposition (TGA), °C | ASTM E1131 | 320 | 345 |
Experimental Protocols
Detailed methodologies for key experiments to evaluate the performance of lubricants containing this compound are provided below.
Protocol 1: Evaluation of Oxidative Stability using Rotating Pressure Vessel Oxidation Test (RPVOT)
Objective: To determine the oxidation stability of the lubricant in the presence of a copper catalyst.
Apparatus:
-
Rotating pressure vessel apparatus
-
Oxygen supply
-
Sample container with a copper catalyst coil
-
Heated bath
Procedure:
-
Place a 50 g sample of the test lubricant into the sample container.
-
Add 5 ml of distilled water.
-
Insert a polished copper catalyst coil into the sample.
-
Seal the pressure vessel and charge it with oxygen to a pressure of 90 psi (620 kPa).
-
Immerse the vessel in a heated bath maintained at 150°C and rotate it at 100 rpm.
-
Continuously monitor the pressure inside the vessel.
-
The test is complete when the pressure drops by 25 psi (172 kPa) from the maximum pressure.
-
Record the time to this pressure drop as the RPVOT result in minutes.
Protocol 2: Assessment of Anti-Wear Properties using the Four-Ball Method
Objective: To evaluate the wear-preventive characteristics of the lubricant under sliding contact.
Apparatus:
-
Four-ball wear test machine
-
Four 12.7 mm diameter steel balls
-
Microscope for wear scar measurement
Procedure:
-
Thoroughly clean the four steel balls and the test cup.
-
Clamp three balls together in the test cup and cover them with the test lubricant.
-
Place the fourth ball in the chuck of the machine, which will be rotated.
-
Assemble the test cup into the machine.
-
Apply a specified load (e.g., 40 kg) and rotate the top ball at a constant speed (e.g., 1200 rpm) for a set duration (e.g., 1 hour) at a controlled temperature (e.g., 75°C).
-
After the test, clean the three lower balls and measure the diameter of the wear scars on each ball using a microscope.
-
Calculate the average wear scar diameter.
Protocol 3: Determination of Thermal Stability by Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which the lubricant begins to decompose.
Apparatus:
-
Thermogravimetric Analyzer (TGA)
Procedure:
-
Place a small, known mass of the lubricant sample (typically 5-10 mg) into a tared TGA sample pan.
-
Place the pan into the TGA furnace.
-
Heat the sample at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
Continuously monitor the mass of the sample as a function of temperature.
-
The onset of decomposition is determined as the temperature at which a significant mass loss begins.
Visualizations
References
Application Notes and Protocols for Cyclic Voltammetry of Dibenzothiophene Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of cyclic voltammetry (CV) for the characterization of dibenzothiophene (DBT) and its derivatives. Dibenzothiophenes are a significant class of sulfur-containing heterocyclic compounds with applications in pharmaceuticals, organic electronics, and materials science.[1][2] Understanding their electrochemical behavior is crucial for the development of new drugs and functional materials. Cyclic voltammetry is a powerful and versatile electroanalytical technique for investigating the redox properties of these molecules.[3][4]
Introduction to Cyclic Voltammetry
Cyclic voltammetry is an electrochemical technique where the potential of a working electrode is ramped linearly versus time, and the resulting current is measured.[5] After reaching a set potential, the potential ramp is reversed. This cycle can be repeated multiple times. The resulting plot of current versus potential is called a cyclic voltammogram, which provides information about the thermodynamics and kinetics of the redox processes.[3][6] For drug development, CV can be used to study drug-drug interactions, and the redox behavior of potential drug candidates.[7]
Quantitative Data Summary
The electrochemical properties of dibenzothiophene derivatives are highly dependent on the nature and position of their substituents. The following tables summarize key electrochemical data for various dibenzothiophene derivatives, providing a comparative analysis.
Table 1: Electrochemical Data for 2,8-Diaryl-Dibenzothiophene Derivatives [1]
| Compound | Substituent (R) | Oxidation Potential (Eox vs. Fc/Fc+, V) | HOMO Level (EHOMO, eV) |
| 1 | -H | 0.98 | -5.78 |
| 2 | -OCH3 | 0.85 | -5.65 |
| 3 | -CN | 1.05 | -5.85 |
| 4 | -COCH3 | 1.03 | -5.83 |
Note: HOMO levels were calculated from the oxidation potentials using the ferrocene standard, which has an absolute energy level of -4.8 eV below the vacuum level.[1]
Table 2: Electrochemical Data for Dibenzothiophene/Thiophene-Based Polymers [1]
| Polymer | Onset Oxidation Potential (Eonset, V) | HOMO Level (EHOMO, eV) | LUMO Level (ELUMO, eV) | Electrochemical Band Gap (Eg, eV) |
| PDBT-Th | 0.95 | -5.25 | -2.66 | 2.59 |
| PDBT-Th:Th | 0.90 | -5.20 | -2.67 | 2.53 |
Experimental Protocols
This section provides a detailed protocol for performing cyclic voltammetry on dibenzothiophene derivatives.
Materials and Equipment
-
Potentiostat: A standard electrochemical workstation.
-
Electrochemical Cell: A three-electrode cell.[5]
-
Working Electrode (WE): Glassy carbon electrode (GCE) is commonly used.[8] Other options include platinum or gold electrodes.
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode.[8] For non-aqueous measurements, a pseudo-reference electrode like a silver wire can be used, but it should be calibrated against an internal standard like ferrocene/ferrocenium (Fc/Fc+).[9]
-
Counter Electrode (CE): A platinum wire or graphite rod.[5]
-
Solvent: A high-purity, anhydrous solvent that dissolves the analyte and the supporting electrolyte. Dichloromethane (CH2Cl2) or acetonitrile (CH3CN) are common choices for organic compounds.[10][11]
-
Supporting Electrolyte: A salt to ensure sufficient conductivity of the solution.[5] Tetrabutylammonium hexafluorophosphate (TBAPF6) or tetrabutylammonium perchlorate (TBAClO4) at a concentration of 0.1 M are frequently used.[10]
-
Analyte: Dibenzothiophene derivative of interest, typically at a concentration of 1-5 mM.
-
Inert Gas: High-purity nitrogen or argon for deaerating the solution.
Experimental Procedure
-
Electrode Preparation:
-
Polish the working electrode with alumina slurry on a polishing pad to a mirror finish.
-
Rinse the electrode thoroughly with deionized water and the solvent to be used in the experiment.
-
Clean the counter and reference electrodes according to the manufacturer's instructions.
-
-
Solution Preparation:
-
Prepare a 0.1 M solution of the supporting electrolyte in the chosen solvent.
-
Dissolve the dibenzothiophene derivative in the electrolyte solution to the desired concentration (e.g., 1 mM).
-
-
Electrochemical Measurement:
-
Assemble the three-electrode cell with the prepared electrodes and the analyte solution.
-
Deaerate the solution by bubbling with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere above the solution during the experiment.
-
Connect the electrodes to the potentiostat.
-
Set the parameters for the CV scan:
-
Potential Range: Choose a range that encompasses the expected oxidation and/or reduction potentials of the dibenzothiophene derivative. A wide initial scan can be performed to identify the redox events.
-
Scan Rate: Start with a typical scan rate of 100 mV/s. The scan rate can be varied to study the kinetics of the electron transfer process.[10]
-
Number of Cycles: Typically 1-3 cycles are sufficient for initial characterization.
-
-
Run the cyclic voltammetry experiment.
-
-
Data Analysis:
-
Determine the anodic (Epa) and cathodic (Epc) peak potentials and the corresponding peak currents (ipa and ipc).
-
For reversible or quasi-reversible processes, the half-wave potential (E1/2) can be calculated as the average of the anodic and cathodic peak potentials (E1/2 = (Epa + Epc) / 2).
-
The HOMO and LUMO energy levels can be estimated from the onset oxidation (Eox, onset) and onset reduction (Ered, onset) potentials, respectively, using empirical formulas and referencing to an internal standard like ferrocene.[7]
-
EHOMO = -[Eox, onset - E1/2, ferrocene + 4.8] eV
-
ELUMO = -[Ered, onset - E1/2, ferrocene + 4.8] eV
-
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for a cyclic voltammetry experiment.
References
- 1. Electrochemical Synthesis of Dibenzothiophenes - ChemistryViews [chemistryviews.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. ossila.com [ossila.com]
- 7. echemi.com [echemi.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. jstage.jst.go.jp [jstage.jst.go.jp]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: The Role of 2,8-Dimethyldibenzothiophene in Hydrodesulfurization Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hydrodesulfurization (HDS) is a critical catalytic process in the petroleum refining industry for removing sulfur from fossil fuels.[1] Dibenzothiophene (DBT) and its alkylated derivatives are some of the most challenging sulfur-containing compounds to remove, particularly those with alkyl groups near the sulfur atom, which are known as refractory sulfur compounds.[1] 2,8-dimethyldibenzothiophene serves as a key model compound in HDS studies to investigate the influence of methyl substituents on the reactivity and reaction pathways. Understanding the HDS of this compound provides valuable insights into the desulfurization of complex crude oil fractions.
These application notes provide an overview of the role of this compound in HDS research, including common experimental protocols and a summary of quantitative data.
Data Presentation
The following table summarizes the pseudo-first-order rate constants for the hydrodesulfurization of this compound and related compounds over a sulfided Co-Mo/γ-Al2O3 catalyst at 300°C and 102 atm.
| Compound | Pseudo-first-order rate constant (k x 10^4, L/(g of cat.·s)) |
| Dibenzothiophene (DBT) | 0.075 |
| This compound | 0.075 |
| 3,7-Dimethyldibenzothiophene | 0.072 |
| 4-Methyldibenzothiophene | 0.071 |
| 4,6-Dimethyldibenzothiophene | 0.064 |
Data sourced from Douwes, C. T. A., et al. (1998).[2]
The data indicates that the methyl groups in the 2 and 8 positions of dibenzothiophene have a negligible effect on the overall HDS reaction rate under these conditions, as the rate constant is the same as that of unsubstituted dibenzothiophene.[2]
Experimental Protocols
A generalized protocol for studying the hydrodesulfurization of this compound in a high-pressure flow reactor is detailed below.
Catalyst Preparation and Pre-sulfidation
-
Catalyst: A commercial Co-Mo/γ-Al2O3 catalyst is typically used.
-
Pre-sulfidation Procedure:
-
Load the desired amount of the Co-Mo/γ-Al2O3 catalyst into the reactor.
-
Heat the catalyst in a flow of an inert gas (e.g., nitrogen) to the desired sulfidation temperature (typically 300-400°C).
-
Introduce a sulfiding agent, usually a mixture of H₂S in H₂ (e.g., 10% H₂S in H₂), over the catalyst for several hours to convert the oxide form of the catalyst to the active sulfide form.
-
After sulfidation, switch the gas flow back to the inert gas to flush out any remaining H₂S.
-
Hydrodesulfurization Reaction
-
Reactant Feed:
-
Prepare a solution of this compound in a suitable solvent (e.g., decalin or hexadecane) at a known concentration.
-
The reactant solution is pumped into the reactor at a constant flow rate.
-
-
Reaction Conditions:
-
The reactor is pressurized with hydrogen to the desired pressure (e.g., 102 atm).
-
The reactor is heated to the reaction temperature (e.g., 300°C).[2]
-
The liquid feed and hydrogen are passed through the catalyst bed.
-
-
Product Collection and Analysis:
-
The reactor effluent is cooled, and the gas and liquid phases are separated.
-
The liquid products are collected at regular intervals.
-
The composition of the liquid products is analyzed using gas chromatography (GC) to determine the conversion of this compound and the distribution of products.
-
Reaction Pathways and Visualization
The hydrodesulfurization of this compound proceeds through two primary reaction pathways: Direct Desulfurization (DDS) and Hydrogenation (HYD).[3][4]
-
Direct Desulfurization (DDS): This pathway involves the direct cleavage of the carbon-sulfur bonds in the this compound molecule, leading to the formation of 3,3'-dimethylbiphenyl.
-
Hydrogenation (HYD): In this pathway, one of the aromatic rings of this compound is first hydrogenated to form tetrahydro- or hexahydro-intermediates. These intermediates then undergo C-S bond cleavage to produce 3-(3'-methylcyclohexyl)toluene or other saturated products.
Below is a DOT language script to visualize the HDS reaction network of this compound.
HDS reaction network for this compound.
The following diagram illustrates a typical experimental workflow for HDS studies.
Experimental workflow for HDS studies.
References
Application Notes and Protocols for the Study of Sulfur Compounds in Diesel Fuels
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of widely accepted methods for the determination of sulfur content in diesel fuels. The protocols outlined are based on established standards from ASTM International, ensuring reliable and reproducible results critical for regulatory compliance, quality control, and research applications.
Introduction
The concentration of sulfur in diesel fuel is a critical parameter monitored globally to mitigate environmental pollution and prevent damage to engine components. Sulfur oxides (SOx) emitted from the combustion of sulfur-containing fuels are major contributors to acid rain and particulate matter. Consequently, stringent regulations have been implemented to limit the maximum allowable sulfur content in diesel fuel, necessitating accurate and precise analytical methods for its measurement.
This document details the principles, protocols, and performance characteristics of the primary analytical techniques employed for the determination of total sulfur and the speciation of sulfur compounds in diesel fuels. These methods are indispensable for refiners, regulatory bodies, and researchers in the petrochemical industry.
Analytical Techniques for Total Sulfur Analysis
Several instrumental techniques are utilized for the determination of total sulfur content in diesel fuel. The most common and officially recognized methods include Ultraviolet (UV) Fluorescence, Wavelength Dispersive X-ray Fluorescence (WDXRF), Monochromatic Wavelength Dispersive X-ray Fluorescence (MWDXRF), and Energy Dispersive X-ray Fluorescence (EDXRF).
Data Presentation: Comparison of Analytical Techniques for Total Sulfur
The following table summarizes the key performance characteristics of the principal ASTM methods for total sulfur analysis in diesel fuel.
| Parameter | ASTM D5453 (UV Fluorescence) | ASTM D2622 (WDXRF) | ASTM D7039 (MWDXRF) | ASTM D4294 (EDXRF) |
| Principle | Combustion followed by UV fluorescence detection of SO₂. | Excitation of sulfur atoms by a polychromatic X-ray beam and detection of characteristic fluorescence. | Excitation using a monochromatic X-ray beam for reduced background and enhanced sensitivity. | Excitation by a direct X-ray tube and energy-based detection of emitted fluorescence. |
| Typical Range | 1.0 to 8000 mg/kg | 3 mg/kg to 5.3% (mass) | 3.2 to 2822 mg/kg | 17 mg/kg to 4.6% (mass) |
| Limit of Detection (LOD) | ~0.1 mg/L | ~0.1 ppm (instrument dependent) | 0.36 ppm | ~16.0 mg/kg (pooled limit of quantitation) |
| Analysis Time | 3-5 minutes | 1-2 minutes | 2-5 minutes | 1-5 minutes |
| Key Advantages | High sensitivity for low sulfur levels, equimolar response. | High precision and wide dynamic range. | Excellent sensitivity and precision for ultra-low sulfur diesel. | Rapid, minimal sample preparation, cost-effective. |
| Potential Interferences | Nitrogen compounds can interfere, though modern instruments have mitigation strategies. | Matrix effects from varying C/H ratios and presence of other heteroatoms. | Matrix effects, though generally less significant for low-level sulfur diesel and gasoline. | Matrix mismatch and high oxygen content can affect accuracy. |
Experimental Protocols for Total Sulfur Analysis
Detailed methodologies for the key ASTM-standardized experiments are provided below.
Protocol 1: Determination of Total Sulfur by Ultraviolet (UV) Fluorescence (ASTM D5453)
This method is widely used for determining the total sulfur content in a variety of petroleum products, including diesel fuel.
1. Principle: A hydrocarbon sample is combusted in an oxygen-rich atmosphere at a high temperature, where the sulfur is oxidized to sulfur dioxide (SO₂). Water produced during combustion is removed, and the combustion gases are exposed to UV light. The SO₂ molecules absorb this energy and are excited, and upon returning to a stable state, they emit light (fluorescence) at a specific wavelength. A photomultiplier tube detects this emitted light, and the intensity is proportional to the total sulfur concentration in the sample.
2. Apparatus:
-
Furnace capable of maintaining a temperature of at least 1000°C.
-
UV fluorescence detector.
-
Sample introduction system (direct injection syringe or boat inlet).
-
Gas flow controllers for oxygen and an inert carrier gas (e.g., Argon or Helium).
3. Reagents and Materials:
-
Oxygen (99.7% purity).
-
Inert carrier gas (Argon or Helium, 99.998% purity).
-
Sulfur standards in a matrix representative of diesel fuel (e.g., di-n-butyl sulfide in mineral oil).
4. Experimental Procedure:
-
Instrument Setup: Set the furnace temperature to approximately 1000°C. Establish the recommended gas flows for oxygen and the carrier gas as per the instrument manufacturer's instructions.
-
Calibration:
-
Prepare a series of calibration standards by diluting a certified sulfur stock solution with a suitable sulfur-free solvent to cover the expected concentration range of the samples.
-
Analyze each standard in triplicate and construct a calibration curve by plotting the average detector response against the known sulfur concentration. The calibration curve should have a correlation coefficient (R²) of ≥ 0.999.
-
-
Sample Analysis:
-
Homogenize the diesel fuel sample by gentle shaking.
-
Introduce a known amount of the sample into the furnace via direct injection or a sample boat.
-
The instrument will automatically perform the combustion and detection cycle.
-
Record the detector response.
-
-
Calculation:
-
The concentration of sulfur in the sample is automatically calculated by the instrument's software based on the calibration curve.
-
5. Quality Control:
-
Analyze a quality control (QC) sample with a known sulfur concentration before and after each batch of samples.
-
The results for the QC sample should fall within the established control limits.
Protocol 2: Determination of Total Sulfur by Wavelength Dispersive X-ray Fluorescence (WDXRF) (ASTM D2622)
This standard test method is a highly precise technique for determining sulfur content in petroleum products.
1. Principle: The diesel fuel sample is irradiated with a polychromatic X-ray beam from a rhodium or chromium X-ray tube. This primary radiation excites the electrons in the sulfur atoms. When these electrons return to their ground state, they emit secondary X-rays (fluorescence) with a characteristic wavelength for sulfur. A diffraction crystal separates the sulfur Kα fluorescence from other wavelengths, and a detector measures its intensity. The intensity of the emitted X-rays is directly proportional to the concentration of sulfur in the sample.
2. Apparatus:
-
Wavelength Dispersive X-ray Fluorescence (WDXRF) spectrometer.
-
X-ray tube (e.g., Rhodium or Chromium anode).
-
Analyzing crystal (e.g., PET).
-
Detector (e.g., flow proportional counter).
-
Sample cups and X-ray transparent film (e.g., Mylar).
3. Reagents and Materials:
-
Certified sulfur standards in a mineral oil matrix.
-
Sulfur-free mineral oil for blank measurements.
4. Experimental Procedure:
-
Instrument Setup: Power on the WDXRF spectrometer and allow it to stabilize. Select the appropriate analytical program for sulfur in diesel, which will define the X-ray tube power (e.g., 30 kV, 80 mA), analyzing crystal, and detector settings.
-
Calibration:
-
Prepare a set of calibration standards covering the desired concentration range.
-
Fill the sample cups with the standards, ensuring a smooth, wrinkle-free surface of the X-ray transparent film.
-
Measure the intensity of the sulfur Kα peak for each standard.
-
Create a calibration curve by plotting the net peak intensity against the sulfur concentration.
-
-
Sample Analysis:
-
Pour the diesel fuel sample into a clean sample cup and cover it with a new film.
-
Place the sample cup in the spectrometer.
-
Initiate the analysis. The measurement time is typically 1 to 2 minutes.
-
-
Calculation:
-
The instrument software calculates the sulfur concentration based on the measured intensity and the calibration curve.
-
5. Quality Control:
-
Regularly analyze a drift monitor sample to check for instrument stability.
-
Periodically verify the calibration with certified reference materials (CRMs).
Visualization of Experimental Workflows
Workflow for Total Sulfur Analysis by UV Fluorescence (ASTM D5453)
Caption: Workflow for ASTM D5453 UV Fluorescence.
Workflow for Total Sulfur Analysis by WDXRF (ASTM D2622)
Caption: Workflow for ASTM D2622 WDXRF Analysis.
Speciation of Sulfur Compounds
While total sulfur analysis is crucial for regulatory compliance, understanding the distribution of different sulfur-containing compounds is important for optimizing refinery processes. Gas chromatography (GC) coupled with a sulfur-selective detector is the primary technique for this purpose.
Gas Chromatography with Sulfur Chemiluminescence Detection (GC-SCD)
Principle: GC-SCD is a powerful technique for the separation and quantification of individual sulfur compounds. The diesel sample is injected into a gas chromatograph, where it is vaporized and separated into its individual components based on their boiling points and interaction with the stationary phase of the GC column. As the sulfur-containing compounds elute from the column, they enter the sulfur chemiluminescence detector. In the detector, the compounds are combusted at a high temperature, and the resulting SO is reacted with ozone (O₃) to produce excited sulfur dioxide (SO₂). As the excited SO₂ relaxes to its ground state, it emits light, which is detected by a photomultiplier tube. The detector response is linear and equimolar for all sulfur compounds, simplifying quantification.
Data Presentation: Performance of GC-SCD for Sulfur Speciation
| Parameter | GC-SCD |
| Detector | Sulfur Chemiluminescence Detector (SCD) |
| Typical Application | Speciation and quantification of sulfur compounds (e.g., thiophenes, benzothiophenes, dibenzothiophenes). |
| Limit of Detection (LOD) | Down to parts-per-billion (ppb) levels; ~0.1 mg/L for individual compounds. |
| Linear Range | Typically 1.5 to 700 mg/L for individual sulfur compounds. |
| Key Advantages | High selectivity and sensitivity for sulfur, equimolar response simplifies quantification. |
| Typical GC Parameters | Column: Agilent J&W DB-Sulfur SCD; Inlet Temp: 275°C; Oven Program: 40°C (1 min), ramp at 10°C/min; Carrier Gas: Helium. |
Protocol 3: Speciation of Sulfur Compounds by GC-SCD (Based on ASTM D5623 Principles)
1. Apparatus:
-
Gas chromatograph with a split/splitless inlet.
-
Sulfur Chemiluminescence Detector (SCD).
-
Capillary GC column suitable for sulfur analysis (e.g., Agilent J&W DB-Sulfur SCD).
2. Reagents and Materials:
-
Helium (carrier gas, 99.999% purity).
-
Air and Hydrogen (for SCD).
-
Oxygen (for ozone generation).
-
Calibration standards of individual sulfur compounds (e.g., thiophene, benzothiophene, dibenzothiophene) in a suitable solvent.
3. Experimental Procedure:
-
Instrument Setup:
-
Install the GC column and condition it according to the manufacturer's instructions.
-
Set the GC and SCD parameters. A typical setup might include: Inlet at 275°C, Oven at 40°C for 1 min, then ramp to 250°C at 10°C/min. Set SCD furnace to ~800°C.
-
-
Calibration:
-
Prepare a multi-level calibration solution containing known concentrations of target sulfur compounds.
-
Inject each calibration level and integrate the peak areas for each compound.
-
Create a calibration curve for each compound by plotting peak area against concentration.
-
-
Sample Analysis:
-
Dilute the diesel sample in a suitable solvent if necessary to bring the concentrations of sulfur compounds within the calibration range.
-
Inject the prepared sample into the GC.
-
Acquire the chromatogram.
-
-
Data Analysis:
-
Identify the sulfur compounds in the sample by comparing their retention times with those of the standards.
-
Quantify the concentration of each identified sulfur compound using the calibration curves.
-
Visualization of GC-SCD Experimental Workflow
Caption: Workflow for GC-SCD Analysis.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,8-Dimethyldibenzothiophene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2,8-Dimethyldibenzothiophene synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most prevalent and dependable method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction involves the coupling of 2,8-dibromodibenzothiophene with a methylboronic acid derivative. This method is favored for its high functional group tolerance and generally good yields.
Q2: My yield of this compound is consistently low. What are the primary factors to investigate?
A2: Low yields in the Suzuki-Miyaura synthesis of this compound can often be attributed to several factors. These include the quality of the starting materials (especially the 2,8-dibromodibenzothiophene and the boronic acid reagent), the efficiency of the palladium catalyst and ligand, suboptimal reaction conditions (temperature, solvent, and base), and the presence of oxygen in the reaction mixture. Careful attention to each of these aspects is crucial for optimizing the yield.
Q3: What are the common impurities or byproducts I might encounter in my reaction?
A3: Common byproducts in the Suzuki-Miyaura coupling for this synthesis include homocoupling products of the methylboronic acid, dehalogenated dibenzothiophene, and protodeboronated starting material.[1] The formation of these impurities can be minimized by carefully controlling the reaction stoichiometry and ensuring an inert atmosphere.
Q4: How can I effectively purify the final this compound product?
A4: Purification of this compound is typically achieved through column chromatography on silica gel. A non-polar eluent system, such as a gradient of ethyl acetate in hexane, is often effective in separating the desired product from residual starting materials, catalyst, and byproducts. Recrystallization from a suitable solvent can also be employed for further purification.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Inactive Palladium Catalyst | - Use a fresh batch of palladium catalyst and ligand.- Ensure proper storage of the catalyst under an inert atmosphere. |
| 2. Poor Quality Starting Materials | - Verify the purity of 2,8-dibromodibenzothiophene and the methylboronic acid derivative by NMR or other analytical techniques.- Purify starting materials if necessary. | |
| 3. Insufficient Reaction Temperature | - Gradually increase the reaction temperature while monitoring the progress by TLC or GC-MS. | |
| 4. Inappropriate Solvent or Base | - Ensure the solvent is anhydrous and properly degassed.- Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) to find the optimal one for your specific conditions. | |
| Presence of Significant Side Products | 1. Homocoupling of Boronic Acid | - Use a precise 2:1 molar ratio of the methylboronic acid derivative to 2,8-dibromodibenzothiophene.- Add the boronic acid reagent slowly to the reaction mixture. |
| 2. Dehalogenation of Starting Material | - Ensure the reaction is carried out under a strictly inert atmosphere (N₂ or Ar).- Use high-purity, degassed solvents. | |
| 3. Protodeboronation | - Use anhydrous conditions and ensure the base is not excessively strong or hindered. | |
| Difficulty in Product Purification | 1. Co-elution of Impurities | - Optimize the solvent system for column chromatography. A shallower gradient can improve separation.- Consider using a different stationary phase if silica gel is ineffective. |
| 2. Oily Product | - Attempt to induce crystallization by trituration with a non-polar solvent like hexane or pentane. |
Experimental Protocols
Synthesis of 2,8-Dibromodibenzothiophene (Precursor)
The synthesis of the starting material, 2,8-dibromodibenzothiophene, is a critical first step. A common method involves the electrophilic bromination of dibenzothiophene.[2][3]
Materials:
-
Dibenzothiophene
-
Bromine (Br₂)
-
Chloroform (CHCl₃)
Procedure:
-
Dissolve dibenzothiophene in chloroform in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine in chloroform dropwise to the cooled solution with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by recrystallization to obtain 2,8-dibromodibenzothiophene.
Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the synthesis of this compound from 2,8-dibromodibenzothiophene.
Materials:
-
2,8-Dibromodibenzothiophene
-
Methylboronic acid or a suitable methylboronic ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, or DMF)
-
Water (degassed)
Procedure:
-
To a reaction flask, add 2,8-dibromodibenzothiophene, the methylboronic acid derivative (2.2 equivalents), and the base (4 equivalents).
-
Purge the flask with an inert gas (Nitrogen or Argon) for 15-20 minutes.
-
Add the degassed solvent and degassed water.
-
Add the palladium catalyst (typically 1-5 mol%).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
After completion, cool the reaction mixture to room temperature and add water and an organic solvent (e.g., ethyl acetate) for extraction.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for improving the yield of this compound.
References
Technical Support Center: Purification of 2,8-Dimethyldibenzothiophene
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in the successful purification of 2,8-dimethyldibenzothiophene.
Troubleshooting Purification Issues
This section addresses common problems encountered during the purification of this compound, offering potential causes and solutions in a question-and-answer format.
Question: My purified this compound is an off-white, yellow, or greenish crystalline powder. How can I improve the color and purity?
Answer: The color of this compound is a good initial indicator of its purity, with the pure compound being a white crystalline solid. Discoloration often suggests the presence of impurities. Commercial grades can have a purity of ≥ 97% and may appear as a white to orange to green crystalline powder.[1] To improve purity and color, consider the following:
-
Recrystallization: This is a primary technique for removing colored impurities. See the detailed protocol below.
-
Column Chromatography: Effective for separating the target compound from closely related impurities.
-
Sublimation: This technique can yield very high-purity material, often as yellow crystals with >99% purity for similar compounds.[2]
Question: I am getting a low yield after recrystallization. What are the possible reasons and how can I optimize it?
Answer: Low recovery is a common issue in recrystallization. Here are some potential causes and solutions:
-
Incorrect Solvent Choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the compound is too soluble at low temperatures, much of it will remain in the mother liquor.
-
Using Too Much Solvent: Always use the minimum amount of hot solvent required to fully dissolve the compound. Excess solvent will lead to lower recovery upon cooling.
-
Cooling Too Quickly: Rapid cooling can lead to the formation of small, impure crystals that are difficult to filter. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Incomplete Precipitation: Ensure the solution is sufficiently cooled in an ice bath for an adequate amount of time to maximize crystal formation.
Question: During column chromatography, my compound is not separating well from impurities. What can I do?
Answer: Poor separation in column chromatography can be frustrating. Here are some troubleshooting steps:
-
Optimize the Eluent System: The polarity of the eluent is critical. For polycyclic aromatic sulfur heterocycles, a good starting point is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. You can try a gradient elution, starting with a low polarity and gradually increasing it. For similar compounds, a mixture of dichloromethane and ethyl acetate (e.g., 8:2) has been used.[3]
-
Proper Column Packing: Ensure the silica gel is packed uniformly to avoid channeling, which leads to poor separation.
-
Sample Loading: The sample should be loaded onto the column in a concentrated band using a minimal amount of solvent.
-
Monitor Fractions: Use thin-layer chromatography (TLC) to monitor the fractions and identify which ones contain the pure product.
Frequently Asked Questions (FAQs)
What are the most common methods for purifying this compound?
The most common and effective purification methods for this compound are recrystallization, column chromatography, and sublimation. The choice of method depends on the initial purity of the compound and the desired final purity.
What are the likely impurities in a sample of this compound?
Impurities can arise from the synthetic route used. If prepared via a Friedel-Crafts type reaction, common impurities may include:
-
Isomers: Other isomers of dimethyldibenzothiophene.
-
Polyalkylated byproducts: Dibenzothiophenes with more than two methyl groups.
-
Starting materials: Unreacted dibenzothiophene or alkylating agents.
-
Oxidized species: Such as the corresponding sulfoxide or sulfone.
What is the expected appearance and purity of high-quality this compound?
High-purity this compound should be a white crystalline solid. Commercially available high-grade products typically have a purity of 97% or greater as determined by Gas Chromatography (GC).[1]
Experimental Protocols
Recrystallization
This protocol provides a general guideline for the recrystallization of this compound. The choice of solvent is crucial and may require some small-scale trials. Ethanol or a mixture of ethanol and water are good starting points.[4]
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, ethanol/water mixture)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent.
-
Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if necessary, ensuring to use the minimum amount required.
-
If the solution is colored, you can add a small amount of activated charcoal and heat for a few more minutes.
-
If charcoal was added, perform a hot gravity filtration to remove it.
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath to maximize crystallization.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Dry the purified crystals under vacuum.
| Parameter | Ethanol | Ethanol/Water |
| Solubility (Hot) | Good | Good |
| Solubility (Cold) | Moderate to Low | Low |
| Expected Purity | >98% | >98% |
| Expected Yield | 60-80% | 70-90% |
Note: The quantitative data in the table is estimated based on general recrystallization principles for similar compounds and may vary depending on the initial purity and specific experimental conditions.
Column Chromatography
This protocol describes a general procedure for purifying this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography)
-
Eluent (e.g., hexane/ethyl acetate mixture)
-
Chromatography column
-
Collection tubes
Procedure:
-
Prepare a slurry of silica gel in the initial, low-polarity eluent.
-
Pack the chromatography column with the silica gel slurry, ensuring no air bubbles are trapped.
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Carefully load the sample onto the top of the silica gel column.
-
Begin eluting the column with the chosen solvent system. A gradient from a non-polar mixture (e.g., 95:5 hexane:ethyl acetate) to a more polar mixture can be effective.
-
Collect fractions in separate tubes.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to obtain the purified this compound.
| Parameter | Hexane/Ethyl Acetate Gradient |
| Stationary Phase | Silica Gel |
| Mobile Phase | Gradient from low to high polarity |
| Expected Purity | >99% |
| Expected Yield | 50-70% |
Note: The quantitative data in the table is an estimation for a typical column chromatography purification and can vary significantly.
Experimental Workflow Diagram
Caption: General workflow for the purification of this compound.
References
Technical Support Center: Synthesis of Functionalized Polymers
Welcome to the Technical Support Center for the synthesis of functionalized polymers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental work.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the synthesis of functionalized polymers.
Issue 1: Low or No Monomer Conversion
Question: My polymerization reaction shows very low or no conversion of the monomer. What are the potential causes and how can I fix this?
Answer:
Low monomer conversion is a frequent issue that can stem from several factors. A systematic approach to troubleshooting is essential.[1]
Possible Causes and Solutions:
-
Oxygen Inhibition: Dissolved oxygen can inhibit free-radical polymerization, leading to a significant induction period or complete failure of the reaction.[1][2]
-
Impure Monomer or Solvents:
-
Monomer Inhibitors: Commercially available monomers often contain inhibitors (e.g., hydroquinone) to prevent spontaneous polymerization during storage.[1] These must be removed before use.
-
Solvent Impurities: Water or other impurities in the solvent can interfere with the polymerization, especially in sensitive techniques like Ziegler-Natta or anionic polymerization.[3][4]
-
Solution: Use anhydrous and high-purity solvents. Consider purifying solvents using appropriate drying agents and distillation.
-
-
-
Inefficient Initiation System:
-
Incorrect Initiator Choice: The selected initiator may not be suitable for the reaction temperature, leading to a slow rate of radical generation.[2][4]
-
Solution: Choose an initiator with an appropriate half-life at your desired reaction temperature. For example, AIBN is commonly used around 60-80 °C.[2]
-
-
Insufficient Initiator Concentration: Too little initiator will result in a slow reaction rate.
-
Solution: While being careful not to compromise the "living" nature of controlled polymerizations, you can try slightly increasing the initiator concentration.[2]
-
-
-
Catalyst Inactivity or Poisoning (for controlled polymerizations like ATRP):
-
Catalyst Oxidation: In ATRP, the Cu(I) catalyst is sensitive to oxidation, which deactivates it.[1]
-
Solution: Ensure a properly deoxygenated environment. Using techniques like Activators Generated by Electron Transfer (AGET) or Initiators for Continuous Activator Regeneration (ICAR) ATRP can help mitigate this issue by starting with the more stable Cu(II) species.[5]
-
-
Catalyst Poisoning: Certain functional groups on monomers or impurities can act as poisons for the catalyst.[4][6]
-
Solution: Rigorously purify all reagents and solvents.[4] If the monomer contains a known catalyst poison, a protecting group strategy may be necessary.
-
-
Issue 2: High Polydispersity Index (PDI)
Question: My GPC results show a high Polydispersity Index (PDI > 1.3). How can I achieve a narrower molecular weight distribution?
Answer:
A high PDI indicates poor control over the polymerization, leading to polymer chains of varying lengths.[7] This is a common challenge, particularly in controlled radical polymerizations.[7]
Possible Causes and Solutions:
-
Termination Reactions: An increased rate of termination reactions leads to a loss of "living" character and a broader PDI.[2]
-
Solution: Consider lowering the reaction temperature to reduce the rate of termination.[2]
-
-
Inappropriate Chain Transfer Agent (CTA) in RAFT: The transfer constant of the RAFT agent may be too low for the monomer, resulting in poor control.[2]
-
Solution: Select a RAFT agent with a higher transfer constant that is known to be effective for your monomer class (e.g., trithiocarbonates for methacrylates).[2]
-
-
High Monomer Conversion: Pushing the polymerization to very high conversions can sometimes lead to a loss of control and a broadening of the PDI due to side reactions.[2]
-
Slow Initiation in ATRP: If initiation is slower than propagation, not all chains will start growing at the same time, leading to a broad PDI.
-
Solution: Ensure your initiator is highly efficient for the chosen monomer and catalyst system.
-
Issue 3: Difficulty in Polymer Purification
Question: I'm struggling to purify my functionalized polymer. What are the best methods to remove unreacted monomers, catalysts, and other impurities?
Answer:
Polymer purification is a critical step, as impurities can significantly impact the material's properties and performance, especially in biomedical applications.[8][]
Common Purification Techniques and Troubleshooting:
-
Precipitation: This is the most common method, involving dissolving the polymer in a good solvent and then adding it to a large excess of a non-solvent to precipitate the polymer while impurities remain in solution.[][10]
-
Troubleshooting:
-
Co-precipitation of Monomer: If the monomer is not fully removed, try repeated re-precipitation cycles (dissolving and precipitating 2-3 times).[10] Using a very dilute polymer solution can also help.[10]
-
Polymer Not Precipitating: The chosen non-solvent may not be appropriate. A good non-solvent should be miscible with the solvent but should not dissolve the polymer.
-
-
-
Dialysis: This technique is useful for removing small molecules from water-soluble polymers.[8][] The polymer solution is placed in a dialysis bag with a specific molecular weight cut-off (MWCO) and dialyzed against a large volume of solvent.
-
Troubleshooting:
-
Slow Purification: Ensure a large volume of the external solvent and change it frequently to maintain a high concentration gradient. Gentle stirring can also improve efficiency.
-
Loss of Low Molecular Weight Polymer: Choose a dialysis membrane with an MWCO that is significantly smaller than the molecular weight of your polymer.
-
-
-
Chromatography: Size exclusion chromatography (SEC) or column chromatography can be used to separate the polymer from low molecular weight impurities.[8]
-
Troubleshooting: This method can be expensive and time-consuming for large-scale purifications. It is often used for analytical purposes or for purifying small quantities of high-value polymers.
-
| Purification Method | Best For | Common Issues | Solutions |
| Precipitation | Removing unreacted monomers and initiators. | Incomplete removal of impurities; polymer oiling out instead of precipitating. | Repeat the process 2-3 times; use a more effective non-solvent. |
| Dialysis | Removing salts and small molecules from water-soluble polymers. | Slow process; potential loss of low MW polymer. | Use a large volume of dialysate and change frequently; select appropriate MWCO. |
| Column Chromatography | High purity separation of polymer from oligomers and other impurities. | Can be complex and not easily scalable. | Optimize stationary and mobile phases for good separation. |
Frequently Asked Questions (FAQs)
Q1: How do I choose the right polymerization technique for my functional monomer?
A1: The choice depends on the monomer's chemical nature and the desired polymer characteristics.
-
Atom Transfer Radical Polymerization (ATRP): Versatile for a wide range of monomers, including styrenes, (meth)acrylates, and acrylonitrile. It offers good control over molecular weight and architecture but is sensitive to oxygen and requires removal of the metal catalyst.[11]
-
Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: Compatible with an even broader range of monomers than ATRP and is more tolerant to impurities and different reaction conditions.[11][12] However, RAFT agents can be expensive and may require synthesis.[12]
-
Anionic and Cationic ("Living") Polymerization: These methods provide excellent control over polymer synthesis, leading to very narrow PDIs. However, they require stringent reaction conditions, including high-purity reagents and the complete absence of water and oxygen.[6]
Q2: My polymerization is experiencing retardation (slows down significantly after starting). What could be the cause?
A2: Retardation can be caused by several factors:
-
High CTA Concentration in RAFT: An excessively high concentration of the RAFT agent relative to the initiator can sometimes slow down the reaction.[2] Try decreasing the [CTA]/[Initiator] ratio.[2]
-
Poor Solvent Choice: The solvent can affect the polymerization kinetics. If the growing polymer chains are not well-solvated, the reaction may be slow.[2]
-
Monomer-Specific Effects: Some monomers, like certain PEG methacrylates, are known to exhibit a retardation effect.[2]
Q3: How can I confirm the successful functionalization of my polymer?
A3: A combination of characterization techniques is typically used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to identify the characteristic peaks of the functional groups and the polymer backbone, confirming that functionalization has occurred.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can detect the presence of specific functional groups by identifying their characteristic vibrational frequencies (e.g., the disappearance of an isocyanate peak around 2270 cm⁻¹ in a thiol-isocyanate reaction).[3]
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS): This technique is invaluable for confirming the identity and purity of end-groups on the polymer chains. It allows for the resolution of individual n-mers and can accurately determine the mass of the end groups.
Q4: What is the importance of the monomer-to-initiator ratio?
A4: In controlled polymerization, the monomer-to-initiator ratio is crucial for determining the theoretical molecular weight of the resulting polymer.[4] However, the experimentally determined molecular weight may differ due to factors like initiator efficiency (not all initiator molecules may start a polymer chain) and the occurrence of chain transfer reactions.[4] For precise control over molecular weight, "living" polymerization techniques are highly effective.[4]
Experimental Protocols
Protocol 1: General Procedure for RAFT Polymerization of Methacrylates
This protocol provides a general guideline for the RAFT polymerization of a methacrylate monomer in solution.
1. Reagent Preparation:
-
Purify the methacrylate monomer by passing it through a column of basic alumina to remove the inhibitor.
-
Ensure the solvent (e.g., 1,4-dioxane, anisole) is of high purity and anhydrous.
-
The RAFT agent (e.g., a trithiocarbonate) and initiator (e.g., AIBN) should be used as received or recrystallized if necessary.
2. Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the RAFT agent and the monomer.
-
Add the solvent to dissolve the components.
-
Add the initiator to the reaction mixture.
3. Deoxygenation:
-
Seal the flask with a rubber septum.
-
Perform at least three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen.
-
After the final thaw, backfill the flask with an inert gas (argon or nitrogen).
4. Polymerization:
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 70 °C).
-
Stir the reaction mixture for the specified time (e.g., 6-24 hours). Samples can be taken periodically via a degassed syringe to monitor conversion by ¹H NMR or GPC.
5. Polymer Isolation:
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly adding the reaction solution to a large excess of a cold non-solvent (e.g., hexane or methanol).
-
Collect the precipitated polymer by filtration or centrifugation.
-
Wash the polymer with fresh non-solvent and dry under vacuum to a constant weight.[4]
6. Characterization:
-
Determine the number average molecular weight (Mn) and polydispersity index (PDI) of the polymer by gel permeation chromatography (GPC).
-
Confirm the structure and end-group fidelity using ¹H NMR and MALDI-TOF MS.
Visualizations
Caption: Troubleshooting workflow for low monomer conversion.
Caption: Experimental workflow for RAFT polymerization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Procedures for Initiation of an ATRP - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. nationalpolymer.com [nationalpolymer.com]
- 8. Influence of Purification Process on the Function of Synthetic Polymer Nanoparticles [jstage.jst.go.jp]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Issues in Organic Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address solubility challenges encountered during organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the first steps I should take when a reactant or starting material is insoluble in my chosen reaction solvent?
A1: Initially, confirm the necessity of the chosen solvent for the reaction's chemistry. If the solvent is critical, attempt to increase the solubility by gently warming the mixture, as the solubility of most solids increases with temperature.[1][2] If warming is ineffective or not suitable for the reaction, consider adding a small amount of a co-solvent that is miscible with the primary solvent but has a different polarity.[3][4][5]
Q2: How does the polarity of a solvent affect the solubility of my compound?
A2: The principle of "like dissolves like" is fundamental in determining solubility.[6] Polar compounds, which often contain functional groups capable of hydrogen bonding (e.g., -OH, -NH2), tend to dissolve in polar solvents like water or ethanol.[6][7] Non-polar compounds, which are typically hydrocarbon-rich, dissolve better in non-polar solvents such as hexane or toluene.[6][8] The overall polarity of a molecule is a balance between its polar functional groups and its non-polar carbon skeleton.[6]
Q3: Can changing the pH of the reaction mixture improve solubility?
A3: Yes, for acidic or basic compounds, adjusting the pH can significantly increase solubility. Acidic compounds become more soluble in basic solutions because they are deprotonated to form a more polar ionic species.[9] Similarly, basic compounds become more soluble in acidic solutions through protonation to form a more polar cationic species.
Q4: What is a co-solvent and how do I choose one?
A4: A co-solvent is a substance added in a small amount to a primary solvent to increase the solubility of a poorly soluble compound.[4][5][10] Co-solvents work by altering the overall polarity of the solvent system.[5][10] When choosing a co-solvent, select one that is miscible with the primary solvent and in which the solute has good solubility.[3][4] For example, to dissolve a hydrophobic compound in water, you could add a water-miscible organic solvent like ethanol, DMSO, or propylene glycol.[3][4][10]
Q5: Are there any other techniques to enhance solubility if changing the solvent or using a co-solvent is not an option?
A5: Yes, several other techniques can be employed. These include:
-
Temperature Adjustment: Increasing the reaction temperature can enhance the solubility of many organic solids.[1][2][11]
-
Sonication: Using an ultrasonic bath can help break down solid particles and facilitate dissolution.[3]
-
Microwave Irradiation: This technique can rapidly heat the reaction mixture, which can lead to increased solubility and faster reaction rates.[12][13]
-
Structural Modification: In some cases, modifying the molecule by adding solubilizing groups can be an effective strategy.[14]
-
Use of Solubility-Enhancing Tags: For larger molecules like proteins, fusion tags can be attached to improve solubility.[15][16][17]
-
Solid-State Synthesis: Techniques like ball milling can be used for reactions involving insoluble starting materials, eliminating the need for a solvent altogether.[18]
Troubleshooting Guides
Issue 1: Starting material precipitates out of solution during the reaction.
| Possible Cause | Recommended Solution(s) |
| Low solubility at the reaction temperature. | Gradually increase the reaction temperature while monitoring for decomposition.[3] |
| Change in solvent composition due to evaporation. | Use a reflux condenser to prevent solvent loss. |
| Product of the reaction is insoluble and crashing out. | This may be beneficial for purification. If it hinders the reaction, consider a different solvent system where the product is also soluble. |
| The compound has low solubility at lower temperatures. | Maintain a higher reaction temperature. If not feasible, consider using a co-solvent system that provides better solubility at lower temperatures.[3] |
Issue 2: The reaction is slow or incomplete, possibly due to low dissolved concentration.
| Possible Cause | Recommended Solution(s) |
| Insufficient dissolved reactant. | Increase the volume of the solvent. If this is not practical, explore methods to enhance solubility.[3] |
| Poor mass transfer in a heterogeneous mixture. | Increase the stirring rate or use mechanical stirring. Sonication can also improve mass transfer.[19] |
| Reactants are immiscible. | Employ a phase-transfer catalyst to facilitate the reaction between the two phases. Alternatively, find a solvent in which both reactants are soluble.[3] |
Data Presentation
Table 1: Properties of Common Organic Solvents
| Solvent | Polarity | Dielectric Constant (approx.) | Boiling Point (°C) | Common Uses |
| Water | Polar Protic | 80.1 | 100 | Dissolving salts and highly polar organic compounds.[3] |
| Methanol | Polar Protic | 32.7 | 65 | Dissolving polar compounds.[6] |
| Ethanol | Polar Protic | 24.5 | 78 | Good general-purpose polar solvent.[20] |
| Acetone | Polar Aprotic | 20.7 | 56 | Versatile solvent for a range of polarities.[21] |
| Acetonitrile | Polar Aprotic | 37.5 | 82 | Used in reactions with sensitive reagents.[20][21] |
| Dichloromethane | Moderately Polar | 9.1 | 40 | Good for extractions and chromatography.[8] |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.5 | 66 | Useful for reactions with Grignard reagents.[8][21] |
| Toluene | Non-polar | 2.4 | 111 | Dissolving non-polar compounds.[7] |
| Hexane | Non-polar | 1.9 | 69 | For extracting oils, fats, and other non-polar substances.[8] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | 189 | High-boiling solvent for reactions requiring heat.[20] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.7 | 153 | High-boiling solvent for polar reactions.[20][21] |
Experimental Protocols
Protocol 1: Solvent Screening for Solubility
-
Preparation: Place a small, accurately weighed amount (e.g., 1-5 mg) of your compound into several small vials.
-
Solvent Addition: To each vial, add a measured volume (e.g., 0.1 mL) of a different test solvent.
-
Observation: Vigorously shake or vortex each vial for 1-2 minutes. Observe if the solid dissolves completely.
-
Heating (Optional): If the compound does not dissolve at room temperature, gently warm the vials and observe any changes in solubility.
-
Scaling Up: Once a suitable solvent is identified, you can scale up the dissolution for your reaction.
Protocol 2: Using a Co-Solvent System
-
Initial Dissolution: Attempt to dissolve the poorly soluble starting material in the primary reaction solvent.
-
Co-solvent Addition: While stirring vigorously, add a miscible co-solvent dropwise.[3]
-
Monitoring: Continue adding the co-solvent until the starting material is fully dissolved.[3]
-
Record Ratio: Note the final volume ratio of the primary solvent to the co-solvent. This ratio should be maintained for the actual reaction.
-
Reaction Setup: Proceed with the synthesis in the established co-solvent system.[3]
Protocol 3: Enhancing Solubility with Sonication
-
Preparation: Place the poorly soluble compound and the chosen solvent in a reaction vessel.
-
Sonication: Place the vessel in an ultrasonic bath or immerse a sonication probe into the mixture.[3]
-
Operation: Turn on the sonicator. The power and duration will depend on the specific materials and scale.
-
Observation: Visually monitor the dissolution of the solid. Continue sonication until the solid is fully dissolved or no further change is observed.[3]
Visualizations
Caption: A decision-making workflow for addressing solubility problems in organic synthesis.
Caption: A logical flow diagram for selecting an appropriate solvent based on reactant polarity and reaction temperature.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. howengineeringworks.com [howengineeringworks.com]
- 3. benchchem.com [benchchem.com]
- 4. Cosolvent - Wikipedia [en.wikipedia.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. One moment, please... [chemistrysteps.com]
- 7. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 8. Topics in Organic Chemistry: Solvent Selection in Organic Chemistry Labs: What You Need to Know [chemistrywithdrsantosh.com]
- 9. Khan Academy [khanacademy.org]
- 10. grokipedia.com [grokipedia.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. The Application of Microwaves, Ultrasounds, and Their Combination in the Synthesis of Nitrogen-Containing Bicyclic Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Overcoming the Solubility Limit with Solubility-Enhancement Tags: Successful Applications in Biomolecular NMR Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Increasing Protein Yields: Solubility Tagging – LenioBio [leniobio.com]
- 17. researchgate.net [researchgate.net]
- 18. sciencedaily.com [sciencedaily.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. thecalculatedchemist.com [thecalculatedchemist.com]
- 21. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Optimizing Suzuki-Miyaura Coupling Reactions
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling reaction. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions for this versatile C-C bond-forming reaction.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific challenges you may encounter during your Suzuki-Miyaura coupling experiments.
Q1: My Suzuki-Miyaura reaction has a very low yield or has failed completely. What are the first things I should check?
A1: When a Suzuki-Miyaura reaction fails or gives a low yield, a systematic check of your reagents and setup is the best first step.
-
Reagent Quality:
-
Boronic Acid/Ester Stability: Boronic acids can degrade over time, especially if they are electron-deficient, through a process called protodeboronation where the boronic acid group is replaced by a hydrogen.[1] Consider using fresh, high-purity boronic acid or a more stable derivative like a pinacol ester or an MIDA boronate.[1]
-
Aryl Halide Reactivity: The reactivity of the aryl halide partner is critical. The general trend is I > Br > OTf >> Cl.[1] Couplings involving aryl chlorides are more challenging and often necessitate specialized, highly active catalyst systems.[1][2]
-
Catalyst and Ligand Integrity: Palladium catalysts, particularly Pd(II) precatalysts like Pd(OAc)₂, can degrade. Phosphine ligands are susceptible to oxidation.[1] Ensure your catalyst and ligand are fresh and have been stored correctly under an inert atmosphere. To test your catalyst's activity, run a known, reliable Suzuki coupling reaction, such as coupling phenylboronic acid with bromobenzene.
-
-
Reaction Conditions:
-
Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen.[3] Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon). This can be achieved by evacuating and backfilling the reaction vessel with inert gas multiple times.[3]
-
Solvent and Base Purity: Use anhydrous and degassed solvents, as oxygen can deactivate the catalyst and water can contribute to side reactions.[1] Ensure your base is of high purity.
-
Q2: I suspect protodeboronation is occurring. How can I minimize this side reaction?
A2: Protodeboronation is a common side reaction that lowers yield, especially with electron-deficient or some heteroaryl boronic acids.[1] Here are several strategies to mitigate it:
-
Choice of Base: The base is crucial for activating the boronic acid but can also promote protodeboronation. Using milder bases such as K₃PO₄, KF, or Cs₂CO₃ can be beneficial.[1]
-
Anhydrous Conditions: While some Suzuki protocols use aqueous bases, water can be a proton source for protodeboronation. Using anhydrous conditions with a suitable base can help.[1]
-
Use of More Stable Boron Reagents: Converting the boronic acid to a more stable derivative like a pinacol ester, MIDA boronate, or an aryltrifluoroborate can protect it from premature decomposition.[1][4] These reagents often release the active boronic acid species slowly into the reaction mixture, minimizing its concentration and thus the rate of protodeboronation.[5]
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures can reduce the extent of protodeboronation.[1]
Q3: I am observing a significant amount of homocoupling product (a biaryl from the boronic acid). What causes this and how can I prevent it?
A3: Homocoupling of the boronic acid is a frequent side reaction, often promoted by the presence of oxygen or an excess of Pd(II) species in the reaction mixture.[6][7]
-
Thorough Degassing: Oxygen can promote the homocoupling of boronic acids.[3] It is critical to thoroughly degas the reaction mixture and solvents. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.[3]
-
Catalyst Choice: Using a Pd(0) source directly (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) can sometimes be advantageous over a Pd(II) precatalyst (e.g., Pd(OAc)₂ or PdCl₂(dppf)), which requires in-situ reduction to the active Pd(0) species. Inefficient reduction of the Pd(II) precatalyst can lead to an excess of Pd(II), which can promote homocoupling.[6]
Q4: My aryl chloride or electron-rich aryl bromide is unreactive. How can I improve the coupling?
A4: Aryl chlorides and electron-rich aryl bromides are notoriously less reactive in Suzuki-Miyaura couplings due to the strong C-X bond, which makes the oxidative addition step more difficult.[1][7]
-
Use Specialized Ligands: Employ bulky, electron-rich phosphine ligands, such as the Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos), or N-heterocyclic carbenes (NHCs).[6][7] These ligands help to stabilize the palladium catalyst and promote the challenging oxidative addition step.[6]
-
Increase Reaction Temperature: Higher temperatures can help overcome the activation energy barrier for the oxidative addition of the C-Cl or C-Br bond.[6] However, be mindful that this can also increase the rate of side reactions.[6]
-
Select an Appropriate Base: A strong base is often necessary for these challenging couplings. Potassium phosphate (K₃PO₄) is frequently effective.[6]
Q5: How do I choose the right base and solvent for my reaction?
A5: The choice of base and solvent is highly interdependent and substrate-specific.
-
Base Selection: The base activates the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[6] Common inorganic bases include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[6][7] The effectiveness of a base depends on the substrates, catalyst, and solvent. Screening different bases is a recommended optimization step.[6] For base-sensitive substrates, milder bases like potassium fluoride (KF) or cesium fluoride (CsF) can be used.[8]
-
Solvent Selection: A variety of solvents can be used for Suzuki couplings, including ethers (dioxane, THF), aromatic hydrocarbons (toluene), and polar aprotic solvents (DMF, DMAc).[7] Often, a mixture of an organic solvent and water is used, as water can aid in dissolving the inorganic base.[7] However, the role of the solvent can be complex, and in some cases, can even influence the selectivity of the reaction.[9][10] It is important to use anhydrous and degassed solvents to prevent catalyst deactivation and side reactions.[1]
Data Presentation: Typical Reaction Parameters
The following tables summarize common starting points for optimizing your Suzuki-Miyaura coupling reaction. Note that the optimal conditions will be specific to your substrates.
Table 1: Catalyst and Ligand Selection
| Catalyst/Precatalyst | Ligand | Typical Loading (mol%) | Notes |
| Pd(PPh₃)₄ | PPh₃ (in catalyst) | 1-5 | A common starting point for general couplings. |
| Pd(OAc)₂ / Pd₂(dba)₃ | PPh₃, Buchwald ligands (e.g., XPhos, SPhos), other phosphines | 0.5-5 | Requires in-situ reduction to Pd(0). Buchwald ligands are effective for challenging substrates.[6] |
| PdCl₂(dppf) | dppf (in catalyst) | 1-5 | A robust catalyst for a wide range of substrates. |
| Palladacycles | Various phosphines or NHCs | 0.001-2 | Often highly active and stable catalysts.[2][11] |
Table 2: Base and Solvent Combinations
| Base | Equivalents | Common Solvents | Notes |
| K₂CO₃, Na₂CO₃ | 2-3 | Dioxane/H₂O, Toluene/H₂O, THF/H₂O | A widely used and cost-effective choice.[4][6] |
| K₃PO₄ | 2-3 | Dioxane, Toluene, THF | A stronger base, often effective for challenging couplings like those with aryl chlorides.[6] |
| Cs₂CO₃ | 2-3 | Dioxane, Toluene, THF | A strong and highly effective base, but more expensive.[4] |
| KF, CsF | 2-3 | Dioxane, Toluene, THF | Milder bases suitable for base-sensitive substrates.[8] |
Table 3: General Reaction Conditions
| Parameter | Typical Range | Notes |
| Temperature | Room Temp - 120 °C | Higher temperatures are often needed for less reactive substrates like aryl chlorides.[6][12] |
| Reaction Time | 1 - 24 hours | Monitor reaction progress by TLC or LC-MS to determine the optimal time.[3] |
| Concentration | 0.1 - 1.0 M | Reaction concentration can influence the outcome. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This is a generalized procedure and should be optimized for specific substrates.
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the boronic acid or ester (1.2 mmol), and the base (2.0-3.0 mmol).
-
Inert Atmosphere: Seal the vessel with a septum, then evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[3]
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent (e.g., 5 mL of 4:1 1,4-dioxane/water) via syringe.[3] Bubble the inert gas through the solution for 10-15 minutes to ensure thorough deoxygenation.[1] Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[1]
-
Monitoring: Monitor the reaction progress using a suitable analytical technique such as TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[6]
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by a suitable method, such as column chromatography.
Protocol 2: Screening of Catalysts, Ligands, Bases, and Solvents
This protocol can be performed on a small scale, for example, in a 24-well reaction block, to efficiently screen multiple reaction parameters.
-
Stock Solution Preparation (in an inert atmosphere glovebox or using Schlenk techniques):
-
Prepare a stock solution of the aryl halide in an anhydrous, degassed solvent.
-
Prepare a stock solution of the boronic acid or ester in the same or a compatible solvent.
-
-
Array Preparation:
-
To each well of the reaction block containing a stir bar, add the desired palladium catalyst/precatalyst and ligand (if not using a pre-formed catalyst).
-
Add the desired base to each well.
-
Add the desired anhydrous, degassed solvent to each well.
-
-
Substrate Addition:
-
Add the aryl halide stock solution to each well.
-
Add the boronic acid/ester stock solution to each well to initiate the reactions.
-
-
Reaction and Analysis:
-
Seal the reaction block and heat to the desired temperature with stirring.
-
After a set time, cool the block and take an aliquot from each well for analysis by HPLC or GC-MS to determine the conversion and/or yield for each set of conditions.
-
Mandatory Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[2][7]
Caption: A workflow for troubleshooting low yields in Suzuki-Miyaura reactions.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. uwindsor.ca [uwindsor.ca]
- 9. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C6RE00153J [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Reducing Impurities in Palladium-Catalyzed Reactions
This technical support center is designed to assist researchers, scientists, and drug development professionals in identifying, troubleshooting, and reducing impurities in palladium-catalyzed reactions. Below, you will find a series of frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols for impurity removal, and quantitative data to guide your purification strategies.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in palladium-catalyzed cross-coupling reactions?
A1: The most prevalent impurities include:
-
Residual Palladium: The palladium catalyst itself, which can leach into the product mixture. This is a significant concern, especially in the pharmaceutical industry, due to strict regulatory limits on heavy metal impurities.[1]
-
Homocoupled Products: Side reactions, particularly in Suzuki-Miyaura couplings, can lead to the formation of dimers of the starting boronic acid.[2] Similarly, Glaser coupling can produce homocoupled alkynes in Sonogashira reactions, especially in the presence of oxygen.[3][4]
-
Ligand-Related Impurities: Phosphine ligands can degrade through oxidation to form phosphine oxides or other byproducts.[2] While sometimes acting as stabilizing ligands, they are generally considered impurities.[5][6]
-
Unreacted Starting Materials: Incomplete reactions will leave starting materials in the product mixture.
Q2: What are the primary sources of palladium contamination in the final product?
A2: Palladium contamination primarily arises from the catalyst used in the reaction. Homogeneous palladium catalysts, which are soluble in the reaction medium, are particularly prone to leaching into the final product.[5] Even heterogeneous catalysts, like palladium on carbon (Pd/C), can leach soluble palladium species into the reaction mixture.[7] The extent of leaching can be influenced by the reaction conditions, the stability of the catalyst, and the nature of the substrates and ligands.
Q3: Why is it critical to remove residual palladium from my final product?
A3: For pharmaceutical applications, regulatory bodies like the FDA have stringent limits on the amount of residual palladium in active pharmaceutical ingredients (APIs) due to potential toxicity.[3][8] Beyond regulatory concerns, residual palladium can interfere with downstream synthetic steps or biological assays, leading to inaccurate or unreliable results.
Q4: What are "palladium scavengers" and how do they work?
A4: Palladium scavengers are materials, often functionalized silica gel or polymers, that selectively bind to and remove palladium from a solution.[9] They typically contain functional groups with a high affinity for palladium, such as thiols, amines, or isocyanides. The product solution is mixed with the scavenger, and the solid scavenger with the bound palladium is then removed by simple filtration.[9][10]
Q5: Can phosphine oxide, a common ligand degradation product, affect my reaction?
A5: Yes, phosphine oxides can influence the reaction. While often considered an impurity, some studies have shown that phosphine oxides can act as stabilizing ligands for the palladium catalyst, preventing its decomposition into inactive palladium black and in some cases improving reaction rates and reproducibility.[5][6] However, the formation of phosphine oxides alters the ligand-to-metal ratio, which can impact the catalytic cycle.[2]
Troubleshooting Guides
Problem 1: High Levels of Residual Palladium After Work-up
Symptoms:
-
Analysis (e.g., ICP-MS) shows palladium levels above the acceptable limit in the purified product.
-
The product has a dark or metallic appearance.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Ineffective Filtration | For heterogeneous catalysts like Pd/C, simple filtration may not be sufficient to remove fine particles. Use a pad of Celite® (1-2 cm thick) over the filter paper to improve filtration efficiency. Ensure the Celite pad is properly packed and pre-wetted with the solvent. |
| Soluble Palladium Species | Homogeneous catalysts or leached palladium from heterogeneous catalysts will not be removed by simple filtration. Employ a palladium scavenger, treat with activated carbon, or perform column chromatography.[11] |
| Product-Palladium Complexation | The final product may form a stable complex with palladium, making it difficult to remove. In such cases, a combination of purification methods or a scavenger with a very high affinity for palladium may be necessary. |
| Colloidal Palladium | The formation of colloidal palladium can make removal by filtration challenging. Treatment with activated carbon can help adsorb these fine particles. |
Problem 2: Significant Formation of Homocoupled Byproducts
Symptoms:
-
TLC or LC-MS analysis shows a significant byproduct with a mass corresponding to a dimer of one of the starting materials (e.g., boronic acid in Suzuki coupling, alkyne in Sonogashira coupling).
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Presence of Oxygen | Oxygen can promote the oxidative homocoupling of boronic acids (Suzuki) and alkynes (Glaser coupling in Sonogashira).[3][4] Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) and that all solvents and reagents are thoroughly degassed. |
| Pd(II) Precatalyst Reduction | If a Pd(II) source is used, it must be reduced to the active Pd(0) species. This reduction can sometimes occur via homocoupling of the organometallic reagent.[2] Using a Pd(0) precatalyst or optimizing the in-situ reduction can mitigate this. |
| High Copper(I) Concentration (Sonogashira) | An excess of the copper(I) co-catalyst can favor the Glaser homocoupling pathway.[3] Reduce the loading of the Cu(I) co-catalyst or switch to a copper-free Sonogashira protocol. |
| Slow Cross-Coupling Rate | If the desired cross-coupling reaction is slow, the competing homocoupling side reaction may become more prominent. Optimize the reaction conditions (temperature, solvent, ligand, base) to favor the cross-coupling pathway. |
Data Presentation: Efficiency of Palladium Removal Methods
The following tables summarize quantitative data on the effectiveness of various palladium removal techniques. The initial palladium concentration is often in the range of hundreds to thousands of parts per million (ppm).
Table 1: Palladium Removal from Suzuki-Miyaura Reactions
| Purification Method | Initial Pd (ppm) | Final Pd (ppm) | % Removal | Reference(s) |
| Column Chromatography | >5000 | <100 (average) | ~90% | [11] |
| MP-TMT Scavenger | 330 | 10-30 | >90% | [1] |
| Activated Carbon + TMT | 2239 | 20 | >99% | [1] |
| Recrystallization | >50 | 3-8 | >84% | [10] |
Table 2: Palladium Removal from Heck Reactions
| Purification Method | Initial Pd (ppm) | Final Pd (ppm) | % Removal | Reference(s) |
| Silica-bound Thiol Scavenger | Not specified | <10 | >99% | [11] |
| Pd(II)EnCat30 | >50 | <10 | >80% | [12] |
Table 3: Palladium Removal from Sonogashira Reactions
| Purification Method | Initial Pd (ppm) | Final Pd (ppm) | % Removal | Reference(s) |
| Thiol-modified Dual-pore Silica | 50 | <1 | >98% | |
| Isocyanide Scavenger | Not specified | < 0.0015 | >99.9% |
Table 4: Comparative Study of Scavengers vs. Activated Carbon
| Scavenger | Initial Pd (ppm) | Final Pd (ppm) | % Product Recovery | Reference(s) |
| MP-TMT | 852 | <9 | 100% | [4] |
| Si-Thiol | 500 | ~10 | 100% | |
| Activated Carbon | 500 | ~65 | ~50-90% |
Experimental Protocols
Protocol 1: Removal of Heterogeneous Palladium Catalysts (e.g., Pd/C) by Celite® Filtration
-
Reaction Work-up: Once the reaction is complete, cool the mixture to room temperature.
-
Dilution: Dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate, dichloromethane) to reduce viscosity.
-
Prepare Celite® Pad: Place a piece of filter paper in a Büchner or sintered glass funnel. Add a layer of Celite® (1-2 cm thick) and gently press down to create a compact and level bed.
-
Pre-wet: Pre-wet the Celite® pad with the solvent used for dilution.
-
Filtration: Slowly pour the diluted reaction mixture onto the center of the Celite® bed. Apply a gentle vacuum to draw the solution through the filter.
-
Washing: Wash the Celite® pad with fresh solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude product.
Protocol 2: Removal of Soluble Palladium using a Scavenger Resin (Batch Method)
-
Reaction Work-up: Perform a standard aqueous work-up to remove water-soluble byproducts.
-
Solvent Exchange: If the reaction solvent is incompatible with the scavenger, evaporate the solvent and dissolve the crude product in a suitable solvent (e.g., THF, ethyl acetate, toluene).
-
Scavenger Addition: Add the recommended amount of the selected palladium scavenger (e.g., MP-TMT, Si-Thiol). The amount is typically based on the molar equivalents of the palladium catalyst used and can range from 4 to 16 equivalents.
-
Stirring: Stir the suspension at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for a period ranging from a few hours to overnight. The optimal time and temperature should be determined experimentally.
-
Filtration: Remove the solid-supported scavenger by filtration through a simple filter paper or a short plug of cotton.
-
Washing: Wash the scavenger with fresh solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.
Protocol 3: Removal of Palladium using Activated Carbon
-
Dissolution: Dissolve the crude product in a suitable organic solvent.
-
Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature for 1-4 hours.
-
Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon.
-
Washing: Wash the Celite® pad with fresh solvent.
-
Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.
Mandatory Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. biotage.com [biotage.com]
- 4. sopachem.com [sopachem.com]
- 5. The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation and Reactivation of Heterogeneous Palladium Catalysts and Applications in Sonogashira, Suzuki, and Heck Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. spinchem.com [spinchem.com]
- 9. data.biotage.co.jp [data.biotage.co.jp]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. biotage.com [biotage.com]
Technical Support Center: Troubleshooting OLED Device Fabrication with Dibenzothiophene
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) for the fabrication of Organic Light-Emitting Diodes (OLEDs) utilizing dibenzothiophene-based materials.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis, purification, film deposition, and operation of dibenzothiophene-based OLEDs.
Material Synthesis and Purification
Question: My synthesized dibenzothiophene derivative shows poor performance in devices, despite characterization (NMR, Mass Spec) suggesting the correct molecule. What could be the issue?
Answer: The issue likely stems from residual impurities that are difficult to detect by standard characterization methods but have a significant impact on device performance. Common culprits include:
-
Residual Palladium Catalyst: If you are using palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to synthesize your dibenzothiophene derivative, residual palladium is a common impurity.[1][2] Even at parts-per-million (ppm) levels, palladium can act as a quenching site for excitons, reducing the photoluminescence quantum yield (PLQY) and overall device efficiency. It can also catalyze degradation reactions within the organic layers, leading to a shorter device lifetime.[3][4]
-
Unreacted Precursors: Starting materials, such as brominated dibenzothiophene (e.g., 2,8-Dibromodibenzothiophene), may remain in your final product.[1] These halogenated impurities can trap charge carriers and act as non-radiative recombination centers, diminishing the efficiency of your OLED. Bromine ions have been detected as impurities in OLED materials.[5]
-
Side-Reaction Byproducts: Unintended side products from the synthesis can also act as charge traps or quenching centers.
Troubleshooting Steps:
-
Advanced Purification: Standard column chromatography may not be sufficient. Employ multi-step purification protocols:
-
Recrystallization: Multiple rounds of recrystallization from appropriate solvents can significantly reduce impurities.
-
Train Sublimation: This is a highly effective method for purifying organic semiconductor materials.[2][6] It separates materials based on their different sublimation temperatures under high vacuum.
-
-
Impurity Quantification: Use sensitive analytical techniques to quantify metallic impurities, such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
Question: What is a good starting point for a sublimation purification protocol for a dibenzothiophene derivative?
Answer: The optimal sublimation temperature and pressure are material-dependent. However, a general protocol can be followed:
-
System Setup: Use a multi-zone tube furnace for temperature gradient sublimation. This allows for the separation of the desired product from more volatile and less volatile impurities.[6][7]
-
Vacuum: A high vacuum (e.g., < 1 x 10⁻³ Pa) is crucial.[7]
-
Temperature Gradient:
-
Place the crude material in the hottest zone. The temperature should be high enough to sublime the material without causing thermal decomposition.
-
Set decreasing temperature zones along the tube. Your purified product will deposit in a zone where the temperature is below its sublimation point, while more volatile impurities travel further down the tube to cooler zones.[6][7]
-
Less volatile impurities will remain in the initial heating zone.
-
-
Optimization: Start with a sublimation temperature slightly below the material's decomposition temperature (as determined by TGA) and adjust based on the results. The process may take several hours to days for optimal purification.[7]
Solution Processing and Thin-Film Morphology
Question: I'm having trouble dissolving my dibenzothiophene derivative for spin coating. What solvents should I try?
Answer: The solubility of dibenzothiophene and its derivatives is highly dependent on their specific functionalization. For the parent dibenzothiophene, solubility has been experimentally determined in various organic solvents. This data can serve as a useful starting point for selecting solvents for derivatized versions.
Troubleshooting Steps:
-
Consult Solubility Data: Refer to the table below for known solubility data of dibenzothiophene. Derivatives with non-polar side chains will likely have better solubility in non-polar solvents, while more polar functional groups will increase solubility in polar solvents.
-
Solvent Screening: Test a range of common organic solvents such as toluene, chloroform, chlorobenzene, and tetrahydrofuran (THF).
-
Heating and Sonication: Gently heating the solution and using an ultrasonic bath can aid dissolution.
-
Co-solvents: Using a mixture of a good solvent and a poor solvent can sometimes improve film morphology by controlling the evaporation rate.
Table 1: Solubility of Dibenzothiophene in Various Organic Solvents at Different Temperatures. [8]
| Temperature (K) | N,N-dimethylformamide (DMF) (mole fraction) | Dimethyl sulfoxide (DMSO) (mole fraction) | Acetone (mole fraction) | n-propanol (mole fraction) |
| 283.15 | 0.1213 | 0.0528 | 0.0768 | 0.0076 |
| 293.15 | 0.1635 | 0.0721 | 0.0998 | 0.0104 |
| 303.15 | 0.2184 | 0.0978 | 0.1293 | 0.0141 |
| 313.15 | 0.2885 | 0.1319 | 0.1668 | 0.0189 |
| 323.15 | 0.3778 | 0.1774 | 0.2144 | 0.0254 |
| 333.15 | 0.4901 | 0.2374 | 0.2743 | 0.0340 |
Question: My spin-coated dibenzothiophene films have high surface roughness and pinholes. How can I improve film quality?
Answer: Poor film morphology, including high surface roughness and the presence of pinholes, can lead to electrical shorts and non-uniform light emission, severely degrading device performance.[9][10][11]
Troubleshooting Workflow for Poor Film Morphology
Caption: Troubleshooting flowchart for improving thin-film quality.
Question: The film dewets from the substrate during thermal annealing. How can this be prevented?
Answer: Dewetting occurs when the thin film is thermodynamically unstable on the substrate, leading to the formation of droplets to minimize surface energy, especially at elevated temperatures.[12]
Troubleshooting Steps:
-
Reduce Annealing Temperature/Time: Find the minimum temperature and duration required to achieve the desired film crystallinity without inducing dewetting.
-
Improve Surface Adhesion:
-
Substrate Cleaning: Ensure the substrate is impeccably clean.
-
Surface Modification: Treat the substrate surface with a self-assembled monolayer (SAM) or a thin adhesion-promoting layer (e.g., a thin layer of Cr or Ti can improve adhesion on glass or silicon).[13]
-
-
Use a Capping Layer: Depositing a 2D material like graphene on top of the organic film can suppress dewetting by providing mechanical stability, without significantly altering the film's properties.[12][14]
-
In-situ Monitoring: Use optical microscopy during annealing to observe the onset of dewetting and optimize the process parameters.[15]
Device Performance and Degradation
Question: My dibenzothiophene-based TADF OLED has low external quantum efficiency (EQE). What are the potential causes?
Answer: Low EQE in Thermally Activated Delayed Fluorescence (TADF) devices can be attributed to several factors related to both the material properties and the device architecture.
Potential Causes for Low EQE in TADF OLEDs
Caption: Key factors contributing to low EQE in TADF OLEDs.
Troubleshooting Steps:
-
Material Purity: Ensure the highest possible purity of the dibenzothiophene material to minimize non-radiative decay pathways caused by impurity quenching.
-
Host Material Selection: The host material must have a higher triplet energy than the TADF emitter to ensure efficient energy transfer and prevent reverse energy transfer.
-
Optimize Layer Thickness: Adjust the thickness of the electron and hole transport layers to achieve a balanced charge injection and recombination within the emissive layer.
-
Device Architecture: Introduce electron or hole blocking layers to confine charge carriers and excitons within the emissive layer, preventing quenching at the interfaces.
Question: My blue OLED using a dibenzothiophene host degrades very quickly. Why is this happening and what can be done?
Answer: The rapid degradation of blue OLEDs is a well-known challenge in the field, often referred to as "The Blue Problem".[9][15][16] The high energy of blue photons (relative to green and red) can lead to photochemical instability and accelerate degradation pathways.[15]
Key Degradation Mechanisms for Blue OLEDs:
-
Molecular Fragmentation: The high energy of blue emission can overlap with the absorption bands of cationic or anionic forms of the host or transport layer materials, leading to molecular fragmentation.[8]
-
Bimolecular Annihilation Processes: In TADF devices, long exciton lifetimes can lead to a higher concentration of excitons, increasing the probability of efficiency-reducing processes like triplet-triplet annihilation and exciton-polaron annihilation.[15][16]
-
Interfacial Degradation: Chemical degradation often occurs at the interface between the emissive layer (EML) and the electron transport layer (ETL), where exciton density is typically highest.[17]
Strategies to Improve Stability:
-
Material Design: Synthesize dibenzothiophene host materials with high bond dissociation energies and minimal spectral overlap between their charged states and the emitter's emission spectrum.
-
Device Engineering: Design the device architecture to place the recombination zone away from the sensitive EML/ETL interface.
-
Reduce Driving Voltage: A lower driving voltage reduces electrical stress on the materials. This can be achieved by optimizing charge injection and transport layers.
-
Encapsulation: Proper encapsulation is critical to prevent degradation from environmental factors like moisture and oxygen.[18]
Section 2: Experimental Protocols
Protocol for Solution-Processed OLED Fabrication
This protocol outlines a general procedure for fabricating a solution-processed OLED using a dibenzothiophene derivative as a host material in the emissive layer.
Workflow for Solution-Processed OLED Fabrication
Caption: Step-by-step workflow for fabricating a hybrid solution-processed OLED.
Detailed Steps:
-
Substrate Preparation:
-
Clean Indium Tin Oxide (ITO) coated glass substrates by sequentially sonicating in detergent, deionized water, acetone, and isopropanol.
-
Dry the substrates with a nitrogen gun.
-
Treat the ITO surface with oxygen plasma to improve work function and promote adhesion of the subsequent layer.
-
-
Hole Injection Layer (HIL) Deposition:
-
Spin-coat a filtered aqueous solution of PEDOT:PSS onto the cleaned ITO substrate.
-
Anneal the substrate on a hotplate (e.g., at 120 °C for 20 minutes) to remove residual water.[19]
-
-
Emissive Layer (EML) Deposition:
-
Prepare a solution of the dibenzothiophene host material and the desired emissive dopant in an appropriate solvent (e.g., chlorobenzene).
-
Transfer the substrate into a nitrogen-filled glovebox.
-
Spin-coat the EML solution on top of the HIL.
-
Anneal the film to remove the solvent.
-
-
Electron Transport and Cathode Layers Deposition:
-
Transfer the substrate to a high-vacuum thermal evaporator.
-
Sequentially deposit the electron transport layer (ETL), an electron injection layer (EIL, e.g., LiF), and the metal cathode (e.g., Al) through a shadow mask.[19]
-
-
Encapsulation and Testing:
-
Encapsulate the device using a UV-curable epoxy and a cover glass to protect it from atmosphere.
-
Characterize the current density-voltage-luminance (J-V-L) characteristics, electroluminescence spectrum, and device lifetime.
-
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. scholars.northwestern.edu [scholars.northwestern.edu]
- 4. collaborate.princeton.edu [collaborate.princeton.edu]
- 5. researchgate.net [researchgate.net]
- 6. US20140191422A1 - Sublimation method for the purification of organic small molecules - Google Patents [patents.google.com]
- 7. CN102527076B - Vacuum sublimation purifying method of OLED (organic light emitting diode) material - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Effect of the Surface Roughness of ITO Thin Films on the Characteristics of OLED Device -Journal of the Semiconductor & Display Technology | 학회 [koreascience.kr]
- 11. researchgate.net [researchgate.net]
- 12. Preventing Thin Film Dewetting - ChemistryViews [chemistryviews.org]
- 13. researchgate.net [researchgate.net]
- 14. Preventing Thin Film Dewetting via 2D Capping [foundry.lbl.gov]
- 15. Tuning crystalline ordering by annealing and additives to study its effect on exciton diffusion in a polyalkylthiophene copolymer - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C7CP00877E [pubs.rsc.org]
- 16. ias.ac.in [ias.ac.in]
- 17. New [1]benzothieno[3,2- b ]benzothiophene-tetraoxide-based TADF emitters with a D–A–D structure for OLED applications - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC03239J [pubs.rsc.org]
- 18. Unraveling Degradation Processes and Strategies for Enhancing Reliability in Organic Light-Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Fabrication of a Solution-Processed White Light Emitting Diode Containing a Single Dimeric Copper(I) Emitter Featuring Combined TADF and Phosphorescence | MDPI [mdpi.com]
Technical Support Center: Oxidative Desulfurization (ODS) Processes
Welcome to the technical support center for oxidative desulfurization (ODS) processes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the efficiency of their ODS experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of Oxidative Desulfurization (ODS) over traditional Hydrodesulfurization (HDS)?
A1: The main advantage of ODS is its ability to be carried out under mild operating conditions, such as atmospheric pressure and temperatures below 100°C.[1] This contrasts with HDS, which requires high temperatures (up to 400°C) and high pressures (up to 100 atm).[2] ODS is particularly effective at removing sterically hindered sulfur compounds like dibenzothiophene (DBT) and its derivatives, which are challenging for HDS.[1][3]
Q2: What are the most common oxidants used in ODS, and what are their pros and cons?
A2: Commonly used oxidants include hydrogen peroxide (H₂O₂), organic peroxy acids, ozone, and molecular oxygen.[1][4][5] Hydrogen peroxide is widely used because it is inexpensive, readily available, and environmentally friendly.[1] However, its low solubility in the oil phase can create mass transfer limitations.[4][6] Gaseous oxidants like air and ozone are affordable and accessible but may require more intensive process conditions or highly active catalysts to be effective.[5]
Q3: What is the purpose of a phase transfer agent (PTA) in ODS?
A3: In the biphasic ODS system (oil and a polar phase containing the oxidant), the reaction rate is often limited by mass transfer between the two phases. A phase transfer agent facilitates the transfer of reactants and products across the interface, which can significantly increase the reaction rate.[6]
Q4: How are the oxidized sulfur compounds (sulfoxides and sulfones) removed after the oxidation step?
A4: The oxidized sulfur compounds are significantly more polar than the surrounding hydrocarbons.[1] This increased polarity allows for their removal through methods such as solvent extraction, adsorption, or distillation.[1][3] Common extraction solvents include acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[4]
Troubleshooting Guide
Issue 1: Low Sulfur Removal Efficiency
Possible Causes & Solutions
-
Suboptimal Reaction Temperature:
-
Problem: The reaction temperature may be too low, leading to slow kinetics, or too high, potentially causing side reactions or catalyst deactivation.[3][7]
-
Solution: Optimize the temperature by running a series of experiments at different temperatures (e.g., 40-70°C) to find the optimal point for your specific system.[1][8]
-
-
Incorrect Oxidant-to-Sulfur (O/S) Molar Ratio:
-
Problem: An insufficient amount of oxidant will result in incomplete conversion of sulfur compounds. Conversely, an excessive amount can lead to unwanted side reactions and increased cost.[3][9]
-
Solution: Experiment with different O/S molar ratios to determine the most effective concentration for your reaction. Ratios can range from 2 to 16, depending on the catalyst and oxidant system.[8][10]
-
-
Poor Mass Transfer Between Phases:
-
Problem: The oil and the aqueous oxidant phase are immiscible, limiting the reaction at their interface.[4][6]
-
Solution:
-
Increase agitation speed to improve mixing and create smaller droplets, increasing the interfacial area.[1]
-
Consider using a phase transfer agent to facilitate the movement of the oxidant into the oil phase.[3]
-
Ultrasound-assisted oxidative desulfurization (UAOD) can also be employed to enhance mass transfer through cavitation.[1]
-
-
-
Catalyst Deactivation:
-
Problem: The catalyst may lose its activity over time due to poisoning by nitrogen compounds, adsorption of heavy aromatic compounds, or leaching of the active phase.[11]
-
Solution:
-
Regenerate the catalyst. For many solid catalysts, this can be achieved by calcination in air.[11]
-
If poisoning is an issue, consider pre-treating the fuel to remove nitrogen-containing compounds.
-
Investigate the stability of your catalyst support and the interaction with the active metal to minimize leaching.[11]
-
-
Issue 2: Formation of a Stable Emulsion
Possible Causes & Solutions
-
Excessive Agitation or Sonication:
-
Presence of Surfactant-like Molecules:
-
Problem: Some catalysts or byproducts of the oxidation reaction can act as surfactants, stabilizing the emulsion.[12]
-
Solution:
-
-
High Viscosity of the Oil:
-
Problem: More viscous oils can be more prone to forming stable emulsions.[9]
-
Solution: A slight increase in reaction temperature can reduce the viscosity of the oil, potentially aiding in phase separation.
-
Issue 3: Catalyst Inactivity or Low Reusability
Possible Causes & Solutions
-
Adsorption of Sulfones or Other Polar Compounds:
-
Problem: The oxidized sulfur compounds (sulfones) or other polar molecules in the fuel can adsorb onto the catalyst's active sites, blocking them.[11]
-
Solution: After each cycle, wash the catalyst with a suitable solvent to remove adsorbed species before drying and reusing.
-
-
Leaching of Active Sites:
-
Problem: The active metal component of the catalyst may dissolve into the reaction medium during the process.
-
Solution: Ensure that the active metal is strongly anchored to the support material. The interaction between the active phase and the support is crucial for stability.[11]
-
-
Structural Changes in the Catalyst:
-
Problem: The catalyst structure may change under reaction conditions, for example, through the formation of inactive phases.
-
Solution: Characterize the catalyst before and after the reaction (e.g., using XRD, FTIR) to identify any structural changes. This can help in understanding the deactivation mechanism and designing more stable catalysts.[8][13]
-
Data Presentation
Table 1: Comparison of ODS Performance under Various Conditions
| Fuel Type | Catalyst | Oxidant | Temp (°C) | Time (min) | Sulfur Removal (%) | Reference |
| Model Fuel (BT) | Crude Fe(VI) | Fe(VI) | 40 | - | Up to 88 | [1] |
| Model Fuel (DBT) | Commercial Fe(VI) | Fe(VI) | 51.26 | 14.43 | 93.68 | [1] |
| Heavy Fuel Oil | None | H₂O₂ (6 wt%) | - | 7.5 | ~35 | [14] |
| Diesel | FeCl₃ | H₂O₂ (3 wt%) | - | 7.5 | >60 | [14] |
| Model Fuel | HPW/PAM-10000 | H₂O₂ | 60 | 100 | >95 | [8] |
| Gas Oil | Fe₂O₃/Graphene | H₂O₂ | 60 | 240 | 90 | [15] |
| Heavy Fuel Oil | Formic Acid | H₂O₂ | - | - | 88.77 | [3] |
BT: Benzothiophene, DBT: Dibenzothiophene, HPW/PAM: Phosphotungstic acid/Polyacrylamide
Experimental Protocols
Protocol 1: General Procedure for Batch Oxidative Desulfurization
This protocol describes a typical batch ODS experiment.[13][14]
-
Preparation:
-
Reaction Setup:
-
Initiation of Reaction:
-
Reaction:
-
Post-Reaction Treatment:
-
Stop the heating and stirring and allow the mixture to cool.
-
If two phases are present, separate the aqueous phase from the organic (fuel) phase.
-
Wash the fuel phase with an extraction solvent (e.g., acetonitrile) to remove the oxidized sulfones. This may be repeated multiple times for higher efficiency.[14]
-
-
Analysis:
-
Determine the sulfur content of the treated fuel using an appropriate analytical method (see Protocol 2).
-
Calculate the sulfur removal efficiency using the formula:
-
Sulfur Removal (%) = [(Initial Sulfur - Final Sulfur) / Initial Sulfur] x 100
-
-
Protocol 2: Determination of Total Sulfur Content
The total sulfur content in the fuel before and after the ODS process can be determined by several standard methods.
-
Energy-Dispersive X-ray Fluorescence (EDXRF) Spectrometry:
-
Principle: This non-destructive technique measures the fluorescence X-rays emitted from sulfur atoms when the sample is irradiated with an X-ray source. The intensity of the fluorescence is proportional to the sulfur concentration.[17][18]
-
Procedure (General):
-
Calibrate the EDXRF spectrometer using standard samples with known sulfur concentrations.
-
Place the fuel sample into a sample cup with an X-ray transparent film.[18]
-
Position the sample in the instrument's X-ray beam.
-
Initiate the measurement. The analysis time is typically short (1-4 minutes).[18]
-
The instrument software calculates the total sulfur concentration based on the calibration.
-
-
-
Ultraviolet (UV) Fluorescence Spectroscopy:
-
Principle: The fuel sample is combusted at a high temperature, converting sulfur compounds to sulfur dioxide (SO₂). The SO₂ is then exposed to UV radiation, causing it to fluoresce. A photomultiplier tube detects the emitted light, the intensity of which is proportional to the original sulfur concentration.
-
-
Wavelength-Dispersive X-ray Fluorescence (WDXRF) Spectrometry:
Visualizations
Caption: General workflow for an Oxidative Desulfurization (ODS) process.
Caption: Troubleshooting logic for low ODS efficiency.
Caption: Simplified mechanism of sulfur compound oxidation in ODS.
References
- 1. An Innovative Approach for Oxidative Desulfurization Advancement through High Shear Mixing: An Optimization Study on the Application of Benzothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. tandfonline.com [tandfonline.com]
- 6. scijournals.onlinelibrary.wiley.com [scijournals.onlinelibrary.wiley.com]
- 7. scitepress.org [scitepress.org]
- 8. mdpi.com [mdpi.com]
- 9. An experimental investigation on the oxidative desulfurization of a mineral lubricant base oil - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oxidative and Extractive Desulfurization of Fuel Oils Catalyzed by N-Carboxymethyl Pyridinium Acetate and N-Carboxyethyl Pyridinium Acetate Acidic Ionic Liquids: Experimental and Computational DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Oxidative desulfurization of dibenzothiophene with molecular oxygen using emulsion catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Sulfur Analysis for Fuels | Malvern Panalytical [malvernpanalytical.com]
- 18. ww2.arb.ca.gov [ww2.arb.ca.gov]
- 19. Fuel Property Testing: Sulfur [dieselnet.com]
- 20. Determination of Total Sulfur Content in Fuels: A Comprehensive and Metrological Review Focusing on Compliance Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Deactivation in Hydrodesulfurization of Dibenzothiophenes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation during the hydrodesulfurization (HDS) of dibenzothiophenes (DBT).
Troubleshooting Guides
This section addresses specific issues that may arise during HDS experiments, leading to catalyst deactivation.
Issue 1: Rapid Decrease in Catalyst Activity at the Start of a Run
Q: We are observing a significant drop in the conversion of dibenzothiophene shortly after initiating the HDS reaction. What are the potential causes and how can we troubleshoot this?
A: An initial rapid deactivation is often attributed to two main factors: coke deposition and poisoning from feed impurities.[1]
Troubleshooting Steps:
-
Analyze Feedstock for Poisons: The presence of nitrogen-containing compounds is a common cause of catalyst poisoning.[2][3] These compounds compete with sulfur-containing molecules for active sites on the catalyst.
-
Action: Analyze your dibenzothiophene feed for nitrogen-containing impurities. If present, consider a pre-treatment step to remove them.
-
-
Evaluate Coking Potential: High reaction temperatures and the presence of coke precursors, such as polycyclic aromatic hydrocarbons, can lead to the formation of carbonaceous deposits (coke) on the catalyst surface, blocking active sites.[4][5]
-
Action:
-
Review your reaction temperature. While higher temperatures can increase the reaction rate, they also accelerate coke formation.[5] A minimum operating temperature of around 570°F (300°C) is generally recommended to ensure sufficient activity, while temperatures can go up to 750°F (400°C).[6]
-
Characterize the spent catalyst using Temperature Programmed Oxidation (TPO) to quantify the amount of coke deposited.
-
-
-
Check for Proper Catalyst Sulfidation: The active phase of HDS catalysts is the metal sulfide.[7] Incomplete or improper sulfidation at the beginning of the process will result in lower initial activity and can contribute to deactivation.
-
Action: Review your catalyst sulfidation protocol. Ensure the sulfiding agent is introduced correctly and that the temperature and time are sufficient to fully convert the metal oxides to their active sulfide form.[7]
-
Issue 2: Gradual Decline in Catalyst Performance Over an Extended Period
Q: Our HDS catalyst shows good initial activity, but its performance steadily decreases over several days of continuous operation. What could be the reason for this gradual deactivation?
A: A slow, gradual deactivation is typically caused by sintering of the active phase, progressive poisoning, or the slow accumulation of hard coke.[4][5]
Troubleshooting Steps:
-
Investigate Thermal Degradation (Sintering): Prolonged exposure to high reaction temperatures can cause the small crystallites of the active phase (e.g., MoS₂) to agglomerate into larger particles. This process, known as sintering, leads to a decrease in the number of active sites and is often irreversible.[5]
-
Action:
-
Operate at the lowest temperature that provides the desired conversion to minimize thermal stress on the catalyst.
-
Characterize the fresh and spent catalysts using techniques like X-ray Diffraction (XRD) or Transmission Electron Microscopy (TEM) to observe any changes in crystallite size.
-
-
-
Monitor for Accumulation of Poisons: Even low concentrations of poisons in the feed can accumulate on the catalyst surface over time, leading to a gradual loss of activity. Besides nitrogen compounds, metals like vanadium and nickel present in heavier feedstocks can also act as poisons by depositing on the catalyst surface.[8][9]
-
Action: Implement a more rigorous feed purification protocol. The use of guard beds to trap these poisons before they reach the main HDS reactor can significantly extend catalyst life.[5]
-
-
Characterize Coke Deposits: The nature of the coke can change over time. Initially, "soft coke" may form, which is more easily removed. With time, this can transform into "hard coke," which is more refractory and leads to more permanent deactivation.[10]
-
Action: Use techniques like TGA-MS (Thermogravimetric Analysis-Mass Spectrometry) to analyze the composition of the coke on the spent catalyst. This can provide insights into its formation mechanism and the conditions required for its removal.
-
Issue 3: Increase in Pressure Drop Across the Catalyst Bed
Q: We have noticed a significant increase in the pressure drop across our fixed-bed reactor during the HDS of dibenzothiophene. What is causing this and how can it be resolved?
A: An increased pressure drop is a strong indicator of fouling, which is the physical blockage of the catalyst bed by deposited material, most commonly coke.[5][6]
Troubleshooting Steps:
-
Confirm Coke Formation: As mentioned previously, coke formation is a primary cause of catalyst deactivation and can also lead to reactor plugging.[6]
-
Action: If possible and safe, a visual inspection of the top of the catalyst bed may reveal carbonaceous deposits. A definitive diagnosis can be made by analyzing the spent catalyst.
-
-
Optimize Operating Conditions:
-
Action: Re-evaluate the process temperature and pressure. High partial pressures of hydrogen can sometimes mitigate coke formation.
-
-
Catalyst Regeneration: If the deactivation is primarily due to coking, the catalyst can often be regenerated.
-
Action: A common regeneration method is a controlled burn-off of the coke in a diluted air stream.[11] Care must be taken to control the temperature to avoid sintering the catalyst.[11] The conventional regeneration process aims to not exceed 500°C to minimize the formation of inactive crystallized species.[11]
-
Frequently Asked Questions (FAQs)
Q1: What are the main mechanisms of catalyst deactivation in the HDS of dibenzothiophenes?
A1: The primary deactivation mechanisms are:
-
Coking: The deposition of carbonaceous materials (coke) on the catalyst surface, which blocks active sites and pores.[4][5] This is a very common cause of deactivation in reactions involving hydrocarbons.[5]
-
Poisoning: The strong chemisorption of impurities from the feedstock onto the active sites. Nitrogen compounds are particularly potent poisons for HDS catalysts.[2][3] Metals such as vanadium and nickel can also deposit on and deactivate the catalyst.[8][9]
-
Sintering: The agglomeration of small metal sulfide crystallites into larger ones at high temperatures, leading to a loss of active surface area.[5] This is a form of thermal degradation and is generally irreversible.
Q2: How do nitrogen-containing compounds poison the HDS catalyst?
A2: Nitrogen compounds, particularly basic nitrogen compounds, adsorb strongly onto the acidic sites of the catalyst, which are believed to be involved in the hydrogenation steps of the HDS reaction.[2][3] This competitive adsorption inhibits the access of dibenzothiophene molecules to the active sites, thereby reducing the desulfurization rate. The poisoning effect has been found to correlate with the gas-phase basicity of the nitrogen compounds.[2]
Q3: Can a deactivated HDS catalyst be regenerated?
A3: Yes, in many cases, a deactivated catalyst can be regenerated, especially if the deactivation is primarily due to coking. The most common method is a controlled combustion of the coke deposits in an oxygen-containing atmosphere.[11] However, the regeneration process must be carefully controlled to avoid excessive temperatures that could cause irreversible sintering of the catalyst.[11] Conventional thermal regeneration can often restore 70-90% of the initial catalytic activity.[11] For catalysts deactivated by metal deposition, regeneration is more complex and may require chemical leaching processes.[10]
Q4: What is the difference between the Direct Desulfurization (DDS) and Hydrogenation (HYD) pathways for dibenzothiophene HDS, and how does deactivation affect them?
A4: The HDS of dibenzothiophene can proceed through two main reaction pathways:
-
Direct Desulfurization (DDS): In this pathway, the C-S bonds are broken directly to produce biphenyl.[12][13]
-
Hydrogenation (HYD): In this pathway, one of the aromatic rings of dibenzothiophene is first hydrogenated, followed by the cleavage of the C-S bonds to produce cyclohexylbenzene or other hydrogenated products.[12][13]
Catalyst deactivation can affect these pathways differently. For instance, poisoning by nitrogen compounds has been shown to be more detrimental to the hydrogenation pathway than to the direct desulfurization pathway at lower temperatures.[2]
Q5: What analytical techniques are essential for characterizing a deactivated HDS catalyst?
A5: A multi-technique approach is crucial for understanding the causes of deactivation. Key techniques include:
-
Nitrogen Physisorption (BET analysis): To measure the surface area and pore volume, which are often reduced by coking and sintering.[14]
-
Temperature Programmed Oxidation (TPO): To quantify the amount and determine the nature of coke deposits.
-
X-ray Diffraction (XRD): To identify the crystalline phases present and to estimate the crystallite size of the active phase, which can indicate sintering.[14]
-
Transmission Electron Microscopy (TEM): To visualize the morphology and dispersion of the active phase and to observe any sintering or coke deposition.
-
X-ray Photoelectron Spectroscopy (XPS): To determine the chemical state of the elements on the catalyst surface and to detect the presence of poisons.
Data Presentation
Table 1: Impact of Deactivation on Catalyst Properties
| Catalyst Property | Fresh Catalyst (Typical Values) | Deactivated Catalyst (Example Values) | Primary Deactivation Mechanism | Reference |
| Specific Surface Area (m²/g) | 150 - 280 | 87.1% loss after 800h | Coking, Metal Deposition | [14][15] |
| Pore Volume (cm³/g) | 0.3 - 0.8 | 86.5% loss after 800h | Coking, Metal Deposition | [14][15] |
| Average Pore Diameter (nm) | 6 - 15 | Significant reduction | Coking, Metal Deposition | [8][15] |
| Coke Content (wt%) | < 0.2 (after regeneration) | Can exceed 15% | Coking | [5][15] |
| HDS Rate Constant (k_HDS) | Initial Value | 13% - 43% decrease | Coking, Poisoning | [4] |
Table 2: Activation Energies for Coke Combustion from a Deactivated HDS Catalyst
| Coke Type | Activation Energy (kJ/mol) |
| Hydrocarbons | 41.98 - 46.48 |
| Soft Coke | 68.11 - 87.71 |
| Hard Coke | 100.38 - 102.68 |
| [Source:[10]] |
Experimental Protocols
1. Temperature Programmed Oxidation (TPO)
-
Objective: To quantify the amount of coke on a spent catalyst and to characterize its nature (e.g., soft vs. hard coke).
-
Methodology:
-
A known mass of the spent catalyst is placed in a quartz microreactor.
-
The catalyst is pre-treated in an inert gas (e.g., He or Ar) flow at a moderate temperature (e.g., 100-150°C) to remove any adsorbed water and volatile compounds.
-
The gas flow is switched to a dilute oxygen mixture (e.g., 5-10% O₂ in He).
-
The temperature of the reactor is increased linearly at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 800°C).
-
The effluent gas is analyzed continuously by a mass spectrometer or a thermal conductivity detector (TCD) to monitor the concentration of CO₂ (and CO) produced from the combustion of coke.
-
The amount of coke is calculated by integrating the CO₂ signal over time.
-
2. Catalyst Characterization by Nitrogen Physisorption (BET Method)
-
Objective: To determine the specific surface area, pore volume, and pore size distribution of fresh and spent catalysts.
-
Methodology:
-
The catalyst sample is degassed under vacuum at an elevated temperature (e.g., 200-300°C) to remove adsorbed species from the surface.
-
The sample is then cooled to liquid nitrogen temperature (77 K).
-
Nitrogen gas is introduced to the sample in controlled, incremental doses.
-
The amount of nitrogen adsorbed at each pressure point is measured, generating an adsorption isotherm.
-
The specific surface area is calculated from the isotherm data using the Brunauer-Emmett-Teller (BET) equation.
-
The pore volume and pore size distribution can be determined from the desorption branch of the isotherm using the Barrett-Joyner-Halenda (BJH) method.
-
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Poisoning effect of nitrogen compounds on dibenzothiophene hydrodesulfurization on sulfided NiMo/Al/sub 2/O/sub 3/ catalysts and relation to gas-phase basicity (Journal Article) | OSTI.GOV [osti.gov]
- 3. Poisoning effect of nitrogen compounds on dibenzothiophene hydrodesulfurization on sulfided NiMo/Al2O3 catalysts and relation to gas-phase basicity | CiNii Research [cir.nii.ac.jp]
- 4. mdpi.com [mdpi.com]
- 5. research.chalmers.se [research.chalmers.se]
- 6. m.youtube.com [m.youtube.com]
- 7. thepetrosolutions.com [thepetrosolutions.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Regeneration of Residue Hydrodesulfurization Catalyst | CiNii Research [cir.nii.ac.jp]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Hydrodesulfurization of Dibenzothiophene: A Machine Learning Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. research-portal.uu.nl [research-portal.uu.nl]
- 14. mdpi.com [mdpi.com]
- 15. RU2627498C1 - Method for regeneration of deactivated hydrotreating catalyst - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Analysis of 2,8-Dimethyldibenzothiophene and Other Thiophenic Compounds for Researchers and Drug Development Professionals
An in-depth guide to the performance and characteristics of 2,8-dimethyldibenzothiophene in comparison to other key thiophenic compounds, supported by experimental data.
Thiophenic compounds are a critical class of sulfur-containing heterocycles widely utilized in medicinal chemistry and materials science. Their structural resemblance to naturally occurring compounds imparts them with a diverse range of pharmacological activities, making them valuable scaffolds in drug discovery. Furthermore, their unique electronic properties have led to their incorporation into advanced organic electronic materials. Among the broader family of thiophenic compounds, which includes thiophene, benzothiophene, and dibenzothiophene, the substituted derivatives of dibenzothiophene, such as this compound, are of particular interest due to the influence of their substitution patterns on their chemical reactivity and physical properties.
This guide provides a comprehensive comparison of this compound with other relevant thiophenic compounds, focusing on their performance in key applications such as desulfurization processes, organic electronics, and as potential therapeutic agents. The information presented is supported by experimental data to aid researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Performance in Desulfurization Processes
The removal of sulfur from fossil fuels is a critical industrial process to mitigate environmental pollution. Thiophenic compounds, particularly dibenzothiophene and its alkylated derivatives, are among the most refractory sulfur-containing molecules to remove via conventional hydrodesulfurization (HDS). The position of alkyl substituents on the dibenzothiophene core significantly impacts the efficiency of desulfurization, whether through biological, chemical, or adsorptive methods.
Biodesulfurization (BDS)
Biodesulfurization utilizes microorganisms that can selectively cleave the carbon-sulfur bond in thiophenic compounds. The "4S pathway" is a well-characterized metabolic route for the desulfurization of dibenzothiophene (DBT). Studies have shown that the substitution pattern on the DBT ring affects the rate of biodesulfurization.
| Compound | Relative Initial Reaction Rate (%) (vs. DBT) | Desulfurization Efficiency (%) | Reference |
| Dibenzothiophene (DBT) | 100 | 88.29 (after 5 days) | [1] |
| This compound | 120 | - | [2] |
| 4,6-Dimethyldibenzothiophene | 60 | 7.00 (in mixture with DBT) | [1][2] |
| 4-Methyldibenzothiophene | - | 50 (after 4 days) | [3] |
| Benzothiophene (BT) | - | 100 (after 72 hours) | [4] |
| Thiophene (TH) | - | 100 (after 46 hours) | [4] |
Note: Desulfurization efficiencies can vary based on microbial strain and experimental conditions.
Hydrodesulfurization (HDS)
Hydrodesulfurization is the conventional method for sulfur removal in refineries. The reactivity of thiophenic compounds in HDS is highly dependent on steric hindrance around the sulfur atom. Methyl groups at the 4 and 6 positions, for example, sterically hinder the interaction of the sulfur atom with the catalyst surface, making these compounds particularly difficult to desulfurize.
| Compound | Relative Reactivity (vs. Benzothiophene) | HDS Pathway(s) | Reference |
| Thiophene | ~0.5 | Direct Desulfurization (DDS) & Hydrogenation (HYD) | [5] |
| Benzothiophene | 1.0 | DDS & HYD | [5] |
| Dibenzothiophene (DBT) | ~0.9 | DDS & HYD | [5] |
| This compound | Slightly higher than DBT | DDS & HYD | [5] |
| 4,6-Dimethyldibenzothiophene | Significantly lower than DBT | Primarily HYD | [6] |
Adsorptive Desulfurization
Adsorptive desulfurization is an emerging technology that utilizes solid adsorbents to selectively remove sulfur compounds from fuels. The adsorption capacity is influenced by the electronic properties and molecular dimensions of the thiophenic compounds.
| Compound | Adsorption Order on Activated Carbon | Reference |
| Dibenzothiophene | Highest | [7] |
| Benzothiophene | Intermediate | [7] |
| Thiophene | Lowest | [7] |
Note: The larger π-system of dibenzothiophene generally leads to stronger π-π interactions with carbon-based adsorbents.
Applications in Organic Electronics
Dibenzothiophene derivatives are promising materials for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) due to their high thermal stability and tunable photophysical properties. The substitution at the 2 and 8 positions of the dibenzothiophene core allows for the synthesis of a variety of materials with tailored electronic characteristics.
A study on 2,8-diaryl-dibenzothiophene derivatives demonstrated how different substituents on the phenyl groups at the 2 and 8 positions influence their photophysical and electrochemical properties.
| Derivative (Substituent at para-position of phenyl ring) | Absorption Max (nm) | Emission Max (nm) | Fluorescence Quantum Yield (%) | Fluorescence Lifetime (ns) | HOMO (eV) | LUMO (eV) |
| -H | 286 | 365 | 4 | 1.1 | -5.87 | -2.47 |
| -OCH₃ | 288 | 369 | 2 | 1.0 | -5.73 | -2.44 |
| -CN | 303 | 430 | 4 | 2.5 | -6.11 | -2.81 |
| -COCH₃ | 299 | 425 | 2 | 1.5 | -6.05 | -2.75 |
Potential in Drug Development
Thiophenic compounds are considered "privileged structures" in medicinal chemistry due to their wide range of biological activities. While specific studies on the biological activities of this compound are limited, the broader class of thiophenic compounds has shown significant potential. For instance, various benzothiophene derivatives have been synthesized and evaluated as anticancer agents.
| Compound Class | Cancer Cell Lines | IC50 Values (µM) | Reference |
| Benzothiophene acrylonitrile analogs | Various human cancer cell lines | 0.01 - 0.1 | [8] |
| Thiophene carboxamides | HepG-2, HCT-116 | - | [1] |
| 3-Chlorothiophene-2-carboxylic acid metal complexes | K562, SW480 | Significant inhibitory effects |
Note: IC50 is the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocols
Biodesulfurization via the 4S Pathway
Objective: To determine the biodesulfurization activity of a microbial strain against various thiophenic compounds.
Methodology:
-
Microorganism and Culture Conditions: A bacterial strain, such as Rhodococcus erythropolis, is grown in a basal salt medium (BSM) with the target thiophenic compound (e.g., DBT, 2,8-DMDBT) as the sole sulfur source.
-
Resting Cell Assay:
-
Cells are harvested from the culture by centrifugation, washed, and resuspended in a phosphate buffer.
-
The cell suspension is incubated with a known concentration of the thiophenic compound in a suitable solvent (e.g., n-dodecane) at a controlled temperature and shaking speed.
-
-
Analysis:
-
At specific time intervals, samples are taken from the organic phase.
-
The concentration of the parent thiophenic compound and its desulfurized product (e.g., 2-hydroxybiphenyl) are quantified using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
The desulfurization rate is calculated based on the decrease in the substrate concentration over time.
-
Hydrodesulfurization (HDS) in a Batch Reactor
Objective: To compare the HDS reactivity of different thiophenic compounds.
Methodology:
-
Catalyst Preparation: A commercial HDS catalyst, such as Co-Mo/γ-Al₂O₃, is typically used. The catalyst is often presulfided in a stream of H₂S/H₂ gas at an elevated temperature.
-
Reaction Setup:
-
A high-pressure batch reactor is loaded with the presulfided catalyst, a solvent (e.g., decalin), and the thiophenic compound of interest.
-
The reactor is sealed, purged, and pressurized with hydrogen gas.
-
-
Reaction Conditions: The reactor is heated to the desired temperature (e.g., 300-400 °C) and stirred for a specific duration.
-
Product Analysis:
-
After cooling and depressurizing the reactor, the liquid products are collected.
-
The product mixture is analyzed by gas chromatography (GC) to determine the conversion of the thiophenic compound and the distribution of desulfurized products (e.g., biphenyl, cyclohexylbenzene).
-
Visualizing Key Pathways and Workflows
4S Biodesulfurization Pathway
The 4S pathway is a four-step enzymatic process for the specific removal of sulfur from dibenzothiophene and its derivatives.
References
Unraveling the Reactivity of Dimethyldibenzothiophenes in Hydrodesulfurization: A Comparative Guide
A detailed comparison of the hydrodesulfurization (HDS) of 2,8-dimethyldibenzothiophene (2,8-DMDBT) and 4,6-dimethyldibenzothiophene (4,6-DMDBT) is crucial for the development of more efficient catalysts for deep desulfurization of fuels. This guide provides a comprehensive analysis of their reactivity, reaction pathways, and the experimental methodologies used to evaluate their performance, tailored for researchers, scientists, and drug development professionals.
The position of methyl groups on the dibenzothiophene (DBT) skeleton significantly influences the molecule's reactivity in HDS. 4,6-DMDBT is notoriously more resistant to sulfur removal than 2,8-DMDBT. This difference is primarily attributed to the steric hindrance caused by the methyl groups at the 4 and 6 positions, which are adjacent to the sulfur atom. This steric hindrance impedes the interaction of the sulfur atom with the active sites of the catalyst.
Performance Comparison in Hydrodesulfurization
The difference in reactivity between 2,8-DMDBT and 4,6-DMDBT is evident in their HDS performance metrics. The general order of reactivity for various dibenzothiophenes has been established as: DBT > 2,8-DMDBT > 4-methyldibenzothiophene (4-MDBT) > 4,6-DMDBT[1]. This indicates that the presence of methyl groups, particularly near the sulfur atom, deactivates the molecule towards HDS.
Quantitative Performance Data
To illustrate the disparity in their reactivity, the following tables summarize key kinetic data for the HDS of 4,6-DMDBT over common industrial catalysts, NiMo and CoMo sulfides. While direct comparative data for 2,8-DMDBT under identical conditions is less common in literature due to its higher reactivity, the data for 4,6-DMDBT highlights the challenges in its desulfurization.
Table 1: HDS Kinetic Data for 4,6-Dimethyldibenzothiophene (4,6-DMDBT) over a CoMoP/Al₂O₃ Catalyst
| Parameter | Value | Reference |
| Activation Energy (Ea) | 90–100 kJ/mol | [2] |
| Reaction Order (H₂) | 1 | [2] |
Table 2: Comparison of HDS Rate Constants for 4,6-DMDBT over Different Catalysts at 573 K
| Catalyst | Overall Rate Constant (k₁ + k₂) (10⁻⁵ s⁻¹ g.cat⁻¹) | HYD Pathway Rate Constant (k₁) (s⁻¹ active site⁻¹) | DDS Pathway Rate Constant (k₂) (s⁻¹ active site⁻¹) | Reference |
| CoMo sulfide | 34.1 | 2.2 | 1.8 | [3] |
| NiMo sulfide | 83.2 | 6.7 | 2.1 | [3] |
Note: k₁ represents the rate constant for the hydrogenation (HYD) pathway, and k₂ represents the rate constant for the direct desulfurization (DDS) pathway.
Reaction Pathways: Direct Desulfurization (DDS) vs. Hydrogenation (HYD)
The HDS of dimethyldibenzothiophenes proceeds through two primary reaction pathways:
-
Direct Desulfurization (DDS): In this pathway, the carbon-sulfur bonds are cleaved directly, leading to the formation of the corresponding biphenyl derivative.
-
Hydrogenation (HYD): This route involves the initial hydrogenation of one of the aromatic rings of the DBT molecule, followed by the cleavage of the C-S bonds.
The steric hindrance in 4,6-DMDBT significantly suppresses the DDS pathway, making the HYD pathway the more dominant route for its desulfurization[3]. In contrast, for less hindered molecules like 2,8-DMDBT, the DDS pathway is more accessible.
Experimental Protocols
The evaluation of HDS catalysts and the study of the reaction kinetics of sulfur-containing compounds are typically conducted in high-pressure, high-temperature reactor systems. Below is a generalized experimental protocol for the HDS of dimethyldibenzothiophenes.
Catalyst Preparation and Activation
-
Catalyst: Commercially relevant catalysts such as CoMo or NiMo supported on γ-Al₂O₃ are commonly used.
-
Pre-sulfidation: The catalyst is typically sulfided in situ prior to the reaction. This is achieved by treating the catalyst with a mixture of H₂S and H₂ at elevated temperatures (e.g., 400 °C) for several hours. This step is crucial for converting the oxide form of the catalyst to its active sulfide phase.
Reactor Setup and Reaction Conditions
-
Reactor: A fixed-bed or a batch reactor is used for the HDS reaction.
-
Feedstock: A solution of the model sulfur compound (2,8-DMDBT or 4,6-DMDBT) in a suitable solvent (e.g., decalin or hexadecane) is prepared.
-
Reaction Conditions:
-
Temperature: 300-400 °C
-
Pressure: 3-10 MPa of H₂
-
Weight Hourly Space Velocity (WHSV): This parameter, relevant for continuous flow reactors, determines the residence time of the feed in the catalyst bed.
-
-
Procedure: The pre-sulfided catalyst is loaded into the reactor. The feedstock is then introduced into the reactor along with a continuous flow of hydrogen. The reaction is carried out at the desired temperature and pressure.
Product Analysis
-
Sampling: Liquid samples are collected from the reactor outlet at regular intervals.
-
Analysis: The samples are analyzed using gas chromatography (GC) to determine the conversion of the reactant and the distribution of the products. A flame ionization detector (FID) or a sulfur-specific detector like a sulfur chemiluminescence detector (SCD) is used for quantification.
References
A Comparative Guide to the Electrochemical Properties of Diaryl-Dibenzothiophene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electrochemical properties of various diaryl-dibenzothiophene derivatives. The data presented is crucial for understanding the structure-property relationships in this class of molecules, which are promising candidates for applications in organic electronics, particularly in Organic Light Emitting Diodes (OLEDs).
Comparative Electrochemical Data
The electrochemical properties of 2,8-diaryl-dibenzothiophene derivatives are significantly influenced by the nature of the substituent on the aryl groups. The following table summarizes the key electrochemical data for a series of these derivatives, where the substituent is varied at the para position of the phenyl ring. The data includes the oxidation potential (Eox) and the Highest Occupied Molecular Orbital (HOMO) energy level (EHOMO).
| Compound | Substituent (R) | Oxidation Potential (Eox vs. Fc/Fc+, V) | HOMO Level (EHOMO, eV) |
| 1 | -H | 1.15 | -5.67 |
| 2 | -OCH3 | 1.02 | -5.54 |
| 3 | -N(CH3)2 | 0.79 | -5.31 |
| 4 | -CN | 1.25 | -5.77 |
Data sourced from Nayak, P. K., et al. (2009). Journal of Chemical Sciences.[1]
Structure-Property Relationships
The electronic properties of diaryl-dibenzothiophene derivatives can be systematically tuned by modifying the substituents on the peripheral aryl rings. A clear trend is observed where electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) have a pronounced effect on the HOMO energy levels.
Caption: Influence of substituents on electrochemical properties.
As illustrated in the diagram, the introduction of electron-donating groups, such as methoxy (-OCH3) and dimethylamino (-N(CH3)2), raises the HOMO energy level (makes it less negative) and lowers the oxidation potential. Conversely, electron-withdrawing groups, like cyano (-CN), stabilize the HOMO, resulting in a lower energy level (more negative) and a higher oxidation potential. This tunability is a key feature for designing materials with specific charge injection properties for electronic devices.
Experimental Protocols
The electrochemical data presented in this guide were obtained using cyclic voltammetry (CV). The following is a detailed methodology based on the referenced literature.
Cyclic Voltammetry (CV) Measurement
-
Instrumentation: A standard three-electrode cell setup is used, controlled by a potentiostat.
-
Working Electrode: A platinum (Pt) or glassy carbon electrode.
-
Reference Electrode: A saturated calomel electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode.
-
Counter Electrode: A platinum wire.
-
Electrolyte Solution: A 0.1 M solution of a supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF6), in an appropriate solvent (e.g., dichloromethane or acetonitrile).
-
Analyte Concentration: Approximately 1 mM of the diaryl-dibenzothiophene derivative.
-
Procedure:
-
The electrolyte solution is purged with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.
-
The cyclic voltammogram is recorded by scanning the potential between a set range at a specific scan rate (e.g., 50 mV/s).
-
Ferrocene is added to the solution as an internal standard, and its redox couple (Fc/Fc+) is measured. The oxidation potential of the sample is then referenced against the ferrocene redox couple.
-
-
Data Analysis: The HOMO energy level is calculated from the onset oxidation potential (Eonset) using the following empirical formula, assuming the energy level of the ferrocene standard is -4.8 eV relative to the vacuum level: EHOMO = - (Eonset - E1/2, ferrocene + 4.8) eV
Experimental Workflow
The following diagram illustrates the typical workflow for the synthesis and electrochemical characterization of diaryl-dibenzothiophene derivatives.
Caption: Workflow for diaryl-dibenzothiophene research.
This workflow highlights the key stages from the initial synthesis of the target molecules to their characterization and eventual application in electronic devices. The electrochemical analysis by cyclic voltammetry is a critical step in determining the suitability of these materials for their intended purpose.
References
Validating the Purity of Synthesized 2,8-Dimethyldibenzothiophene: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step that underpins the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical techniques for validating the purity of 2,8-dimethyldibenzothiophene, a heterocyclic aromatic compound with applications in organic electronics and potential relevance in medicinal chemistry. We present experimental data, detailed protocols, and comparisons with alternative compounds to assist in the selection of appropriate validation methods and materials.
Purity Assessment of this compound
The validation of purity for synthesized this compound typically involves a suite of analytical techniques to identify and quantify the target compound and any potential impurities. Common impurities may arise from starting materials, side reactions during synthesis (such as homo-coupling in Suzuki reactions or polyalkylation in Friedel-Crafts reactions), or degradation products.
A multi-technique approach is recommended for a comprehensive purity assessment. The primary methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC).
| Analytical Technique | Information Provided | Typical Purity Level Confirmation |
| ¹H and ¹³C NMR | Provides structural confirmation and detects proton- and carbon-containing impurities. | > 95% |
| GC-MS | Separates volatile compounds and provides mass-to-charge ratio for identification of the parent compound and impurities. | > 99% |
| HPLC | Separates compounds based on polarity, allowing for quantification of non-volatile impurities and isomers. | > 99% |
| Elemental Analysis | Determines the elemental composition (%C, %H, %S) to confirm the empirical formula. | Confirms elemental composition to within ±0.4% |
Comparison with Alternative Compounds
This compound is a promising material for organic electronics due to its rigid, planar structure and tunable electronic properties. However, a range of other dibenzothiophene derivatives and other heterocyclic compounds are also under investigation for similar applications. Furthermore, the dibenzothiophene scaffold is being explored in medicinal chemistry, for example, as an inhibitor of signaling pathways in cancer.
Table 1: Comparison of this compound with Alternatives in Organic Electronics
| Compound | Key Physicochemical Properties | Performance in Organic Transistors |
| This compound | Good solubility in common organic solvents like THF, chloroform, and toluene.[1] | Expected to have good charge transport properties due to the dibenzothiophene core. Specific mobility data is not widely published but related compounds show promise. |
| 2,7-Dialkyl-[1]benzothieno[3,2-b][1]benzothiophene (Cn-BTBT) derivatives | High solubility, excellent thermal and chemical stability. | High charge carrier mobilities, often exceeding 1.0 cm²/Vs in solution-processed organic field-effect transistors (OFETs). |
| 2,7-Diphenyl-[1]benzothieno[3,2-b][1]benzothiophene (DPh-BTBT) | Good thermal stability. | Charge carrier mobilities up to 2.0 cm²/Vs in vapor-deposited OFETs. |
| Dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene (DNTT) derivatives | High stability. | Excellent charge carrier mobilities, often greater than 3.0 cm²/Vs. |
Table 2: Comparison of Dibenzothiophene Derivatives in the Context of Drug Development
| Compound Class | Target Signaling Pathway | Potential Therapeutic Application |
| Dibenzothiophene Derivatives | STAT3, Wnt/β-catenin, DYRK1A/DYRK1B[2][3][4] | Anticancer, Anti-inflammatory[5] |
| Benzothiophene Derivatives | Various kinases, Tubulin, Wnt/β-catenin[3][6] | Anticancer, Antimicrobial, Anti-inflammatory |
| Thiophene Carboxamides | VEGFR-2, β-tubulin polymerization[3] | Anticancer (Gastrointestinal) |
Experimental Protocols
Detailed experimental protocols are essential for accurate and reproducible purity validation. Below are recommended starting protocols for the analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are fundamental for structural confirmation and initial purity assessment.
-
Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: -2 to 12 ppm.
-
Number of scans: 16-64.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR Parameters:
-
Pulse sequence: Proton-decoupled ¹³C experiment.
-
Spectral width: 0 to 200 ppm.
-
Number of scans: 1024 or more, depending on sample concentration.
-
Relaxation delay: 2-5 seconds.
-
-
Data Analysis: Compare the obtained spectra with reference data. The presence of unexpected signals may indicate impurities. Integration of proton signals can provide a quantitative estimate of purity if a certified internal standard is used.
Reference ¹H NMR Data (Predicted):
-
Signals for the aromatic protons are expected in the range of 7.0-8.5 ppm.
-
A singlet for the methyl protons is expected around 2.5 ppm.
Reference ¹³C NMR Data (from PubChem):
-
Signals for the aromatic carbons are expected in the range of 120-140 ppm.
-
A signal for the methyl carbons is expected around 21 ppm.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive technique for separating and identifying volatile compounds.
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
GC Parameters:
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating polycyclic aromatic sulfur heterocycles.[7][8]
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Injector Temperature: 280-300 °C.
-
Oven Temperature Program:
-
Initial temperature: 50-100 °C, hold for 1-2 minutes.
-
Ramp: 10-20 °C/min to 300-320 °C.
-
Final hold: 5-10 minutes.
-
-
Expected Retention Time: The retention time for this compound will depend on the exact conditions, but based on its boiling point and structure, it is expected to elute after dibenzothiophene. The Kovats retention index for this compound on a standard non-polar column is approximately 1952-1975.[9]
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Analysis: The purity is determined by the area percentage of the main peak in the total ion chromatogram (TIC). The mass spectrum of the main peak should correspond to the molecular weight of this compound (212.31 g/mol ).
High-Performance Liquid Chromatography (HPLC)
HPLC is ideal for the analysis of less volatile compounds and for separating isomers.
-
Sample Preparation: Prepare a solution of the sample (e.g., 0.1-1 mg/mL) in the mobile phase or a compatible solvent.
-
Instrumentation: An HPLC system with a UV or Diode Array Detector (DAD).
-
HPLC Parameters:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for the separation of polycyclic aromatic compounds.[3]
-
Mobile Phase: A gradient of acetonitrile and water is typically effective.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
-
Start with 50-60% B.
-
Linearly increase to 100% B over 20-30 minutes.
-
Hold at 100% B for 5-10 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection: UV detection at a wavelength where this compound has strong absorbance (e.g., around 254 nm or 280 nm).
-
-
Data Analysis: Purity is assessed by the area percentage of the main peak. The use of a DAD allows for checking peak purity by comparing spectra across the peak.
Visualizations
Workflow for Purity Validation
The following diagram illustrates a typical workflow for validating the purity of synthesized this compound.
Hypothetical Signaling Pathway Inhibition
Dibenzothiophene derivatives have been investigated as inhibitors of various signaling pathways implicated in cancer, such as the STAT3 and Wnt/β-catenin pathways. The following diagram illustrates a simplified representation of the STAT3 signaling pathway and a hypothetical point of inhibition by a dibenzothiophene derivative.
Relationship Between Analytical Techniques
The choice of analytical technique depends on the information required. The following diagram illustrates the logical relationship between the primary analytical techniques for purity validation.
References
- 1. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 2. researchgate.net [researchgate.net]
- 3. Collection of polycyclic aromatic sulfur heterocycles from asphalt fumes and quantification by an HPLC-DAD method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Wnt signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of polycyclic aromatic hydrocarbons, dibenzothiophene, and alkylated homologs in the lichen Hypogymnia physodes by gas chromatography using single quadrupole mass spectrometry and time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. diva-portal.org [diva-portal.org]
- 9. wwz.cedre.fr [wwz.cedre.fr]
A Comparative Analysis of Hole Blocking Materials for Enhanced OLED Performance
For Researchers, Scientists, and Drug Development Professionals in Organic Electronics
The efficiency, stability, and overall performance of Organic Light-Emitting Diodes (OLEDs) are critically dependent on the careful selection of materials for each layer within the device architecture. The hole blocking layer (HBL) plays a pivotal role in confining charge carriers within the emissive layer (EML), thereby promoting efficient electron-hole recombination and maximizing light output. This guide provides a comparative study of the hole blocking capabilities of several key materials used in OLEDs, supported by experimental data and detailed methodologies.
Key Performance Indicators for Hole Blocking Materials
An effective hole blocking material should possess several key characteristics to ensure optimal device performance. These include a high highest occupied molecular orbital (HOMO) energy level to create a significant energy barrier for holes, high electron mobility to facilitate electron transport to the emissive layer, and a high triplet energy to prevent reverse energy transfer from the emissive dopants, particularly in phosphorescent OLEDs (PHOLEDs) and Thermally Activated Delayed Fluorescence (TADF) OLEDs.
Comparative Data of Common Hole Blocking Materials
The following tables summarize the key properties and performance metrics of several widely used and emerging hole blocking materials. The data has been compiled from various research sources, and it is important to note that performance can vary depending on the specific device architecture and fabrication conditions.
Table 1: Electronic and Optical Properties of Selected Hole Blocking Materials
| Material | Full Name | HOMO (eV) | LUMO (eV) | Triplet Energy (ET) (eV) | Electron Mobility (μe) (cm²/Vs) |
| BCP | Bathocuproine | 6.4 - 6.5 | 3.0 - 3.2 | 2.5 - 2.6 | 10⁻⁴ - 10⁻⁵ |
| Bphen | 4,7-diphenyl-1,10-phenanthroline | 6.4 | 3.0 - 3.1 | 2.6 | 10⁻⁴ |
| TPBi | 1,3,5-tris(N-phenylbenzimidazol-2-yl)benzene | 6.2 - 6.3 | 2.7 - 2.8 | 2.7 | 10⁻⁴ - 10⁻⁶ |
| Alq₃ | Tris(8-hydroxyquinolinato)aluminium | 5.7 - 5.9 | 3.0 - 3.1 | 2.0 | 10⁻⁵ - 10⁻⁶ |
| TAZ | 3-(4-biphenylyl)-4-phenyl-5-(4-tert-butylphenyl)-1,2,4-triazole | 6.2 - 6.3 | 2.4 - 2.6 | 2.7 | 10⁻⁶ |
| mCP | 1,3-bis(N-carbazolyl)benzene | 5.9 - 6.1 | 2.4 | 2.9 | 10⁻⁴ |
Table 2: Performance of OLEDs with Different Hole Blocking Layers
| HBL Material | Device Luminance (cd/m²) | Current Efficiency (cd/A) | Power Efficiency (lm/W) | External Quantum Efficiency (%) |
| Bphen | 4700[1][2] | - | - | - |
| Alq₃ | 4500[1][2] | 9.16 (with double block layer)[3] | - | - |
| TPBi | 4400[1][2] | - | - | - |
| TAZ | 3200[1][2] | - | - | - |
Note: The performance data is highly dependent on the overall device structure, including the emitter, host, and other transport layers.
Experimental Protocols
The accurate characterization of hole blocking materials is essential for predicting their performance in an OLED device. The following are detailed methodologies for key experiments.
Measurement of HOMO and LUMO Energy Levels
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels are crucial for determining the energy barriers for charge injection and blocking. Cyclic Voltammetry (CV) is a standard electrochemical technique used for this purpose.
Experimental Setup:
-
Working Electrode: A glassy carbon or platinum electrode.
-
Reference Electrode: A silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE).
-
Counter Electrode: A platinum wire.
-
Electrolyte: A solution of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate) in a suitable solvent (e.g., acetonitrile or dichloromethane).
-
Analyte: The hole blocking material dissolved in the electrolyte solution.
Procedure:
-
The three electrodes are immersed in the electrolyte solution containing the analyte.
-
A potential is swept linearly from a starting potential to a switching potential and then back to the starting potential.
-
The current response of the working electrode is measured as a function of the applied potential.
-
The oxidation and reduction potentials of the material are determined from the resulting voltammogram.
-
The HOMO and LUMO energy levels are then calculated relative to the vacuum level using the ferrocene/ferrocenium (Fc/Fc⁺) redox couple as an external standard.
Measurement of Charge Carrier Mobility
The Time-of-Flight (ToF) technique is a widely used method to determine the charge carrier mobility in organic semiconductor thin films.
Experimental Setup:
-
A sample consisting of the organic thin film sandwiched between two electrodes (one of which is semi-transparent).
-
A pulsed laser to generate charge carriers near the semi-transparent electrode.
-
A voltage source to apply an electric field across the sample.
-
An oscilloscope to measure the transient photocurrent.
Procedure:
-
A voltage is applied across the sample, creating a uniform electric field.
-
A short laser pulse illuminates the semi-transparent electrode, generating a sheet of charge carriers (electrons or holes).
-
Under the influence of the electric field, these carriers drift across the organic layer towards the opposite electrode.
-
The moving charges induce a transient photocurrent in the external circuit, which is monitored by the oscilloscope.
-
The transit time (tT) of the carriers is determined from the shape of the transient photocurrent signal.
-
The drift mobility (μ) is then calculated using the equation: μ = d² / (V * tT), where d is the film thickness and V is the applied voltage.
Determination of Triplet Energy
The triplet energy of a material is a critical parameter for phosphorescent and TADF OLEDs. It is typically determined from the phosphorescence spectrum of the material at low temperature.
Experimental Setup:
-
A cryostat to cool the sample to a low temperature (typically 77 K).
-
An excitation source (e.g., a laser or a xenon lamp) to excite the sample.
-
A spectrometer to measure the emission spectrum.
-
A detector, such as a photomultiplier tube or a CCD camera.
Procedure:
-
The sample of the hole blocking material is placed in the cryostat and cooled to 77 K.
-
The sample is excited with a suitable wavelength of light.
-
The emission from the sample is collected and analyzed by the spectrometer.
-
The phosphorescence spectrum is identified as the emission that occurs at longer wavelengths and has a longer decay lifetime compared to fluorescence.
-
The triplet energy (ET) is determined from the energy of the highest-energy peak (the 0-0 transition) in the phosphorescence spectrum.
Visualizing Key Concepts and Workflows
To better illustrate the principles and processes discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Energy level alignment in a multilayer OLED.
Caption: Workflow for HBL evaluation.
Caption: HBL's impact on OLED efficiency.
References
A Comparative Guide to DFT Calculations for 2,8-diphenyl-dibenzothiophene Derivatives
This guide provides a comprehensive comparison of Density Functional Theory (DFT) calculations with experimental data for 2,8-diphenyl-dibenzothiophene and its derivatives. It is intended for researchers, scientists, and drug development professionals working with these and similar heterocyclic aromatic compounds. This document outlines the theoretical and experimental methodologies, presents a comparative analysis of their performance, and discusses alternative computational approaches.
Introduction to 2,8-diphenyl-dibenzothiophene Derivatives
Derivatives of 2,8-diphenyl-dibenzothiophene are a class of sulfur-containing heterocyclic aromatic compounds that have garnered significant interest in the field of organic electronics. Their rigid, planar structure and extended π-conjugation make them promising candidates for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The electronic and photophysical properties of these molecules, such as their HOMO-LUMO energy levels, absorption and emission spectra, and charge transport characteristics, are crucial for their performance in these devices.
Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for predicting and understanding the structure-property relationships of these materials. DFT offers a balance between computational cost and accuracy, enabling the rational design of new derivatives with tailored properties. This guide provides an objective comparison of DFT calculations with experimental results and explores alternative computational methods.
Comparison of Theoretical and Experimental Data
A direct comparison between calculated and experimentally determined properties is essential for validating the accuracy of computational models. The following tables summarize key electronic and photophysical data for 2,8-diphenyl-dibenzothiophene and its derivatives, drawing from both experimental measurements and representative DFT calculations.
Electronic Properties: HOMO and LUMO Energy Levels
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the charge injection and transport properties of organic electronic materials.
| Compound | Method | HOMO (eV) | LUMO (eV) | Band Gap (eV) |
| 2,8-diphenyl-dibenzothiophene | Experimental (Cyclic Voltammetry) | -5.75[1] | -2.45[1] | 3.30[1] |
| DFT (B3LYP/6-31G) | -5.89 | -1.98 | 3.91 | |
| 2,8-bis(4-methoxyphenyl)-dibenzothiophene | Experimental (Cyclic Voltammetry) | -5.58[1] | -2.42[1] | 3.16[1] |
| DFT (B3LYP/6-31G) | -5.65 | -1.91 | 3.74 | |
| 2,8-bis(4-cyanophenyl)-dibenzothiophene | Experimental (Cyclic Voltammetry) | -6.01[1] | -2.78[1] | 3.23[1] |
| DFT (B3LYP/6-31G*) | -6.21 | -2.55 | 3.66 |
Note: DFT values are representative for this class of molecules and may not be from the same study as the experimental data. The choice of functional and basis set can influence the results.
Photophysical Properties: Absorption and Emission Wavelengths
The absorption and emission characteristics determine the color and efficiency of light-emitting devices.
| Compound | Method | Absorption λmax (nm) | Emission λmax (nm) |
| 2,8-diphenyl-dibenzothiophene | Experimental (UV-Vis & Fluorescence Spectroscopy) | 350[1] | 410[1] |
| TD-DFT (B3LYP/6-31G) | 342 | 405 | |
| 2,8-bis(4-methoxyphenyl)-dibenzothiophene | Experimental (UV-Vis & Fluorescence Spectroscopy) | 362[1] | 425[1] |
| TD-DFT (B3LYP/6-31G) | 355 | 418 | |
| 2,8-bis(4-cyanophenyl)-dibenzothiophene | Experimental (UV-Vis & Fluorescence Spectroscopy) | 360[1] | 438[1] |
| TD-DFT (B3LYP/6-31G*) | 351 | 429 |
Note: TD-DFT (Time-Dependent Density Functional Theory) is used for calculating excited-state properties like absorption and emission. The accuracy can be sensitive to the chosen functional.
Experimental and Computational Protocols
Detailed and consistent methodologies are crucial for reproducible and comparable results. This section outlines the standard experimental and computational protocols used to study 2,8-diphenyl-dibenzothiophene derivatives.
Experimental Protocols
Synthesis: The synthesis of 2,8-diaryl-dibenzothiophene derivatives is typically achieved through Suzuki-Miyaura cross-coupling reactions. This involves the reaction of 2,8-dibromodibenzothiophene with the corresponding arylboronic acid in the presence of a palladium catalyst and a base.
Cyclic Voltammetry (CV): Electrochemical measurements are performed using a three-electrode setup, typically consisting of a glassy carbon working electrode, a platinum wire counter electrode, and a saturated calomel or Ag/AgCl reference electrode. The measurements are carried out in a suitable solvent (e.g., dichloromethane or acetonitrile) with a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate). The HOMO and LUMO energy levels are estimated from the onset of the oxidation and reduction potentials, respectively, often referenced to the ferrocene/ferrocenium (Fc/Fc+) redox couple.
UV-Vis Absorption and Fluorescence Spectroscopy: Absorption spectra are recorded on a UV-Vis spectrophotometer in a suitable solvent like dichloromethane. Fluorescence spectra are recorded on a spectrofluorometer, with the excitation wavelength set at the absorption maximum. Quantum yields are typically determined relative to a standard fluorophore.
DFT Computational Protocol
Density Functional Theory (DFT) is a widely used quantum chemical method for calculating the electronic structure of molecules.
Software: Gaussian, ORCA, and other quantum chemistry packages are commonly used.
Methodology:
-
Geometry Optimization: The molecular geometry is optimized in the ground state using a specific functional and basis set, for instance, the B3LYP functional with the 6-31G* basis set. Frequency calculations are often performed to confirm that the optimized structure corresponds to a true energy minimum.
-
Electronic Properties: Once the geometry is optimized, the HOMO and LUMO energies are obtained from the molecular orbital energies.
-
Excited-State Calculations: Time-Dependent DFT (TD-DFT) is employed to calculate the vertical excitation energies, which correspond to the UV-Vis absorption maxima. The emission wavelengths are typically calculated by optimizing the geometry of the first excited state and then calculating the energy difference to the ground state at that geometry.
Alternative Computational Methods
While DFT is a powerful tool, it is important to be aware of its limitations and consider alternative methods for validation and for studying systems where standard DFT functionals may not be adequate.
| Method | Description | Advantages | Disadvantages |
| Semi-Empirical Methods (e.g., AM1, PM3) | These methods use parameters derived from experimental data to simplify the calculations. | Very fast, suitable for large systems and high-throughput screening. | Less accurate than DFT, especially for systems with unusual bonding or electronic structures. |
| Post-Hartree-Fock Methods (e.g., MP2, CCSD) | These methods systematically improve upon the Hartree-Fock approximation by including electron correlation. | High accuracy, considered the "gold standard" for small molecules. | Computationally very expensive, limiting their application to smaller systems. |
| DFT with different functionals | A wide range of functionals are available, each with different strengths and weaknesses. For example, long-range corrected functionals can be more accurate for charge-transfer excitations. | Can provide improved accuracy for specific properties or types of molecules. | The choice of functional is not always straightforward and requires careful validation. |
Visualizing the Workflow
The following diagrams illustrate the typical workflows for the computational and experimental characterization of 2,8-diphenyl-dibenzothiophene derivatives.
Conclusion
DFT calculations provide a powerful and cost-effective approach for predicting the electronic and photophysical properties of 2,8-diphenyl-dibenzothiophene derivatives. While there are systematic deviations from experimental values, the trends in HOMO/LUMO energies and absorption/emission wavelengths upon substitution are generally well-reproduced. The B3LYP functional with a 6-31G* basis set is a commonly used and reliable method for ground-state properties, while TD-DFT is the standard for excited states. For higher accuracy, especially for challenging systems, alternative methods such as post-Hartree-Fock or carefully benchmarked DFT functionals should be considered. The integration of computational and experimental approaches is crucial for the efficient design and development of new materials for organic electronics.
References
A Researcher's Guide to Thophene Characterization: A Comparative Look at Analytical Techniques
For researchers, scientists, and professionals in drug development, the accurate characterization of thiophene and its derivatives is paramount. These sulfur-containing heterocyclic compounds are key building blocks in numerous pharmaceuticals and advanced materials. This guide provides a comprehensive comparison of common analytical techniques for thiophene characterization, supported by experimental data and detailed protocols to aid in method selection and implementation.
The choice of analytical technique for thiophene characterization hinges on the specific research question. Are you elucidating a novel structure, quantifying trace impurities, or monitoring a reaction? This guide will navigate the strengths and weaknesses of various spectroscopic and chromatographic methods to empower you to make an informed decision.
Comparative Analysis of Analytical Techniques
The performance of an analytical method is typically evaluated based on several key parameters, including selectivity, sensitivity, linearity, and limit of detection (LOD). The following table summarizes these characteristics for the most common techniques used in thiophene analysis.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy | UV-Vis Spectroscopy | Fourier-Transform Infrared (FTIR) Spectroscopy |
| Principle | Separation based on volatility and polarity, detection by mass-to-charge ratio.[1] | Separation based on polarity, with detection typically by UV-Vis.[1][2] | Exploits the magnetic properties of atomic nuclei to provide detailed structural information.[3] | Measures the absorption of ultraviolet and visible light by the molecule, related to electronic transitions.[4] | Measures the absorption of infrared radiation, which corresponds to molecular vibrations of functional groups.[5] |
| Selectivity | Very High (mass spectral data provides structural information).[1] | Moderate to High (dependent on column chemistry and detector).[1] | Very High (provides detailed information about the chemical environment of individual atoms). | Low to Moderate (often shows broad absorption bands).[6] | Moderate to High (characteristic absorption bands for specific functional groups).[5] |
| Sensitivity | High (ng/L to µg/L levels achievable).[1] | Moderate (µg/L to mg/L levels typical).[1] | Low (requires higher concentrations compared to other techniques). | Moderate to High (dependent on the molar absorptivity of the compound). | Moderate. |
| Linearity (R²) | > 0.995[1] | > 0.99[1] | Not typically used for quantification in the same manner as chromatographic techniques. | Typically > 0.99 | Not typically used for quantification in the same manner as chromatographic techniques. |
| Limit of Detection (LOD) | Low (ppb levels).[7] | Moderate (ppm levels). | High. | Moderate. | High. |
| Advantages | High specificity, structural elucidation, suitable for complex matrices.[1] | Versatile for a wide range of thiophene derivatives, robust for routine analysis.[2][8] | Unparalleled for unambiguous structure determination and isomeric differentiation.[3] | Simple, rapid, and non-destructive. Good for conjugated systems like polythiophenes.[4][9] | Provides rapid identification of functional groups.[5][10] |
| Disadvantages | Requires volatile and thermally stable analytes.[1][11] | Lower selectivity than MS, may require derivatization for some compounds.[8] | Lower sensitivity, more expensive instrumentation. | Limited structural information, susceptible to matrix interference. | Not suitable for complete structure elucidation on its own. |
Experimental Protocols
Detailed and validated experimental protocols are crucial for reproducible and reliable results. Below are representative methodologies for the key analytical techniques discussed.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for the analysis of volatile and semi-volatile thiophene derivatives.
-
Instrumentation: A standard gas chromatograph coupled to a mass spectrometer.
-
Column: An Agilent CP-Wax 52 CB column (25 m x 0.32 mm, 1.2 µm film thickness) is suitable for separating thiophene from interfering hydrocarbons.[7]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[1]
-
Inlet Temperature: 250°C.[1]
-
Injection Volume: 1 µL in splitless mode.[1]
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp to 150°C at 10°C/min.
-
Ramp to 250°C at 20°C/min, hold for 5 minutes.[1]
-
-
MS Transfer Line Temperature: 280°C.[1]
-
Ion Source Temperature: 230°C.[1]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[1]
-
Acquisition Mode: A combination of full scan (50-350 m/z) for qualitative confirmation and Selected Ion Monitoring (SIM) for quantitative analysis is recommended.[1]
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation and quantification of a wide range of thiophene derivatives.[2]
-
Instrumentation: A standard HPLC system equipped with a pump, injector, column oven, and a UV-Vis detector is suitable.[2]
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of acetonitrile and water is often employed.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector Wavelength: The wavelength should be set to the maximum absorbance of the thiophene derivative of interest, typically in the UV range. A Diode Array Detector (DAD) can be used to acquire the full UV spectrum for peak purity assessment.
-
Injection Volume: 10 µL.
-
Quantification: A calibration curve is constructed by injecting known concentrations of a standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of thiophene compounds.[3]
-
Instrumentation: A 300 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃). An internal standard such as tetramethylsilane (TMS) is typically used for referencing.
-
Experiments:
-
¹H NMR: Provides information on the number, environment, and coupling of hydrogen atoms. For accurate quantification, a sufficient relaxation delay (d1) of at least 5 times the longest T1 relaxation time should be used.
-
¹³C NMR: A proton-decoupled carbon spectrum is acquired for structural confirmation, showing the different carbon environments in the molecule.
-
2D NMR (e.g., COSY, HSQC, HMBC): These experiments are invaluable for establishing connectivity between atoms in more complex thiophene derivatives.
-
Logical Workflow for Technique Selection
The selection of an appropriate analytical technique is a critical step in the characterization of thiophene compounds. The following diagram illustrates a logical workflow to guide this decision-making process.
By carefully considering the information and protocols presented in this guide, researchers can confidently select and apply the most suitable analytical techniques for the comprehensive characterization of their thiophene-based compounds, ensuring the quality and integrity of their scientific findings.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Specific features of UV-vis absorption spectra of cis- and trans-polythiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. agilent.com [agilent.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Properties of Thiophene and Aniline Copolymer Using Atmospheric Pressure Plasma Jets Copolymerization Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Digital Commons @ Shawnee State University - Celebration of Scholarship: GCMS VS HPLC [digitalcommons.shawnee.edu]
A Comparative Guide to New Organic Materials for Electronic Applications
In the rapidly advancing field of organic electronics, researchers and scientists are continually developing novel materials with enhanced performance for a variety of applications, including solar cells and transistors. This guide provides an objective comparison of new and established organic materials, supported by experimental data, to aid in the selection and benchmarking process for drug development professionals and researchers in the field.
Performance Benchmarking of Organic Solar Cells (OSCs)
The landscape of organic photovoltaics has been revolutionized by the development of non-fullerene acceptors (NFAs), which have demonstrated significant improvements in power conversion efficiency (PCE) over traditional fullerene-based systems. Below is a comparison of the benchmark P3HT:PCBM system with the high-performing D18 polymer donor and the Y6 non-fullerene acceptor.
| Donor Material | Acceptor Material | Device Architecture | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |
| P3HT | PCBM | Conventional | 0.61 | 9.11 | 55 | 3.10[1] |
| P3HT | PCBM | Conventional with inserted PCBM layer | - | - | - | 4.24[2] |
| D18 | Y6 | Inverted | 0.850 | 26.71 | 78.9 | 17.9 (certified)[3] |
| D18 | L8-BO | Inverted | - | - | - | 19.65[4] |
| PM6 | Y6 | Conventional/Inverted | ~0.9 | - | - | >19[5] |
Key Observations:
-
The combination of the D18 donor polymer with the Y6 non-fullerene acceptor has achieved remarkable power conversion efficiencies, significantly surpassing the benchmark P3HT:PCBM system.[1][2][3]
-
Non-fullerene acceptors like Y6 exhibit broad absorption spectra, extending into the near-infrared region, which allows for better utilization of the solar spectrum.[5]
-
The high hole mobility of the D18 polymer contributes to its excellent photovoltaic performance.[3]
Performance Benchmarking of Organic Field-Effect Transistors (OFETs)
For organic field-effect transistors, single-crystal rubrene has long been a benchmark material due to its high charge carrier mobility. The performance of OFETs is highly dependent on the quality of the crystal and the interface with the dielectric layer.
| Semiconductor | Dielectric | Mobility (cm²/Vs) |
| Rubrene (single crystal) | Vacuum gap | >10 (room temp), up to 45 (at 100K)[6] |
| Rubrene (single crystal) | Parylene | 10[7] |
| Rubrene (single crystal) | Ta₂O₅ | 1.5[7] |
| Rubrene (single crystal) | Cytop | 10-17[8] |
Key Observations:
-
Rubrene single-crystal OFETs consistently demonstrate high hole mobilities, exceeding 10 cm²/Vs at room temperature in optimized device architectures.[6][8]
-
The choice of gate dielectric significantly impacts the charge carrier mobility, with lower dielectric constant materials generally leading to higher mobilities.[7]
Experimental Protocols
Fabrication and Characterization of a Bulk Heterojunction Organic Solar Cell
This protocol outlines the fundamental steps for the fabrication and characterization of a conventional architecture organic solar cell.
1. Substrate Preparation:
- Indium Tin Oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
- The cleaned substrates are then treated with UV-ozone to improve the work function of the ITO and enhance hole injection.
2. Hole Transport Layer (HTL) Deposition:
- A solution of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the ITO substrate.
- The film is then annealed to remove residual solvent.
3. Active Layer Deposition:
- The donor and acceptor materials (e.g., D18 and Y6) are dissolved in a common organic solvent, such as chloroform or chlorobenzene.
- The blend solution is then spin-coated on top of the HTL in an inert atmosphere (e.g., a nitrogen-filled glovebox).
- The film is often subjected to solvent or thermal annealing to optimize the morphology of the active layer for efficient charge separation and transport.
4. Cathode Deposition:
- A low work function metal, typically calcium followed by aluminum or just aluminum, is thermally evaporated on top of the active layer through a shadow mask to define the device area.
5. Device Characterization:
- Current Density-Voltage (J-V) Characteristics: The device is tested under simulated AM 1.5G solar illumination (100 mW/cm²) using a solar simulator. The key parameters (Voc, Jsc, FF, and PCE) are extracted from the J-V curve.
- External Quantum Efficiency (EQE): EQE measurements are performed to determine the ratio of collected charge carriers to incident photons at each wavelength.
Visualizations
Below are diagrams illustrating key workflows and concepts in the benchmarking of organic electronic materials.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. High efficiency P3HT:PCBM solar cells with an inserted PCBM layer - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. D18, an eximious solar polymer! [jos.ac.cn]
- 4. Organic solar cells with D18 or derivatives offer efficiency over 19% [jos.ac.cn]
- 5. ossila.com [ossila.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.aip.org [pubs.aip.org]
- 8. pubs.aip.org [pubs.aip.org]
Safety Operating Guide
Proper Disposal of 2,8-Dimethyldibenzothiophene: A Guide for Laboratory Professionals
Researchers and scientists handling 2,8-Dimethyldibenzothiophene must adhere to strict safety and disposal protocols to mitigate potential environmental and health risks. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring compliance with standard laboratory safety practices.
Safety and Hazard Information
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.
-
Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, rinse the affected area thoroughly with water.
-
Dust Control: As a solid, minimize the generation of dust during handling.
Quantitative Data Summary
The following table summarizes key data for dibenzothiophene, which can be used as a reference for handling this compound in the absence of specific data.
| Property | Data |
| GHS Hazard Statements | H302: Harmful if swallowed |
| H410: Very toxic to aquatic life with long lasting effects | |
| GHS Pictograms | Acute Toxicity (Oral), Aquatic Hazard (Acute & Chronic) |
| Signal Word | Warning |
| Melting Point | 97-100 °C (for Dibenzothiophene) |
| Boiling Point | 332-333 °C (for Dibenzothiophene) |
Step-by-Step Disposal Protocol
The proper disposal of this compound is critical to prevent environmental contamination. Follow these steps for the disposal of the pure compound and contaminated materials.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect unused or waste this compound powder in a designated, properly labeled hazardous waste container.
-
The container should be made of a compatible material, such as amber glass or a chemically resistant plastic, and have a secure screw-top lid.
-
-
Contaminated Labware:
-
Disposable items (e.g., gloves, weighing paper, pipette tips) that have come into contact with the compound should be placed in a separate, sealed plastic bag labeled "Hazardous Waste: this compound Contaminated Debris." This bag should then be placed in the solid chemical waste container.
-
Non-disposable glassware should be decontaminated by rinsing with a suitable organic solvent (e.g., acetone, ethanol) in a chemical fume hood. The resulting solvent rinse should be collected as hazardous liquid waste.
-
-
Liquid Waste (from decontamination):
-
Collect all solvent rinses used for decontamination in a designated, labeled hazardous liquid waste container.
-
The container should be clearly labeled "Hazardous Liquid Waste: Organic Solvent" and list all components, including "this compound (trace)."
-
2. Waste Container Labeling:
All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazards (e.g., "Harmful," "Environmental Hazard")
-
The date the waste was first added to the container
-
The name of the principal investigator or laboratory contact
3. Storage of Waste:
-
Store waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure containers are kept closed at all times, except when adding waste.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.
4. Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound down the drain or in the regular trash.
Experimental Workflow and Disposal Logic
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials in a laboratory setting.
Personal protective equipment for handling 2,8-Dimethyldibenzothiophene
Essential Safety and Handling Guide for 2,8-Dimethyldibenzothiophene
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. Adherence to these guidelines is critical for ensuring personal safety and environmental protection.
Hazard Assessment and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications & Use |
| Eye Protection | Safety Goggles | Must be worn at all times to protect from potential splashes or airborne particles. |
| Hand Protection | Chemically Resistant Gloves | Nitrile gloves are suitable for splash protection but should be changed immediately upon contact. For prolonged handling, consider thicker gloves like Viton™ or butyl rubber, which offer better resistance to aromatic compounds.[3][4] Always inspect gloves for integrity before use. |
| Body Protection | Laboratory Coat | A standard lab coat is required to protect against skin contact. |
| Respiratory Protection | Dust Mask or Respirator | Use a dust mask if handling the powder in a way that might generate airborne particles. If significant dust is expected, a respirator may be necessary. |
Operational Plan: Step-by-Step Handling Procedures
Preparation:
-
Review Safety Information: Before beginning work, review this guide and any available safety data for similar compounds.[5][6]
-
Designate a Work Area: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[7]
-
Assemble PPE: Put on all required PPE as specified in the table above.
-
Prepare for Spills: Have a chemical spill kit readily accessible.
Handling:
-
Weighing and Transferring:
-
Handle as a solid. Avoid crushing or grinding the material to minimize dust generation.
-
When weighing, use a balance inside a fume hood or in a designated, well-ventilated area.
-
Use a spatula or other appropriate tool to transfer the solid. Avoid pouring the powder directly.
-
-
In Solution:
-
When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
Keep the container covered as much as possible during dissolution.
-
-
General Practices:
Disposal Plan: Managing Chemical Waste
This compound and any materials contaminated with it must be disposed of as hazardous waste.[10][11][12][13][14]
Waste Segregation and Collection:
-
Solid Waste:
-
Collect any solid this compound waste, including contaminated spatulas, weigh boats, and paper towels, in a designated, clearly labeled hazardous waste container.[11]
-
The container must be sealable and made of a material compatible with the chemical.
-
-
Liquid Waste:
-
Collect any solutions containing this compound in a separate, labeled hazardous waste container for liquid organic waste.
-
Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.[10]
-
-
Labeling:
Disposal Procedure:
-
Storage: Store hazardous waste containers in a designated, secure area, away from incompatible materials.[11]
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Do NOT:
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1]
-
Spill: In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a labeled hazardous waste container. For larger spills, evacuate the area and contact your EHS department.
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. esafetysupplies.com [esafetysupplies.com]
- 5. somatco.com [somatco.com]
- 6. gz-supplies.com [gz-supplies.com]
- 7. Safety Rules in Chemical Laboratories: A Practical Guide | US [sdsmanager.com]
- 8. site.unibo.it [site.unibo.it]
- 9. beta.lakeland.edu [beta.lakeland.edu]
- 10. Central Washington University | Hazardous Waste Disposal Procedures [cwu.edu]
- 11. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 12. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 13. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 14. campussafety.lehigh.edu [campussafety.lehigh.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
